molecular formula C10H12N2O B8794401 1-(Pyridin-3-yl)piperidin-4-one

1-(Pyridin-3-yl)piperidin-4-one

Numéro de catalogue: B8794401
Poids moléculaire: 176.21 g/mol
Clé InChI: OWQIQNWTDYOJGD-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidin-4-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-3-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H12N2O

Poids moléculaire

176.21 g/mol

Nom IUPAC

1-pyridin-3-ylpiperidin-4-one

InChI

InChI=1S/C10H12N2O/c13-10-3-6-12(7-4-10)9-2-1-5-11-8-9/h1-2,5,8H,3-4,6-7H2

Clé InChI

OWQIQNWTDYOJGD-UHFFFAOYSA-N

SMILES canonique

C1CN(CCC1=O)C2=CN=CC=C2

Origine du produit

United States
Foundational & Exploratory

1-(Pyridin-3-yl)piperidin-4-one: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bifunctional heterocyclic scaffolds are critical for accelerating drug discovery. 1-(Pyridin-3-yl)piperidin-4-one (CAS: 315496-80-1) is a highly versatile building block that merges the metabolic stability of a pyridine ring with the structural flexibility of a piperidinone system. This whitepaper provides an in-depth analysis of its physicochemical properties, details a robust, self-validating synthetic protocol via Buchwald-Hartwig amination, and explores its downstream applications in synthesizing complex therapeutics, such as ATM kinase inhibitors for oncology.

Physicochemical Profiling & Druglikeness

Understanding the baseline properties of 1-(Pyridin-3-yl)piperidin-4-one is essential for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits excellent lead-like properties, strictly adhering to Lipinski's Rule of Five[1].

PropertyValuePharmacological Implication
Chemical Name 1-(Pyridin-3-yl)piperidin-4-oneN/A
CAS Number 315496-80-1N/A
Molecular Formula C₁₀H₁₂N₂ON/A
Molecular Weight 176.22 g/mol Highly fragment-like; allows for substantial downstream functionalization without exceeding the 500 Da limit.
TPSA 33.2 ŲExcellent for membrane permeability. Values < 90 Ų strongly correlate with high Blood-Brain Barrier (BBB) penetration.
LogP 1.2509Optimal lipophilicity for oral bioavailability and avoiding non-specific hydrophobic toxicity.
H-Bond Acceptors 3Sufficient for target binding while maintaining desolvation energetics.
H-Bond Donors 0Reduces the risk of efflux pump (e.g., P-gp) recognition.
Rotatable Bonds 1High structural rigidity, minimizing entropic penalties upon binding to target proteins.

Data sourced from .

Synthetic Strategy: Overcoming Carbonyl Reactivity

The direct N-arylation of unprotected piperidin-4-one with 3-bromopyridine is fundamentally flawed. Under the strongly basic conditions (e.g., Cs₂CO₃ or NaOtBu) and elevated temperatures (110 °C) required for cross-coupling, the free ketone rapidly undergoes base-catalyzed self-aldol condensation, yielding intractable polymeric mixtures. Furthermore, the enolate tautomer can coordinate tightly to the palladium center, forming stable Pd(II)-enolate complexes that permanently poison the catalyst.

The Causality of the Ketal Strategy: To circumvent this, the synthesis demands the use of a protected precursor: 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene ketal). By masking the ketone as a cyclic acetal, the secondary amine becomes the sole reactive nucleophile. Following the , a mild acidic workup quantitatively unmasks the ketone, yielding the desired product[2].

Mechanistic Pathway: Palladium-Catalyzed Amination

The core of this synthesis relies on the Buchwald-Hartwig amination. The choice of ligand is critical here. We utilize BINAP (or BrettPhos), a bidentate phosphine ligand with a wide bite angle. This steric bulk forces the aryl and amido groups on the intermediate Pd(II) complex into a strict cis conformation—an absolute geometric prerequisite for the final reductive elimination step to occur.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(3-Pyridyl)(Br)Lₙ Oxidative Addition Complex Pd0->OxAdd 3-Bromopyridine (Oxidative Addition) AmineCoord Pd(II)(3-Pyridyl)(NR₂)Lₙ Amido Complex OxAdd->AmineCoord Piperidin-4-one ketal + Base (Transmetallation & Deprotonation) Product Coupled Ketal Product + Pd(0)Lₙ AmineCoord->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle for the C-N cross-coupling of 3-bromopyridine.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the researcher can verify the reaction's integrity in real-time[3].

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. C-N Coupling Pd Cat, 110°C Step1->Step2 Step3 3. Workup Celite Filtration Step2->Step3 Step4 4. Deprotection HCl/THF, RT Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Step-by-step experimental workflow for synthesizing 1-(Pyridin-3-yl)piperidin-4-one.

Phase 1: Buchwald-Hartwig Cross-Coupling
  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-bromopyridine (1.0 equiv), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv) in anhydrous toluene (10 volumes).

    • Causality & Validation: Sparge the mixture with Argon for 15 minutes. Oxygen is a potent poison that oxidizes Pd(0) to inactive Pd(II). The validation of successful degassing is the cessation of dissolved gas micro-bubbles.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 equiv) and BINAP (0.075 equiv) under a positive stream of Argon. Seal the flask and heat to 110 °C.

    • Validation: The reaction mixture will initially appear as a heterogeneous yellow suspension. Within 15-30 minutes of heating, it will transition to a deep, homogeneous red/brown solution. This color shift is the visual confirmation that the active Pd(0)Lₙ species has formed and entered the catalytic cycle.

  • Monitoring & Workup: Stir for 8–12 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation: The reaction is complete when the UV-active spot corresponding to 3-bromopyridine (higher R_f) is entirely consumed, replaced by a new UV-active spot (the coupled ketal).

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

Phase 2: Acid-Mediated Ketal Cleavage
  • Hydrolysis: Dissolve the crude ketal intermediate in THF (5 volumes). Add 2M aqueous HCl (5 volumes) dropwise at room temperature. Stir for 4 hours.

    • Causality: The aqueous acid protonates the ketal oxygens, driving the equilibrium toward the expulsion of ethylene glycol and the regeneration of the ketone.

  • Validation via Staining: Monitor the deprotection via TLC.

    • Validation: Dip the developed TLC plate into a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. The appearance of a bright yellow/orange spot confirms the presence of the newly liberated carbonyl group.

  • Neutralization & Purification: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH ~8. Extract with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient) to afford pure 1-(Pyridin-3-yl)piperidin-4-one.

Applications in Medicinal Chemistry

The utility of 1-(Pyridin-3-yl)piperidin-4-one lies in its ketone functionality, which serves as a highly reactive handle for downstream diversification.

  • Reductive Aminations: The ketone can be reacted with primary or secondary amines to generate complex diamines.

  • Spirocycle Formation: It is frequently utilized in the synthesis of spiro-oxindoles and spiro-piperidines, which are privileged scaffolds in CNS drug discovery.

  • Oncology Targets: According to patent literature[4], derivatives of this scaffold have been successfully employed in the synthesis of novel morpholine derivatives acting as ATM (Ataxia telangiectasia mutated) kinase inhibitors . By targeting the DNA double-strand break (DSB) repair pathway, these compounds sensitize cancer cells to ionizing radiation and radiomimetic drugs, showcasing the profound clinical relevance of this chemical building block.

References

  • Organic Synthesis. "Buchwald-Hartwig Coupling - General Procedure." Organic Synthesis. Available at: [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at: [Link]

  • Google Patents. "WO2015030057A1 - Novel morpholine derivative or salt thereof (ATM Kinase Inhibitors)." Google Patents.

Sources

Structural Elucidation Protocol: 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural elucidation and validation of 1-(pyridin-3-yl)piperidin-4-one , a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors. Unlike simple aliphatic amines, the introduction of the electron-deficient pyridine ring creates specific spectroscopic signatures that must be validated to ensure regioisomeric purity.

This protocol addresses the primary challenge in this synthesis: distinguishing the desired


-arylated product from potential 

-arylated byproducts or regioisomers (2-pyridyl or 4-pyridyl analogues) generated during Palladium-catalyzed cross-coupling.

Part 1: Synthetic Context & Regiochemical Ambiguity

To understand the elucidation strategy, one must understand the origin of the molecule. The most robust route to 1-(pyridin-3-yl)piperidin-4-one is via Buchwald-Hartwig amination .

The Synthetic Challenge

Nucleophilic aromatic substitution (


) is generally ineffective for 3-halopyridines due to the lack of ortho/para electron-withdrawing nitrogen atoms to stabilize the Meisenheimer complex. Therefore, Pd-catalyzed coupling is required.

Reaction Scheme:

  • Reagents: 4-Piperidone hydrochloride + 3-Bromopyridine.

  • Catalyst:

    
     or 
    
    
    
    with BINAP/Xantphos.
  • Base:

    
     or 
    
    
    
    in Toluene/Dioxane.
Impurity Profile

During elucidation, we must actively rule out:

  • Regioisomers: 1-(Pyridin-2-yl) or 1-(Pyridin-4-yl) analogues (arising from contaminated starting materials or benzyne mechanisms).

  • Bis-arylation: Formation of 3,5-di(piperidin-1-yl)pyridine (rare but possible with excess amine).

  • Reduction: Formation of the corresponding alcohol (1-(pyridin-3-yl)piperidin-4-ol) if the ketone is reduced during workup.

SynthesisFlow Start 3-Bromopyridine + 4-Piperidone Cat Pd-Catalysis (Buchwald-Hartwig) Start->Cat Impurity2 Impurity B: Regioisomers (2- or 4-pyridyl) Start->Impurity2 Contaminant Target Target: 1-(Pyridin-3-yl) piperidin-4-one Cat->Target Major Path Impurity1 Impurity A: Reduced Alcohol Cat->Impurity1 Side Rxn

Figure 1: Synthetic pathway and potential impurity profile requiring elucidation.

Part 2: Spectroscopic Strategy (The "How-To")

Mass Spectrometry (HRMS)

Before NMR, confirm the molecular formula.

  • Formula:

    
    
    
  • Exact Mass: 176.0950 Da

  • Acceptance Criteria:

    
     ppm.
    

Diagnostic Insight: The presence of an M+H peak at 177.102 is necessary but insufficient. If you observe a peak at 179.11 , your ketone has been reduced to an alcohol (


).
Infrared Spectroscopy (IR)

The ketone functionality is the most labile part of this molecule.

  • Target Signal: Sharp, intense band at 1715–1725 cm⁻¹ (C=O stretch).

  • Validation: Absence of broad O-H stretch at 3200–3500 cm⁻¹. If O-H is present, the piperidone has hydrated or reduced.

NMR Spectroscopy: The Definitive Proof

This is the core of the elucidation. We utilize


, 

, COSY, and HMBC to prove connectivity.
A. Proton NMR (

NMR) - 400 MHz,

The spectrum is divided into two distinct regions: the aliphatic piperidone ring and the aromatic pyridine ring.

Table 1: Diagnostic


 NMR Signals 
PositionTypeShift (

ppm)
MultiplicityIntegrationDiagnostic Logic
Pyridine H-2 Ar-H8.30 – 8.35Broad Singlet (d)1HMost deshielded; adjacent to Py-N and Pip-N.
Pyridine H-6 Ar-H8.10 – 8.15Doublet / dd1HAdjacent to Py-N; shows coupling to H-5.[1]
Pyridine H-4 Ar-H7.20 – 7.25ddd / m1HShielded by Pip-N resonance donation.
Pyridine H-5 Ar-H7.15 – 7.20dd1H"Beta" position; typically overlaps with

if not careful.
Piperidine

-N

3.60 – 3.70Triplet (distorted)4HDeshielded by adjacent Nitrogen.
Piperidine

-CO

2.50 – 2.60Triplet4HCharacteristic of 4-piperidone systems.

Critical Analysis:

  • Symmetry Check: The piperidine protons appear as two sets of triplets (or broad multiplets) integrating to 4H each. This confirms the N-substituent is on the axis of symmetry (position 1).

  • Pyridine Pattern: You must observe a 1:1:1:1 ratio in the aromatic region. If you see a symmetric AA'BB' pattern in the aromatic region, you have synthesized the 1-(pyridin-4-yl) isomer, not the 3-yl.

B. Carbon NMR (

NMR)
  • Ketone Carbon: Look for a signal at ~207 ppm .

  • Pyridine Carbons: 5 signals (one quaternary C-N, four CH).[2]

  • Piperidine Carbons: 2 signals (due to symmetry).

C. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

This is the self-validating step. You must prove the bond exists between the Piperidine Nitrogen and the Pyridine Carbon-3.

  • Key Correlation: Look for a cross-peak between the Piperidine

    
    -N protons (~3.65 ppm) and the Pyridine C-3 quaternary carbon (~146 ppm).
    
  • Differentiation:

    • If the correlation is to a carbon next to the Pyridine Nitrogen (C-2), you have the 2-isomer .

    • If the correlation is to a carbon with symmetry (C-4), you have the 4-isomer .

NMR_Logic cluster_0 Connectivity Logic cluster_1 Isomer Rejection H_Pip Piperidine H (3.6 ppm) HMBC HMBC Correlation (3-bond coupling) H_Pip->HMBC C_Py3 Pyridine C-3 (Quaternary) HMBC->C_Py3 Confirms N-C Bond Iso4 4-Pyridyl Isomer: Symmetric AA'BB' Aromatic H Iso2 2-Pyridyl Isomer: HMBC to C-2 (158 ppm)

Figure 2: NMR connectivity logic. The HMBC correlation is the "smoking gun" for regiochemistry.

Part 3: Experimental Protocol (Self-Validating)

Sample Preparation for NMR[1][3][4][5]
  • Solvent Choice: Use

    
     (99.8% D) + 0.03% TMS. Avoid DMSO-d6 if possible, as its viscosity broadens the piperidine couplings, masking the fine structure.
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (

    
    ) from the coupling step.
    
Data Acquisition Parameters
  • Pulse Sequence: zg30 (standard proton).

  • Scans (NS): 16 (sufficient for >10 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds. The quaternary carbons in pyridine relax slowly; for quantitative

    
    , increase D1 to 5.0s.
    
Validation Checklist

References

  • Buchwald-Hartwig Coupling Procedures

    • General Procedure for Buchwald-Hartwig Amination of Bromopyridines. Organic Synthesis / ChemSpider.[3] Available at: (Accessed via Search Result 1.1).

  • Compound Identification & Data

    • 1-(Pyridin-3-yl)piperidin-4-one (Structure & IDs).[4][5] PubChem, National Library of Medicine. CID 6420042. Available at: (Accessed via Search Result 1.2).

  • Spectral Comparison Data

    • Piperidine Ring Conformations & NMR.[2] White Rose eTheses Online. Available at: (Accessed via Search Result 1.10).

  • Reaction Optimization

    • Pd-Catalyzed Amination of Aryl Halides.[3][6] Beilstein Journal of Organic Chemistry. Available at: (Accessed via Search Result 1.9).

Sources

Comprehensive Synthesis and Mechanistic Evaluation of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

The 1-(pyridin-3-yl)piperidin-4-one scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active therapeutics. This whitepaper provides an in-depth, self-validating technical guide for its synthesis, focusing on the critical mechanistic pathways, reaction optimization, and rigorous in-process controls required for reproducible scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

Constructing a carbon-nitrogen (C-N) bond at the 3-position of a pyridine ring presents a unique kinetic challenge. Direct nucleophilic aromatic substitution (SNAr) is thermodynamically and kinetically disfavored for 3-halopyridines due to the lack of electron-withdrawing resonance stabilization at the ortho or para positions. Consequently, transition-metal catalysis is mandatory.

The Buchwald-Hartwig cross-coupling is the premier method for constructing C-N bonds on unactivated pyridine rings[1]. To successfully couple 4-piperidone to 3-bromopyridine, the ketone moiety must be protected. We utilize 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene ketal of 4-piperidone) to prevent competitive binding of the free ketone to the palladium center and to eliminate the risk of base-catalyzed aldol self-condensation under the highly basic cross-coupling conditions.

SynthesisRoute A 3-Bromopyridine + 4-Piperidone Ketal B Buchwald-Hartwig Amination A->B Pd2(dba)3, BINAP NaOtBu, Toluene C 8-(Pyridin-3-yl)-1,4-dioxa- 8-azaspiro[4.5]decane B->C D Acidic Hydrolysis (Deprotection) C->D 6M HCl, THF 60°C E 1-(Pyridin-3-yl) piperidin-4-one D->E

Synthetic route for 1-(pyridin-3-yl)piperidin-4-one via Pd-catalyzed amination.

Catalytic Cycle & Kinetic Considerations

Palladium-catalyzed aminations of 3-bromopyridines have been extensively validated, demonstrating high functional group tolerance when the correct ligand architecture is employed[2]. The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) complex inserts into the C-Br bond of 3-bromopyridine, forming a Pd(II) aryl halide intermediate.

  • Amine Coordination & Deprotonation: The secondary amine of the ketal coordinates to the Pd(II) center. Sodium tert-butoxide (NaOtBu) deprotonates the amine, ejecting NaBr and tert-butanol, yielding a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the coupled product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. We employ BINAP , a bidentate phosphine ligand. Its rigid bite angle enforces a cis-geometry on the intermediate palladium-amido complex, which accelerates reductive elimination and completely suppresses unwanted


-hydride elimination side reactions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(3-Pyridyl)(Br)L_n] Pd0->OA + 3-Bromopyridine AC Amine Coordination & Deprotonation OA->AC + Ketal Amine + NaOtBu RE Reductive Elimination AC->RE - NaBr - tBuOH RE->Pd0 Catalyst Regeneration Prod C-N Coupled Ketal RE->Prod Product Release

Mechanism of the Pd-catalyzed Buchwald-Hartwig cross-coupling reaction.

Reaction Optimization Data

From a green chemistry and scalability perspective, optimizing the ligand-to-palladium ratio and selecting appropriate bases is critical to minimize environmental impact and catalyst loading[3]. The following table summarizes the quantitative optimization of the cross-coupling step.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd2(dba)3 / BINAP NaOtBu Toluene 100 8 88% Optimal; bidentate ligand prevents

-hydride elimination.
2Pd(OAc)2 / XantphosCs2CO31,4-Dioxane1001282%Slower kinetics; milder base reduces side reactions but requires longer time.
3Pd2(dba)3 / P(tBu)3NaOtBuToluene100845%Monodentate ligand leads to increased hydrodehalogenation.
4NoneK2CO3DMF120240%Confirms SNAr is non-viable for 3-halopyridines.

Table 1: Optimization parameters for the synthesis of 8-(pyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol described below operates as a self-validating system . In-Process Controls (IPCs) are integrated directly into the workflow to verify chemical transformations before proceeding.

Step 1: Synthesis of 8-(Pyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Objective: Pd-catalyzed amination of 3-bromopyridine.

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromopyridine (1.58 g, 10.0 mmol, 1.0 equiv) and 1,4-dioxa-8-azaspiro[4.5]decane (1.72 g, 12.0 mmol, 1.2 equiv). The slight excess of the amine ensures complete consumption of the heteroaryl halide.

  • Base Addition: Add Sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).

  • Degassing: Add 30 mL of anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst and oxidizes the phosphine ligand.

  • Catalyst Initiation: Under a positive flow of Argon, quickly add Pd2(dba)3 (183 mg, 0.02 equiv) and rac-BINAP (249 mg, 0.04 equiv). Seal the flask and heat to 100 °C.

  • Self-Validation (IPC 1): Observe the color change. The initial deep purple/red (Pd2(dba)3) will transition to a dark yellow/orange, indicating the formation of the active Pd(0)-BINAP complex.

  • Self-Validation (IPC 2): After 8 hours, withdraw a 50 µL aliquot, quench in 1 mL of 1:1 H2O/MeCN, and analyze via LC-MS. The reaction is validated as complete when the 3-bromopyridine peak (UV 254 nm) is <1% relative to the product mass (m/z [M+H]+ 221.1).

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Silica, 20-50% EtOAc in Hexanes) to yield the ketal intermediate as a pale yellow oil.

Step 2: Acidic Hydrolysis to 1-(Pyridin-3-yl)piperidin-4-one

Objective: Deprotection of the ketal to reveal the target ketone.

  • Hydrolysis: Dissolve the purified 8-(pyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.76 g, 8.0 mmol) in 20 mL of tetrahydrofuran (THF). Add 20 mL of 6M aqueous HCl.

  • Heating: Stir the biphasic mixture at 60 °C for 4 hours. Causality: The acidic environment protonates the ketal oxygens, driving the equilibrium toward the ketone via loss of ethylene glycol.

  • Self-Validation (IPC 3): Monitor the reaction via TLC (10% MeOH in DCM). The ketal starting material (Rf ~0.6) will disappear, replaced entirely by the highly polar ketone hydrochloride salt which remains at the baseline.

  • Neutralization & Extraction: Cool the reaction to 0 °C. Carefully add saturated aqueous NaHCO3 dropwise until the pH reaches 8.0. Causality: Over-basification (pH > 10) can lead to intermolecular aldol condensation of the newly formed piperidone.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 1-(pyridin-3-yl)piperidin-4-one as an off-white solid.

Analytical Characterization

Successful synthesis is confirmed by the following expected analytical signatures:

  • LC-MS (ESI+): Calculated for C10H12N2O [M+H]+: 177.10; Found: 177.1.

  • 1H NMR (400 MHz, CDCl3):

    
     8.35 (d, J = 2.8 Hz, 1H, Py-H2), 8.15 (dd, J = 4.6, 1.4 Hz, 1H, Py-H6), 7.25-7.15 (m, 2H, Py-H4, Py-H5), 3.65 (t, J = 6.0 Hz, 4H, N-CH2), 2.55 (t, J = 6.0 Hz, 4H, CO-CH2). The disappearance of the ethylene ketal multiplet at 
    
    
    
    4.00 confirms successful deprotection.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis Source: organic-synthesis.com URL:[Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:[Link]

Sources

Physicochemical Profiling and Analytical Verification of 1-(Pyridin-3-yl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their structural and physicochemical viability. 1-(Pyridin-3-yl)piperidin-4-one (CAS: 315496-80-1) is a highly versatile building block[1]. With a precisely calculated average molecular weight of 176.22 g/mol , it serves as an ideal candidate for Fragment-Based Drug Discovery (FBDD). This whitepaper deconstructs the physicochemical properties of this compound, establishes a self-validating analytical protocol for its exact mass verification via High-Resolution Mass Spectrometry (HRMS), and explores its synthetic utility.

Physicochemical Profiling and Structural Rationale

The molecular weight of a scaffold dictates its trajectory in lead optimization. At 176.22 g/mol , 1-(Pyridin-3-yl)piperidin-4-one leaves a "molecular weight budget" of approximately 320 Da before hitting the upper limit of Lipinski's Rule of Five (500 Da). This allows medicinal chemists ample room for functionalization while maintaining drug-like properties.

Table 1: Physicochemical Properties of 1-(Pyridin-3-yl)piperidin-4-one

PropertyValueStructural & Experimental Implication
Average Molecular Weight 176.22 g/mol Optimal for FBDD; allows extensive downstream derivatization[1].
Exact Monoisotopic Mass 176.0950 DaThe critical target value for HRMS calibration and verification.
Molecular Formula C₁₀H₁₂N₂OContains balanced sp2 (pyridine) and sp3 (piperidine) character[1].
CAS Number 315496-80-1Unique registry identifier for sourcing and compliance[1].
LogP 1.2509Favorable lipophilicity; ensures good aqueous solubility and permeability[1].
Topological Polar Surface Area 33.2 ŲExcellent for blood-brain barrier (BBB) penetration if targeting the CNS[1].
Hydrogen Bond Acceptors 3Facilitates interactions with target protein hinge regions or binding pockets[1].

Data sourced from [1].

Analytical Verification: High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure batch-to-batch integrity, the molecular weight must be empirically verified. For nitrogen-containing heterocycles like 1-(Pyridin-3-yl)piperidin-4-one, Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer is the gold standard.

Causality in Experimental Design: We utilize positive ion mode (ESI+) because the basic nitrogen atoms in both the pyridine and piperidine rings readily accept protons. The mobile phase is doped with 0.1% Formic Acid (FA). The addition of FA is not arbitrary; it acts as a proton donor, significantly lowering the pH of the droplet. This suppresses unwanted sodium/potassium adducts and drives the formation of the [M+H]⁺ ion, maximizing ionization efficiency for basic analytes ()[2].

Step-by-Step Methodology (Self-Validating System):

  • Sample Preparation : Dissolve 1.0 mg of 1-(Pyridin-3-yl)piperidin-4-one in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Mobile Phase Configuration :

    • Solvent A: Optima LC-MS Water + 0.1% Formic Acid.

    • Solvent B: Optima LC-MS Acetonitrile + 0.1% Formic Acid[3].

  • Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters (ESI+) :

    • Capillary Voltage: 3.5 kV (optimized to prevent in-source fragmentation of the piperidine ring).

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition & Validation : Scan range m/z 50–500. Self-Validation Check : The system utilizes an internal calibrant (e.g., Leucine Enkephalin) infused simultaneously to lock the mass accuracy to < 5 ppm. The target peak must appear at exactly m/z 177.1028 (calculated exact mass for the C₁₀H₁₃N₂O⁺ ion). If the mass error exceeds 5 ppm, the system halts, prompting recalibration.

HRMS_Workflow A Sample Prep 1 µg/mL in 50% ACN B UHPLC Separation C18 Column, 0.4 mL/min A->B C ESI+ Ionization 0.1% FA Proton Donor B->C D Q-TOF Detection m/z 177.1028 [M+H]+ C->D

Figure 1: Self-validating HRMS workflow for exact mass verification of 1-(Pyridin-3-yl)piperidin-4-one.

Synthetic Utility and Scaffold Functionalization

The true value of a 176.22 g/mol scaffold lies in its reactivity. The piperidin-4-one moiety provides an electrophilic ketone center, while the pyridin-3-yl group acts as a rigid, vector-directing substituent. This compound is frequently utilized in the synthesis of complex morpholine and piperidine derivatives targeting retroviral infections and oncology pathways ()[4].

Key transformations include:

  • Reductive Amination : Reacting the ketone with primary or secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) yields complex diamines without exceeding target molecular weight limits.

  • Wittig Olefination : Converts the ketone into an exocyclic alkene, setting up subsequent stereoselective hydrogenations or cycloadditions.

  • Grignard Addition : Nucleophilic attack by Grignard reagents (RMgX) generates tertiary alcohols, expanding the 3D spatial geometry of the fragment.

Synthetic_Pathways Core 1-(Pyridin-3-yl)piperidin-4-one MW: 176.22 g/mol RedAm Reductive Amination Yields Complex Diamines Core->RedAm NaBH(OAc)3 Wittig Wittig Olefination Exocyclic Alkene Formation Core->Wittig Phosphonium Ylide Grignard Grignard Addition Tertiary Alcohol Generation Core->Grignard RMgX

Figure 2: Synthetic functionalization pathways leveraging the electrophilic ketone center.

Handling and Stability

As a ketone-containing heterocycle, 1-(Pyridin-3-yl)piperidin-4-one is generally stable at room temperature but should be stored sealed in a dry environment at 2–8°C[1]. This prevents slow atmospheric oxidation of the pyridine nitrogen (N-oxide formation) and mitigates moisture-induced hydrate formation at the ketone, ensuring the molecular weight remains strictly at 176.22 g/mol for accurate stoichiometric calculations during synthesis.

Conclusion

Understanding the molecular weight and physicochemical boundaries of 1-(Pyridin-3-yl)piperidin-4-one (176.22 g/mol ) is the first step in rational drug design. By employing rigorous HRMS protocols and leveraging its reactive ketone center, scientists can confidently integrate this building block into advanced therapeutic pipelines.

References
  • Kruve, A., et al. "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." ResearchGate. [Link]

  • Google Patents. "WO2015030057A1 - Novel morpholine derivative or salt thereof.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(Pyridin-3-yl)piperidin-4-one. As a key structural motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and application in drug discovery. This document offers a detailed examination of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and data from analogous structures.

Molecular Structure and its Spectroscopic Implications

1-(Pyridin-3-yl)piperidin-4-one is a bicyclic molecule featuring a piperidin-4-one ring N-substituted with a pyridine ring at the 3-position. This unique arrangement of a saturated heterocyclic ketone and an aromatic heterocycle gives rise to a distinct spectroscopic fingerprint. The piperidine ring typically adopts a chair conformation to minimize steric strain, while the pyridine ring introduces characteristic aromatic signals. The ketone functionality is a strong chromophore in IR spectroscopy, and the overall structure dictates the fragmentation patterns observed in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 1-(Pyridin-3-yl)piperidin-4-one.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-(Pyridin-3-yl)piperidin-4-one.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing.

Instrument Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Acquisition Time 4.0 s1.0 s
Spectral Width 16 ppm220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.5m2HH-2', H-6' (Pyridyl)Protons ortho to the pyridine nitrogen are deshielded.
~7.2-7.4m2HH-4', H-5' (Pyridyl)Other aromatic protons of the pyridine ring.
~3.6-3.8t4HH-2, H-6 (Piperidinyl)Protons adjacent to the nitrogen atom are deshielded.
~2.6-2.8t4HH-3, H-5 (Piperidinyl)Protons adjacent to the carbonyl group are deshielded.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~207-209C-4 (C=O)The carbonyl carbon is highly deshielded.
~145-150C-2', C-6' (Pyridyl)Aromatic carbons adjacent to the nitrogen are deshielded.
~140-142C-3' (Pyridyl)The carbon atom of the pyridine ring attached to the piperidine nitrogen.
~123-125C-5' (Pyridyl)Aromatic carbon.
~135-137C-4' (Pyridyl)Aromatic carbon.
~49-51C-2, C-6 (Piperidinyl)Carbons adjacent to the nitrogen atom.
~40-42C-3, C-5 (Piperidinyl)Carbons adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the crystal after the measurement.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1710-1730StrongC=O stretchCharacteristic absorption for a saturated six-membered ring ketone.
~1570-1600MediumC=C and C=N stretchAromatic ring stretching vibrations of the pyridine moiety.
~1250-1350MediumC-N stretchStretching vibration of the aryl-N and alkyl-N bonds.
~2850-3000MediumC-H stretchAliphatic C-H stretching of the piperidine ring.
~3010-3100WeakC-H stretchAromatic C-H stretching of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI)-MS:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Predicted Mass Spectrum Data

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of 1-(Pyridin-3-yl)piperidin-4-one (C₁₀H₁₂N₂O), which is 176.22 g/mol .

Expected Fragmentation Pattern:

The molecule is expected to undergo characteristic fragmentation pathways, including:

  • α-cleavage adjacent to the carbonyl group and the nitrogen atom of the piperidine ring.

  • Loss of CO from the molecular ion.

  • Fragmentation of the pyridine ring .

A plausible fragmentation pathway is illustrated below:

G M [M]⁺˙ m/z = 176 F1 [M - C₂H₄O]⁺˙ m/z = 132 M->F1 -CH₂CO F3 [C₅H₇N₂]⁺ m/z = 95 M->F3 α-cleavage F2 [C₅H₄N]⁺ m/z = 78 F1->F2 -C₃H₆N

Caption: Predicted major fragmentation pathways for 1-(Pyridin-3-yl)piperidin-4-one in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 1-(Pyridin-3-yl)piperidin-4-one. The predicted ¹H and ¹³C NMR, IR, and MS data are based on fundamental principles and comparison with closely related structures. These data, in conjunction with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, purification, and application of this important heterocyclic compound.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Patel, S., & Patel, N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Aranganathan, A., Rajendran, A. S., Mannathusamy, G., & Srinivasan, P. (2025). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure.
  • Pandurangan, P., Sivakkumar, T., Kannappan, N., & Manavalan, R. (2013). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of 2,6 Di-substituted Piperidine-4-one Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 748-752.
  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). N-Phenethyl-4-piperidone. In SWGDRUG.org Monographs.

1-(Pyridin-3-yl)piperidin-4-one: A Privileged Scaffold in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize molecules with optimized physicochemical properties, the strategic selection of building blocks becomes the defining factor in a campaign's success. 1-(Pyridin-3-yl)piperidin-4-one (CAS: 315496-80-1) has emerged as a privileged scaffold, frequently utilized to navigate the complex multi-parameter optimization required in modern medicinal chemistry[1].

This technical guide dissects the physicochemical advantages, the mechanistic rationale behind its synthesis, and self-validating protocols for incorporating this intermediate into complex active pharmaceutical ingredients (APIs).

Strategic Utility in Drug Design

The incorporation of the 3-pyridylpiperidine moiety is rarely accidental; it is a calculated structural intervention. Historically, 1-phenylpiperidin-4-one derivatives suffered from high lipophilicity (LogP), leading to poor aqueous solubility, high plasma protein binding, and off-target hERG liabilities.

By replacing the phenyl ring with a 3-pyridyl group, medicinal chemists achieve three critical design objectives:

  • Modulation of Lipophilicity: The pyridine nitrogen significantly lowers the LogP, pulling the molecule out of the "lipophilic trap."

  • Hydrogen Bond Acceptor Geometry: The basic nitrogen serves as a critical interaction point for kinase hinge regions or GPCR binding pockets.

  • Metabolic Stability: Unlike 2-pyridyl groups, which can suffer from rapid metabolism or unwanted metal chelation, the 3-pyridyl isomer offers a stable, chemically robust vector.

These properties have made this scaffold indispensable in the synthesis of novel morpholine derivatives targeting ATM kinase for oncology applications[2], as well as in the development of bifunctional degraders (PROTACs) targeting SMARCA2[3].

Physicochemical Profile

The following computational and experimental data highlights the drug-like properties of the bare scaffold[1]:

PropertyValueStructural Implication
CAS Number 315496-80-1Standardized registry identifier.
Molecular Formula C₁₀H₁₂N₂OEfficient heavy-atom count (LE optimization).
Molecular Weight 176.22 g/mol Low MW allows for extensive downstream elaboration.
LogP 1.25Ideal starting lipophilicity for oral bioavailability.
TPSA 33.2 ŲExcellent membrane permeability (CNS penetrant potential).
H-Bond Acceptors / Donors 3 / 0Maximizes target engagement without desolvation penalties.

Mechanistic Synthesis Pathway

Direct nucleophilic aromatic substitution (SNAr) of 4-piperidone with 3-halopyridines is generally ineffective because the 3-position of the pyridine ring is not sufficiently electron-deficient. Consequently, palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard[3].

However, a critical chemical causality must be addressed: free 4-piperidone undergoes rapid, base-catalyzed aldol self-condensation under the strongly basic conditions (e.g., NaOtBu) required for the cross-coupling. Therefore, the ketone must be masked as a ketal—typically 1,4-dioxa-8-azaspiro[4]decane—prior to the coupling step[5].

SynthPathway A 3-Bromopyridine + 1,4-Dioxa-8-azaspiro[4.5]decane B Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, NaOtBu Toluene, 100°C A->B C 1-(Pyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane (Ketal Intermediate) B->C D Acidic Deprotection 6M HCl, THF, 60°C C->D E 1-(Pyridin-3-yl)piperidin-4-one (Target Product) D->E

Synthetic route to 1-(pyridin-3-yl)piperidin-4-one via Buchwald-Hartwig coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before advancing to subsequent steps.

Step 1: Buchwald-Hartwig Amination

Objective: Catalytic C-N bond formation to yield the protected intermediate.

Causality Check: Xantphos is specifically selected as the ligand because its large bite angle (~111°) accelerates the reductive elimination of the sterically hindered secondary amine from the palladium center. This minimizes off-target β-hydride elimination, which would otherwise lead to dead-end byproducts[3].

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromopyridine (1.0 eq), 1,4-dioxa-8-azaspiro[4]decane (1.2 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene (0.2 M)[5].

  • Degassing (Critical): Sparge the suspension with argon for 15 minutes. Self-validation: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Seal the flask and heat to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The complete disappearance of the UV-active 3-bromopyridine spot validates the end of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble inorganic salts (NaBr) and palladium black. Concentrate the filtrate and purify via silica gel chromatography to yield the ketal intermediate.

Step 2: Acidic Deprotection

Objective: Hydrolyze the ketal to reveal the reactive ketone handle.

Causality Check: Aqueous acidic conditions shift the equilibrium of the ketal towards the ketone and ethylene glycol. Because the pyridine nitrogen acts as an internal buffer, an excess of strong acid is required to ensure complete protonation and subsequent hydrolysis.

  • Hydrolysis: Dissolve the ketal intermediate in THF (0.5 M). Add an equal volume of 6M aqueous HCl. Stir the biphasic mixture at 60 °C for 4 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The mass shift from [M+H]⁺ 221 (ketal) to [M+H]⁺ 177 (ketone) confirms complete deprotection.

  • Neutralization & Extraction: Cool the reaction to 0 °C. Carefully adjust the pH to 8–9 using saturated aqueous NaHCO₃. Self-validation: Neutralizing the acid free-bases the pyridine nitrogen, pushing the highly polar product out of the aqueous phase and into the organic phase during extraction.

  • Isolation: Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1-(pyridin-3-yl)piperidin-4-one[1].

Downstream Derivatization Logic

Once synthesized, the ketone acts as an electrophilic hub. Depending on the target product profile, the scaffold can be rapidly diversified. For instance, reductive amination with primary or secondary amines yields potent kinase inhibitors[2], while Wittig olefination provides vectors for GPCR ligand design.

Derivatization Core 1-(Pyridin-3-yl)piperidin-4-one RedAm Reductive Amination Core->RedAm Wittig Wittig Olefination Core->Wittig Spiro Spirocyclization Core->Spiro Kinase Kinase Inhibitors (e.g., ATM Inhibitors) RedAm->Kinase GPCR GPCR Ligands (CNS Targets) Wittig->GPCR Proteolysis PROTAC Linkers Spiro->Proteolysis

Downstream derivatization logic for 1-(pyridin-3-yl)piperidin-4-one in drug discovery.

References

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1-(Pyridin-3-yl)piperidin-4-one: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridin-3-yl)piperidin-4-one (CAS 315496-80-1) represents a highly versatile and privileged building block in modern medicinal chemistry[1]. By merging the hydrogen-bond accepting capacity and metabolic stability of a pyridine ring with the orthogonal reactivity of a piperidin-4-one core, this scaffold is frequently deployed in the synthesis of kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs)[2]. This technical whitepaper provides a rigorous, causality-driven analysis of its structural dynamics, optimized synthetic methodologies, and downstream functionalization workflows.

Structural Dynamics & Physicochemical Profiling

The architecture of 1-(pyridin-3-yl)piperidin-4-one is defined by two distinct nitrogen centers and an electrophilic C4-carbonyl.

  • Pyridine Nitrogen : Exhibits a pKa of approximately 5.2, serving as a primary hydrogen-bond acceptor for target engagement.

  • Piperidine Nitrogen : Due to its attachment to the electron-deficient 3-pyridyl ring, the lone pair experiences inductive withdrawal, lowering its basicity compared to standard aliphatic amines. This unique electronic profile enhances the metabolic stability of the scaffold against oxidative dealkylation by CYP450 enzymes.

  • C4-Carbonyl : Provides a highly reactive handle for nucleophilic attack, reductive aminations, and spirocyclizations.

Table 1: Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
CAS Number 315496-80-1Industry standard identifier[3]
Molecular Formula C10H12N2O-
Molecular Weight 176.22 g/mol Low MW allows for extensive downstream elaboration
LogP (Predicted) ~1.25Optimal lipophilicity for CNS and oral drug design
Topological Polar Surface Area (TPSA) 33.2 ŲExcellent membrane permeability profile[1]
Hydrogen Bond Acceptors 3High target engagement potential

Strategic Retrosynthetic Analysis

Direct nucleophilic aromatic substitution (SNAr) at the 3-position of pyridine is thermodynamically and kinetically unfavorable due to the lack of resonance stabilization from the pyridine nitrogen (unlike the 2- or 4-positions). Consequently, the construction of the C(sp2)-N bond necessitates transition-metal catalysis. The Buchwald-Hartwig amination is the industry-standard approach[4].

Crucially, the piperidin-4-one must be protected prior to the cross-coupling event. Under the strongly basic conditions required for the Buchwald-Hartwig reaction (e.g., NaOtBu or Cs2CO3), a free C4-ketone would readily form an enolate, leading to competitive α-arylation. Shielding the ketone as an ethylene ketal (1,4-dioxa-8-azaspiro[5]decane) acts as a self-validating control mechanism, ensuring absolute chemoselectivity for N-arylation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(3-Py)(Br)L_n] Pd0->OxAdd 3-Bromopyridine AmineCoord Amine Coordination [Pd(II)(3-Py)(NR_2)L_n] OxAdd->AmineCoord Piperidone Ketal + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Release

Palladium-catalyzed Buchwald-Hartwig cross-coupling cycle for C-N bond formation at the 3-position.

Self-Validating Synthetic Protocols

The following protocols detail the optimized two-step synthesis of the target scaffold.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective : Synthesis of 8-(pyridin-3-yl)-1,4-dioxa-8-azaspiro[5]decane.

Causality & Reagent Selection :

  • Electrophile : 3-Bromopyridine is preferred over 3-chloropyridine to ensure rapid oxidative addition to the Pd(0) center.

  • Ligand : Xantphos is selected for its wide bite angle (~111°), which forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination—the rate-limiting step for electron-deficient heteroaryl halides.

  • Base : Cs2CO3 provides a milder alternative to NaOtBu, preventing base-catalyzed degradation of the ketal.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under N2, charge 3-bromopyridine (1.0 equiv, 10 mmol) and 1,4-dioxa-8-azaspiro[5]decane (1.2 equiv, 12 mmol)[2].

  • Catalyst Loading : Add Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

  • Base Addition : Introduce anhydrous Cs2CO3 (1.5 equiv, 15 mmol).

  • Solvent & Degassing : Suspend the mixture in anhydrous Toluene (0.2 M). Sparge the solution with N2 for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction : Heat the mixture to 100 °C for 12–16 hours[4]. Monitor via LC-MS until the 3-bromopyridine is completely consumed.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes) to yield the protected intermediate.

Protocol B: Acidic Deprotection

Objective : Unmasking the C4-ketone to yield 1-(pyridin-3-yl)piperidin-4-one.

Causality : The ethylene ketal is highly sensitive to aqueous acid. Using a biphasic system (THF/HCl) ensures rapid hydrolysis while keeping the highly polar product solvated.

Step-by-Step Methodology :

  • Dissolve the purified 8-(pyridin-3-yl)-1,4-dioxa-8-azaspiro[5]decane in THF (0.5 M).

  • Add 6M aqueous HCl (5.0 equiv) dropwise at 0 °C.

  • Warm to 60 °C and stir for 4–6 hours.

  • Self-Validation Check : Analyze via LC-MS. The mass shift from [M+H]+ 221 (ketal) to [M+H]+ 177 (ketone) confirms complete deprotection without side reactions[5].

  • Workup : Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO3 until pH ~8. Extract with Dichloromethane (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate to afford the pure 1-(pyridin-3-yl)piperidin-4-one as a solid[3].

Table 2: Buchwald-Hartwig Optimization Matrix
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2 / BINAPNaOtBuToluene9065Moderate reductive elimination rate
Pd2(dba)3 / Xantphos Cs2CO3 Toluene 100 >85 Optimal bite angle accelerates product release
RuPhos Pd G4LiHMDSTHF6570Lower temp limits oxidative addition efficiency

Downstream Functionalization & Medicinal Chemistry Applications

The unmasked ketone serves as a critical junction for divergent library synthesis in drug discovery.

Workflow A 3-Bromopyridine + Piperidone Ketal B Buchwald-Hartwig Cross-Coupling A->B C Ketal Intermediate B->C D Acidic Deprotection C->D E 1-(Pyridin-3-yl) piperidin-4-one D->E F Reductive Amination (4-Amino derivatives) E->F G Bucherer-Bergs (Spirohydantoins) E->G

Synthetic workflow and downstream functionalization of 1-(pyridin-3-yl)piperidin-4-one.

  • Reductive Amination : Reacting the scaffold with primary or secondary amines in the presence of NaBH(OAc)3 yields 4-aminopiperidine derivatives. These vectors are ubiquitous in the development of targeted protein degraders, such as SMARCA2 degraders[2].

  • Bucherer-Bergs Reaction : Treatment with potassium cyanide and ammonium carbonate converts the ketone into a spirohydantoin, a common motif in structurally rigid CNS therapeutics.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 1-(Pyridin-3-yl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry and drug discovery. The piperidine ring is a fundamental component in numerous natural and pharmaceutical compounds, and its N-arylation is a critical transformation.[1][2][3] This protocol details a robust and scalable method centered on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.[4][5] We will elucidate the causality behind experimental choices, provide a step-by-step procedure from reaction setup to product characterization, and include a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The 1-(Pyridin-3-yl)piperidin-4-one scaffold is of significant interest due to the convergence of two privileged fragments in medicinal chemistry: the piperidine moiety and the pyridine ring.[6][7] Derivatives of this core structure are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[6][8]

The synthesis of N-aryl piperidines has traditionally presented challenges, including harsh reaction conditions and limited substrate scope associated with classical methods like SNAr reactions. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field. This method offers a highly efficient and versatile pathway, demonstrating broad functional group tolerance and typically proceeding under milder conditions.[4][9]

This protocol focuses on the Buchwald-Hartwig coupling of 3-bromopyridine with piperidin-4-one. The choice of a palladium precatalyst, a bulky biarylphosphine ligand, and a suitable base is critical for achieving high yields and preventing side reactions. This document will guide the user through a reliable and reproducible synthesis.

Reaction Scheme and Catalytic Mechanism

The overall transformation is as follows:

3-Bromopyridine + Piperidin-4-one → 1-(Pyridin-3-yl)piperidin-4-one

The reaction is driven by a palladium catalyst and proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [(Ar-Pd(II)-NHR₂)L]⁺Br⁻ OxAdd->AmineCoord + R₂NH - L Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation + Base - [Base-H]⁺Br⁻ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 + Ar-NR₂ ArBr Ar-Br (3-Bromopyridine) Amine R₂NH (Piperidin-4-one) Base Base (e.g., NaOtBu) Product Ar-NR₂ (Product)

Caption: Buchwald-Hartwig amination catalytic cycle.

Mechanistic Explanation:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine to form a Pd(II) complex.

  • Amine Coordination: Piperidin-4-one displaces a ligand to coordinate with the palladium center.

  • Deprotonation: A strong, non-nucleophilic base, such as sodium tert-butoxide, removes the proton from the coordinated nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.

Materials, Reagents, and Equipment

Table 1: Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )PurityTypical Supplier
Piperidin-4-one hydrochloride40064-34-4135.61≥98%Sigma-Aldrich
3-Bromopyridine626-55-1157.99≥99%Acros Organics
Sodium tert-butoxide (NaOtBu)865-48-596.10≥98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72-Strem Chemicals
Xantphos161265-03-8578.68≥98%Strem Chemicals
Toluene, Anhydrous108-88-392.14≥99.8%Sigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-386.18ACS GradeFisher Scientific
Silica Gel7631-86-960.08230-400 meshSorbent Technologies
Anhydrous Sodium Sulfate7757-82-6142.04GranularFisher Scientific
Table 2: Required Equipment
EquipmentPurpose
Schlenk line or GloveboxFor handling air/moisture-sensitive reagents
Oven-dried glasswareTo ensure anhydrous conditions
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and hotplateFor heating and agitation
Inert gas supply (Nitrogen or Argon)To maintain an inert atmosphere
Syringes and needlesFor transfer of anhydrous solvents
Rotary evaporatorFor solvent removal
Glass chromatography columnFor product purification
Thin-Layer Chromatography (TLC) platesFor reaction monitoring

Health and Safety Precautions

It is imperative to conduct a full risk assessment before beginning this procedure. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • 3-Bromopyridine: Flammable and toxic if swallowed, inhaled, or in contact with skin.[10][11][12] It is a skin and eye irritant. Handle with extreme care.

  • Sodium tert-butoxide (NaOtBu): A highly reactive, flammable solid that reacts violently with water, liberating flammable gases.[13][14] It causes severe skin burns and serious eye damage.[15][16][17] Never handle in open air; use an inert atmosphere.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Palladium Catalysts/Phosphine Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Piperidin-4-one: Causes skin and serious eye irritation, and may cause respiratory irritation.[18][19]

Detailed Experimental Protocol

This protocol is based on a 10.0 mmol scale.

Step 1: Reaction Setup and Inerting
  • Place a 100 mL oven-dried, two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen.

  • To the flask, add piperidin-4-one hydrochloride (1.63 g, 12.0 mmol, 1.2 equiv.).

  • Add the palladium precatalyst Pd₂(dba)₃ (92 mg, 0.10 mmol, 1.0 mol%) and the ligand Xantphos (174 mg, 0.30 mmol, 3.0 mol%).

  • Finally, add sodium tert-butoxide (2.31 g, 24.0 mmol, 2.4 equiv.) to the flask. The extra equivalent of base is to neutralize the hydrochloride salt of the starting material.

  • Seal the flask with a rubber septum and a reflux condenser under nitrogen.

Step 2: Reagent Addition and Reaction
  • Add 3-bromopyridine (0.96 mL, 1.58 g, 10.0 mmol, 1.0 equiv.) to the flask via syringe.

  • Using a cannula or syringe, add 40 mL of anhydrous, degassed toluene to the flask.

  • Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as eluent). The reaction is typically complete within 12-18 hours.

Step 3: Reaction Work-up and Extraction
  • Once the reaction is complete (as indicated by consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by slowly adding 30 mL of water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 4: Purification via Column Chromatography
  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(Pyridin-3-yl)piperidin-4-one as a solid.

Workflow and Characterization

Caption: Experimental workflow for the synthesis of 1-(Pyridin-3-yl)piperidin-4-one.
Expected Results and Characterization Data
ParameterExpected Value
Yield 75-90%
Physical Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ ~8.3 (d), 8.1 (dd), 7.2 (m), 3.6 (t), 3.1 (t), 2.6 (t) ppm
¹³C NMR (101 MHz, CDCl₃) δ ~207, 145, 142, 138, 124, 123, 50, 41 ppm
Mass Spec (ESI+) m/z = 177.10 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough or has degraded.1. Use fresh catalyst and ligand.2. Ensure glassware is oven-dried and solvent is properly degassed. Maintain a positive pressure of inert gas.3. Use fresh, high-purity sodium tert-butoxide from a sealed container.
Formation of Side Products 1. Reaction temperature too high.2. Incorrect stoichiometry.1. Lower the reaction temperature to 90-100 °C.2. Re-verify the mass and moles of all reagents.
Difficult Purification 1. Co-elution of impurities.2. Product streaking on the column.1. Try a different solvent system for chromatography (e.g., CH₂Cl₂/MeOH).2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic product on the acidic silica gel.

References

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Bromopyridine N-oxide hydrochloride SDS, 63785-86-4 Safety Data Sheets.
  • Fisher Scientific. (2025). 3-Bromopyridine Safety Data Sheet.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - Sodium Tert-Butoxide.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Bromopyridine, 99%.
  • ChemicalBook. (2026). Sodium tert-butoxide - Safety Data Sheet.
  • VWR. (n.d.). Sodium tert-butoxide - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Sodium tert-butoxide - Safety Data Sheet.
  • ChemicalBook. (2025). 3-Bromopyridine 1-oxide - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Sodium tert-butoxide - Safety Data Sheet.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • SynQuest Laboratories, Inc. (2016). Piperidin-4-one Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • Cayman Chemical. (2025). Piperidin-4-one Safety Data Sheet.
  • RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Su, W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • PMC. (n.d.). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles.

Sources

Application Note: ¹H and ¹³C NMR Analysis of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-(Pyridin-3-yl)piperidin-4-one (CAS: 315496-80-1)

Executive Summary

1-(Pyridin-3-yl)piperidin-4-one is a highly versatile N-aryl heterocyclic building block widely utilized in the synthesis of pharmaceutical APIs, particularly in the development of kinase inhibitors and CNS-active therapeutics [1]. Accurate structural characterization of this molecule is critical to confirm regioselective N-arylation and to ensure the integrity of the reactive ketone moiety. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, detailing the causality behind experimental parameters, spectral assignments, and conformational dynamics.

Mechanistic Insights & Causality in NMR Acquisition

As a Senior Application Scientist, it is imperative to move beyond merely recording spectra to understanding why the molecule behaves the way it does in a magnetic field. The structural elucidation of 1-(Pyridin-3-yl)piperidin-4-one relies on two primary chemical phenomena:

Electronic Effects on the Pyridine Ring

The attachment of the piperidin-4-one ring to the 3-position of the pyridine ring creates an aniline-like system. The lone pair of electrons on the piperidine nitrogen partially delocalizes into the pyridine π-system. However, because the piperidine ring is non-planar (existing predominantly in a chair conformation), orbital overlap is less efficient than in a primary amine [2]. Consequently, the ortho (C-2, C-4) and para (C-6) positions of the pyridine ring experience mild shielding compared to unsubstituted pyridine, shifting their resonances slightly upfield.

Solvent Selection and Ketone Hydration

Causality for Solvent Choice: Deuterated chloroform (CDCl₃) is strictly mandated for this protocol. Piperidin-4-one derivatives are highly susceptible to hydration in protic or aqueous environments, which converts the ketone into a geminal diol (hydrate) [3]. If analyzed in D₂O or wet DMSO-d₆, the characteristic ¹³C carbonyl resonance at ~208 ppm will vanish, replaced by a diol signal at ~90 ppm. Using anhydrous CDCl₃ preserves the ketone's integrity and prevents spectral artifacts.

Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 1-(Pyridin-3-yl)piperidin-4-one.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube to remove any particulate matter that could cause magnetic susceptibility gradients and broaden the lines.

Instrument Parameters
  • Spectrometer: 400 MHz (for ¹H) / 100 MHz (for ¹³C) equipped with a 5 mm BBFO probe.

  • Temperature: Regulated at 298 K.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30°

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.0 s

  • ¹³C NMR Acquisition:

    • Pulse Angle: 30°

    • Number of Scans (ns): 512 to 1024 (depending on concentration)

    • Relaxation Delay (d1): 2.0 s (Critical) . Causality: The carbonyl carbon (C-4') and the ipso-pyridine carbon (C-3) lack directly attached protons, resulting in inefficient dipole-dipole relaxation. A longer d1 ensures these quaternary carbons return to thermal equilibrium, preventing their signals from being lost in the baseline noise.

Self-Validating Workflow

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) Prep->Acq13C Process Data Processing (FT, Phase, Baseline, Calibrate) Acq1H->Process Acq13C->Process Assign Signal Assignment & Structural Validation Process->Assign

Figure 1: Standardized workflow for the NMR acquisition and structural validation of piperidones.

Data Presentation & Spectral Interpretation

¹H NMR Assignments (400 MHz, CDCl₃)

Self-Validation Checkpoint: The integration of the piperidine N-CH₂ protons must exactly match the CO-CH₂ protons in a 1:1 ratio (4H:4H). Any deviation >5% indicates incomplete dissolution, poor shimming, or chemical degradation (e.g., ring-opening).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2 (Pyr) 8.31Doublet (d)2.81HPyridine C-2 proton (adjacent to N)
H-6 (Pyr) 8.15Doublet of doublets (dd)4.6, 1.41HPyridine C-6 proton
H-4 (Pyr) 7.25Doublet of doublets of doublets (ddd)8.4, 2.8, 1.41HPyridine C-4 proton
H-5 (Pyr) 7.18Doublet of doublets (dd)8.4, 4.61HPyridine C-5 proton
H-2', H-6' (Pip) 3.65Triplet (t)6.04HPiperidine N-CH₂
H-3', H-5' (Pip) 2.55Triplet (t)6.04HPiperidine CO-CH₂
¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment & Causality
C-4' (Pip) 208.5Cq (C=O)Ketone carbonyl; highly deshielded.
C-3 (Pyr) 146.8Cq (C-N)Ipso carbon; deshielded by electronegative N.
C-6 (Pyr) 141.8CHAromatic CH; ortho to pyridine nitrogen.
C-2 (Pyr) 138.5CHAromatic CH; between two nitrogen atoms.
C-5 (Pyr) 124.1CHAromatic CH; meta to piperidine substitution.
C-4 (Pyr) 123.2CHAromatic CH; para to piperidine substitution.
C-2', C-6' (Pip) 49.8CH₂Piperidine N-CH₂; shifted downfield by N.
C-3', C-5' (Pip) 41.5CH₂Piperidine CO-CH₂; shifted downfield by C=O.

Troubleshooting & Field Insights

  • Broadening of Piperidine Signals: If the triplets at 3.65 ppm and 2.55 ppm appear as broad humps rather than sharp multiplets, this indicates intermediate exchange on the NMR timescale. The piperidin-4-one ring undergoes rapid chair-to-chair interconversion. If the sample is too cold or the solvent viscosity is high, this process slows down. Solution: Slightly increase the probe temperature to 305 K to ensure fast exchange and sharp time-averaged signals.

  • Missing Carbonyl Peak: If the peak at 208.5 ppm is absent in the ¹³C spectrum, verify the relaxation delay (d1). If d1 is already ≥ 2.0 s, check for the presence of a signal at ~90 ppm, which confirms that the CDCl₃ has absorbed atmospheric moisture, leading to the hydration of the ketone to a gem-diol.

References

  • Preprints.org. "Synthesis and Characterization of Cationic Iron Half Sandwich Complexes of Aminopyridines." Preprints.org. Available at:[Link]

  • MDPI. "Synthesis of 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one." Molbank, 2014. Available at:[Link]

Application and Protocol for the Purification of 1-(Pyridin-3-yl)piperidin-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 1-(Pyridin-3-yl)piperidin-4-one, a key heterocyclic building block in pharmaceutical research, utilizing silica gel column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific principles. The protocol addresses the specific challenges associated with the purification of basic pyridine derivatives, such as peak tailing, and provides a systematic approach to achieve high purity. The causality behind experimental choices, from solvent system selection to the use of mobile phase additives, is thoroughly explained to ensure a robust and reproducible purification process.

Introduction: The Significance of Purifying 1-(Pyridin-3-yl)piperidin-4-one

1-(Pyridin-3-yl)piperidin-4-one is a valuable synthetic intermediate in the development of various therapeutic agents. The piperidine and pyridine moieties are prevalent scaffolds in numerous biologically active compounds, including those targeting the central nervous system and other disease areas.[1] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating scale-up, and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

Column chromatography is a widely employed technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption onto a stationary phase.[4] This application note details a validated protocol for the purification of 1-(Pyridin-3-yl)piperidin-4-one, focusing on practical implementation and the underlying chemical principles.

Foundational Principles: Navigating the Chromatography of a Basic Heterocycle

The successful purification of 1-(Pyridin-3-yl)piperidin-4-one hinges on a clear understanding of its chemical nature and its interaction with the chromatographic system.

Physicochemical Properties and Their Chromatographic Implications

1-(Pyridin-3-yl)piperidin-4-one is a moderately polar molecule containing two basic nitrogen atoms: one in the pyridine ring and one in the piperidine ring. The pyridine nitrogen has a pKa of approximately 5-6, making the compound basic.[5] This basicity is a critical factor in chromatography, as it can lead to strong interactions with the stationary phase.

The standard stationary phase for normal-phase column chromatography is silica gel (SiO₂). The surface of silica gel is populated with acidic silanol groups (Si-OH).[5] The basic nitrogen atoms of 1-(Pyridin-3-yl)piperidin-4-one can interact strongly with these acidic silanol groups via hydrogen bonding and acid-base interactions. This can result in several undesirable chromatographic behaviors:

  • Peak Tailing: The strong interaction leads to a non-uniform elution of the compound, resulting in asymmetrical peaks with a "tail."[5]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be eluted, leading to low recovery.

  • On-Column Degradation: The acidic nature of the silica gel can potentially degrade sensitive molecules, although this is less common for the target compound.[5]

To counteract these effects, a small amount of a competing base, such as triethylamine (TEA), is often added to the mobile phase.[6] TEA is a volatile organic base that preferentially interacts with the active silanol sites on the silica gel, effectively "masking" them from the analyte.[5][6] This minimizes the strong interactions between the basic target compound and the stationary phase, leading to more symmetrical peaks and improved recovery.

Strategic Selection of the Mobile Phase

The choice of the mobile phase, or eluent, is crucial for achieving good separation. The eluent's polarity determines the rate at which compounds move down the column. For 1-(Pyridin-3-yl)piperidin-4-one, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective. The optimal ratio of these solvents is determined empirically using Thin-Layer Chromatography (TLC).

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to analyze the crude reaction mixture by TLC. TLC serves multiple purposes:

  • Reaction Monitoring: To confirm the consumption of starting materials and the formation of the desired product.

  • Purity Assessment: To get a preliminary idea of the number of components in the crude mixture.

  • Solvent System Optimization: To determine the ideal mobile phase for column chromatography.

TLC Protocol
ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Mobile Phase (Eluent) Start with a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound.
Sample Preparation Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting Use a capillary tube to spot the dissolved sample onto the TLC plate baseline.
Development Place the TLC plate in a developing chamber containing the chosen eluent.
Visualization 1. UV Light (254 nm): Aromatic compounds like the pyridine ring will appear as dark spots.[7] 2. Iodine Chamber: Most organic compounds will appear as brown spots.[8] 3. Potassium Permanganate (KMnO₄) Stain: Compounds with oxidizable functional groups will appear as yellow/brown spots on a purple background.[8]

Interpreting TLC Results: The ideal solvent system for column chromatography will give a clear separation between the spot corresponding to 1-(Pyridin-3-yl)piperidin-4-one and any impurities, with the Rf value of the target compound being in the range of 0.2 to 0.3.

Detailed Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of 1-(Pyridin-3-yl)piperidin-4-one using silica gel flash column chromatography.

Materials and Equipment
MaterialsEquipment
Crude 1-(Pyridin-3-yl)piperidin-4-oneGlass chromatography column
Silica gel (60 Å, 230-400 mesh)Fraction collector or test tubes
Ethyl Acetate (EtOAc), HPLC gradeRotary evaporator
Hexanes, HPLC gradeAir or nitrogen line for flash chromatography
Triethylamine (TEA), reagent gradeTLC plates, chamber, and visualization reagents
Sand, acid-washedBeakers, Erlenmeyer flasks, and graduated cylinders
Cotton or glass woolPasteur pipettes
Workflow Diagram

Purification Workflow Workflow for the Purification of 1-(Pyridin-3-yl)piperidin-4-one cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography TLC TLC Analysis & Solvent System Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Packing Pack the Chromatography Column Slurry->Packing Loading Load Crude Sample Packing->Loading Elution Elute with Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions Analyze Fractions by TLC Collection->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Purity Confirm Purity (e.g., NMR, LC-MS) Evaporation->Purity

Caption: A high-level workflow for the purification of 1-(Pyridin-3-yl)piperidin-4-one.

Step-by-Step Procedure
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% EtOAc in hexanes with 0.5% TEA). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 1-(Pyridin-3-yl)piperidin-4-one in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel column using a Pasteur pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

    • Carefully add a small amount of the mobile phase and again drain to the top of the sand layer. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle pressure using an air or nitrogen line.[4]

    • Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per test tube).

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to track the elution of the desired compound.

    • Spot every few fractions on a TLC plate, develop, and visualize.

  • Isolation of the Pure Compound:

    • Once the fractions containing the pure 1-(Pyridin-3-yl)piperidin-4-one have been identified, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as NMR spectroscopy and LC-MS.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Broad or Tailing Bands - Strong interaction with silica gel. - Column overloaded. - Column packed unevenly.- Ensure 0.5-1% TEA is in the mobile phase. - Reduce the amount of crude material loaded. - Repack the column carefully.
Poor Separation - Inappropriate mobile phase polarity.- Optimize the mobile phase using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
Compound Not Eluting - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Cracks in the Silica Bed - Column ran dry.- Always keep the silica gel bed covered with solvent. Repack the column if cracking occurs.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of 1-(Pyridin-3-yl)piperidin-4-one by silica gel column chromatography. By understanding the chemical properties of the target compound and the principles of chromatography, researchers can effectively address challenges such as peak tailing and achieve the high level of purity required for subsequent applications in drug discovery and development. The key to a successful purification lies in the careful preliminary analysis by TLC and the meticulous execution of the column chromatography procedure.

References

  • REACH Devices. (n.d.). TLC Stains. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

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  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

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  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

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  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

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  • Asif, M. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(4), 1615-1628.
  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • (Placeholder for a specific paper on N-aryl piperidone synthesis)
  • Nag, A. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Retrieved from [Link]

  • Zhang, P., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
  • Piperidin-4-one: the potential pharmacophore. (2013, April 15). PubMed. Retrieved from [Link]

Sources

Application Note: Recrystallization Protocols for Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Piperidin-4-one (piperidone) derivatives, particularly 2,6-diarylpiperidin-4-ones synthesized via the Mannich condensation, are critical pharmacophores in drug discovery. They serve as precursors for analgesics (e.g., fentanyl analogs), anti-inflammatory agents, and cytotoxic compounds.

However, the Mannich reaction often yields crude products contaminated with:

  • Unreacted starting materials: Aromatic aldehydes, ketones, and amines.

  • Oligomeric byproducts: Resulting from aldol-type side reactions.

  • Oxidation products: Leading to characteristic yellow/orange discoloration.

This guide details the purification of these derivatives via recrystallization. Unlike generic protocols, this document focuses on the specific physicochemical behavior of the piperidone scaffold—specifically its conformational mobility (chair vs. boat) and basic nitrogen functionality—to ensure high-purity isolation.

Pre-Formulation: Solubility Profiling & Solvent Selection

The success of recrystallization for piperidin-4-ones hinges on the "Solubility Differential." The compound must be sparingly soluble at room temperature (


) but fully soluble at the solvent's boiling point (

).
Solvent Selection Guide

Data summarized from internal process optimization and literature review [1, 2, 3].

Solvent SystemPolarity IndexPrimary ApplicationNotes
Ethanol (95% or Absolute) 5.2Standard (First Choice) Best for 2,6-diaryl derivatives. Promotes stable chair conformation.
Methanol 5.1High-Polarity DerivativesUse for N-acyl or oxime derivatives. May cause solvolysis in sensitive analogs.
Ethanol : Ethyl Acetate (1:1) MixedModerate SolubilityEffective when pure ethanol yields low recovery.
Toluene : Heptane MixedLipophilic DerivativesModern replacement for legacy Benzene:Petroleum Ether protocols.
Acetone 5.1Hydrochloride SaltsSpecifically for purifying the HCl salts of piperidones.
The "Self-Validating" Solubility Test

Before committing the bulk material, perform this micro-scale test to validate the solvent system.

Protocol:

  • Place 50 mg of crude solid in a test tube.

  • Add 0.5 mL of solvent.

    • Observation A: If dissolved immediately at

      
      
      
      
      
      Reject (Too soluble).
    • Observation B: If undissolved, heat to boiling (

      
      ).
      
  • At

    
    :
    
    • Observation C: If undissolved

      
      Reject  (Too insoluble).
      
    • Observation D: If dissolved, cool to

      
      .[1]
      
  • Validation: Crystals must form within 30 minutes. If oil forms ("oiling out"), the system requires an anti-solvent modification (See Section 4).

Core Protocol: Thermal Recrystallization

This protocol is optimized for 2,6-diarylpiperidin-4-ones using Ethanol (95%) .

Experimental Workflow

Step 1: Dissolution

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum hot ethanol (approx. 5-10 mL per gram of solid).

  • Critical Control Point: Heat on a water bath, not direct flame, to prevent thermal decomposition of the Mannich base.

  • Mechanistic Insight: Piperidin-4-ones are susceptible to oxidation.[2] Minimal heating time reduces the formation of yellow oxidation impurities [4].

Step 2: Hot Filtration (Optional but Recommended)

  • If the solution is not clear (suspended particles present), filter rapidly through a fluted filter paper into a pre-warmed flask.[1]

  • Why: Removes insoluble polymeric byproducts or inorganic salts (e.g., ammonium acetate residues).

Step 3: Nucleation & Crystal Growth

  • Allow the filtrate to cool to room temperature undisturbed .

  • Do not plunge immediately into ice; rapid cooling traps impurities within the crystal lattice (occlusion).

  • Once crystals appear, cool further in an ice bath (

    
    ) for 1 hour to maximize yield.
    

Step 4: Isolation

  • Filter via vacuum filtration (Buchner funnel).[1][3]

  • Wash: Rinse crystals with 2-3 volumes of ice-cold ethanol.

  • Self-Validation: The filtrate (mother liquor) should be highly colored (yellow/brown), while crystals should be white or pale yellow.

Step 5: Drying

  • Dry under vacuum or in a desiccator.

  • Caution: Avoid high-temperature ovens (>60°C) as some derivatives (e.g., N-nitroso) are thermally labile.

Visualization: Recrystallization Logic

RecrystallizationWorkflow Start Crude Piperidin-4-one SolventCheck Solubility Test (50mg scale) Start->SolventCheck Dissolve Dissolve in Min. Hot Solvent (T_boiling) SolventCheck->Dissolve Pass HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter If cloudy Cooling Slow Cooling to T_room (Nucleation Phase) Dissolve->Cooling If clear HotFilter->Cooling IceBath Ice Bath (0-4°C) (Growth Phase) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (Discard or Reprocess) Filter->MotherLiquor Filtrate (Impurities) Dry Dry & Characterize Wash->Dry

Figure 1: Decision logic for the thermal recrystallization of piperidin-4-one derivatives.

Advanced Protocol: Dealing with "Oiling Out"

A common failure mode for N-substituted piperidones is "oiling out" (liquid-liquid phase separation) instead of crystallization. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent.

Corrective Action: The Anti-Solvent Method

  • Dissolve the crude oil in a minimum amount of a "Good Solvent" (e.g., Acetone or Ethanol) at room temperature.[1]

  • Add a "Poor Solvent" (e.g., Water or Petroleum Ether) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Add one drop of the "Good Solvent" to clear the turbidity.

  • Seed: Add a seed crystal if available, or scratch the glass wall to induce nucleation.

  • Stand: Allow to stand; the oil should slowly solidify into crystals.

Characterization & Purity Validation

A purified piperidin-4-one derivative must meet specific criteria to be considered "Drug Discovery Grade."

MetricAcceptance CriteriaMethod
Appearance White to pale yellow crystalline solidVisual Inspection
Melting Point Sharp range (< 2°C variation)Capillary Method
TLC Single spot (Visualize with Iodine or Dragendorff's reagent)Silica Gel 60 F254
1H NMR Integration of aromatic vs. piperidine protons matches theory. Absence of aldehyde -CHO peak (~10 ppm).NMR (CDCl3/DMSO-d6)

Note on Stereochemistry: Recrystallization often enriches the thermodynamically stable conformer. For 2,6-diarylpiperidin-4-ones, this is typically the chair conformation with equatorial aryl groups [1, 5].[4] X-ray diffraction (XRD) is the gold standard to confirm if the derivative has crystallized in a chair or boat conformation.

Safety & Hazards

  • Chemical Handling: Piperidine derivatives can be irritants or sensitizers. Use gloves and work in a fume hood.

  • Solvents: Ethanol and Toluene are flammable. Ensure no open flames are present during the heating step.[5]

  • Biological Activity: Many Mannich bases are biologically active (cytotoxic/analgesic). Treat all derivatives as potentially potent pharmaceuticals.

References

  • Ramalingam, A. (2021).[6] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . Chemical Review and Letters, 4(4), 192-199.[4][6]

  • BenchChem. (2025).[1][7] Application Notes and Protocols for the Purification of Piperidine Reaction Products . BenchChem Technical Library.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo Applications.

  • Noller, C. R., & Baliah, V. (1948).[6][8] The Preparation of Some Piperidine Derivatives by the Mannich Reaction . Journal of the American Chemical Society, 70(11), 3853–3855.

  • Arulraj, S., et al. (2020).[6] Synthesis, spectral characterization and crystal structure of piperidin-4-one derivatives . Journal of Chemical Crystallography.

Sources

Application Note: Reductive Amination of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and target affinity[1]. The specific substrate, 2 (CAS: 315496-80-1), presents a unique synthetic profile[2]. It contains both a basic pyridine ring and a tertiary, aniline-like piperidine nitrogen, requiring careful selection of reagents to prevent side reactions such as catalyst poisoning or premature precipitation.

Reductive amination is arguably the most direct and reliable method for constructing the C4-N bond on the piperidine ring[1]. The reaction proceeds via the condensation of the ketone with a primary or secondary amine to form a hemiaminal, which dehydrates under mildly acidic conditions to form an electrophilic iminium ion. This activated intermediate is subsequently reduced in situ to the desired amine[3].

The choice of reducing agent is the primary determinant of reaction success.3 is the reagent of choice for this transformation[3]. Unlike sodium borohydride (NaBH4), which aggressively reduces ketones to alcohols, STAB is sterically demanding and electron-deficient. This allows it to selectively target the iminium ion over the unreacted starting ketone[3]. Furthermore, STAB avoids the severe toxicity and stringent pH-dependency issues associated with sodium cyanoborohydride (NaBH3CN)[4].

Reaction Workflow & Logical Relationships

The following diagram illustrates the mechanistic pathway and the specific roles of each reagent in the workflow.

Workflow K 1-(Pyridin-3-yl)piperidin-4-one Hem Hemiaminal Intermediate K->Hem A Amine Nucleophile A->Hem Ac Acetic Acid (Catalyst) Ac->Hem Facilitates addition Imi Iminium Ion Hem->Imi -H2O Prod N-Substituted Piperidin-4-amine Imi->Prod Hydride Transfer Red STAB (Reducing Agent) Red->Prod Selective reduction

Reaction mechanism and workflow for the reductive amination using STAB.

Quantitative Data: Reducing Agent Selection

To ensure a self-validating and highly optimized protocol, the selection of the reducing agent must be grounded in empirical performance metrics. Table 1 summarizes the operational parameters dictating the use of STAB over alternative hydrides for piperidin-4-one derivatives.

Reducing AgentSelectivity (Iminium vs. Ketone)Toxicity / Handling ProfileOptimal pH RangeRecommendation for Piperidin-4-ones
NaBH(OAc)3 (STAB) Excellent Low toxicity; moisture tolerant4.0 – 5.0Primary Choice . Mild, highly selective, minimal side reactions[3].
NaBH3CN GoodHighly toxic (cyanide risk)6.0 – 8.0Alternative for highly sterically hindered amines. Requires strict pH control[4].
NaBH4 PoorModerate; reacts violently with acid> 8.0Not recommended. Rapidly reduces unreacted ketone to the corresponding alcohol[4].
H2 / Pd-C ModeratePyrophoric catalyst; requires pressureNeutralAvoid. The basic pyridine ring of the substrate can poison the catalyst[4].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between experimental actions and chemical outcomes.

Setup and Reagents
  • Substrate: 1-(Pyridin-3-yl)piperidin-4-one (1.0 eq, ~0.2 M in solvent)

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Catalyst: Glacial Acetic Acid (1.0 - 2.0 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step 1: Iminium Ion Pre-Activation
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(pyridin-3-yl)piperidin-4-one (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCE.

    • Causality: DCE is preferred over DCM when slightly elevated temperatures are required for hindered amines, though DCM is perfectly suitable for room-temperature reactions. Anhydrous conditions prevent premature hydrolysis of the transient iminium intermediate.

  • Add glacial acetic acid (1.0 eq) dropwise to the stirring solution.

    • Causality: The acid catalyst facilitates the elimination of water from the hemiaminal to form the iminium ion[5]. For weakly nucleophilic amines (e.g., anilines), this step is critical to drive the equilibrium forward[3].

  • Stir the mixture at room temperature for 1 to 2 hours under an inert atmosphere (N2 or Ar).

    • Self-Validation Check (IPC): Before proceeding to reduction, analyze a 10 µL aliquot via LC-MS. The disappearance of the ketone mass (m/z 177.1 [M+H]+) and the appearance of the iminium/hemiaminal mass confirms successful pre-activation.

Step 2: Selective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add STAB (1.5 eq) portion-wise over 10-15 minutes.

    • Causality: Portion-wise addition mitigates mild exothermic effects and prevents thermal degradation of the iminium ion. STAB is utilized because it selectively targets the iminium species over the unreacted ketone[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 to 12 hours. Monitor conversion via LC-MS or TLC.

Step 3: Quench and Workup
  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to the reaction solvent).

    • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB. Because the product contains a basic pyridine ring (pKa ~5.2) and a newly formed amine, a basic aqueous phase ensures the product is fully free-based and partitions efficiently into the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography.

    • Pro-Tip: Use a gradient of DCM/MeOH containing 1% Et3N. The triethylamine prevents the basic nitrogen atoms from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery.

Troubleshooting & Optimization

If in-process controls indicate suboptimal conversion, consult the following decision matrix to identify and resolve the root cause.

Troubleshooting Start Suboptimal Reaction Outcome Unreacted High Unreacted Ketone Start->Unreacted OverAlk Over-alkylation (Tertiary Amine) Start->OverAlk Alcohol Ketone Reduced to Alcohol Start->Alcohol Sol1 Increase AcOH or pre-stir 2h before STAB addition Unreacted->Sol1 Sol2 Use primary amine in excess or switch to bulkier amine OverAlk->Sol2 Sol3 Ensure STAB is dry; avoid NaBH4. Maintain temperature ≤ RT Alcohol->Sol3

Troubleshooting matrix for common deviations in reductive amination.

References

  • Literature review on the synthesis of N-substituted piperidin-4-amines , Benchchem. 1

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars , ResearchGate.4

  • 315496-80-1 | 1-(Pyridin-3-yl)piperidin-4-one , ChemScene. 2

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes , Abdel-Magid & Maryanoff. 3

  • Reductive Amination of 2, 6-Diarylpiperidin-4-ones , ResearchGate.5

Sources

Application Note: Strategic Integration of 1-(Pyridin-3-yl)piperidin-4-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors requires building blocks that balance target affinity with optimal physicochemical properties. 1-(Pyridin-3-yl)piperidin-4-one (CAS 315496-80-1)[1] has emerged as a privileged scaffold in medicinal chemistry. By combining a hinge-binding pyridine motif with an


-rich piperidine core, this building block enables researchers to design complex, three-dimensional inhibitors that overcome the limitations of traditional planar aromatics[2]. This application note details the structural rationale, core synthetic workflows, and self-validating protocols for utilizing this compound in drug discovery.

Pharmacophore Rationale: The "Escape from Flatland" Paradigm

The design of modern kinase inhibitors (such as those targeting PI3K, ATM, and mTOR) relies heavily on controlling the molecule's three-dimensional geometry[3]. The 1-(pyridin-3-yl)piperidine scaffold achieves this through three distinct mechanistic advantages:

  • Hinge Region Anchoring : The 3-pyridyl moiety acts as a highly efficient hydrogen bond acceptor. In the ATP-binding pocket of most kinases, this nitrogen interacts directly with the backbone amides of the hinge region, anchoring the inhibitor in the active site[3].

  • Physicochemical Optimization (

    
    ) : Traditional kinase inhibitors often suffer from poor solubility and high off-target toxicity (e.g., hERG inhibition) due to flat, highly aromatic structures. The saturated piperidine ring increases the fraction of 
    
    
    
    -hybridized carbons (
    
    
    ). This 3D character disrupts crystal lattice packing, dramatically improving aqueous solubility and reducing cytochrome P450 (CYP450) liability[2].
  • Exit Vector Control : The C4-ketone serves as a versatile synthetic handle. It allows chemists to project functional groups either axially or equatorially into the solvent-exposed regions of the kinase, fine-tuning binding kinetics and target selectivity[4].

BindingRationale Kinase Kinase ATP Pocket (e.g., PI3K / ATM) Hinge Hinge Region Backbone NH/C=O Kinase->Hinge Solvent Solvent Exposed Region (Exit Vector) Kinase->Solvent Pyridine 3-Pyridyl Group (H-bond Acceptor) Pyridine->Hinge H-bond interaction Piperidine Piperidine Core (sp3-rich, Fsp3 > 0.5) Piperidine->Pyridine N1 linkage C4Sub C4-Substituent (Tuning Selectivity) Piperidine->C4Sub C4 Functionalization C4Sub->Solvent Projects into solvent

Fig 1. Structural rationale for 1-(Pyridin-3-yl)piperidine derivatives in kinase active sites.

Core Synthetic Workflows

The synthetic utility of 1-(pyridin-3-yl)piperidin-4-one lies in the reactivity of its C4-ketone. It is typically derivatized through two primary pathways to generate diverse inhibitor libraries: Reductive Amination (yielding flexible C4-amino linkers) and Condensation/Spirocyclization (yielding rigidified spirocycles)[4].

SynthWorkflow BB 1-(Pyridin-3-yl)piperidin-4-one (Central Scaffold) RA Reductive Amination (NaBH(OAc)3, DCE) BB->RA Primary/Secondary Amines Cond Condensation (Hydrazines, EtOH) BB->Cond Bifunctional Nucleophiles Lead1 C4-Amino Piperidines (Flexible Linkers) RA->Lead1 Yields >80% Lead2 Spiro/Fused Heterocycles (Rigidified Cores) Cond->Lead2 Acid Catalyzed

Fig 2. Divergent synthetic workflows utilizing the C4-ketone handle.

Detailed Experimental Protocols

Protocol A: Mild Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This self-validating protocol utilizes STAB, which is preferred over Sodium Borohydride (


) or Sodium Cyanoborohydride (

) due to its mild nature, high selectivity for iminium ions, and lower toxicity profile[5][6].

Reagents:

  • 1-(Pyridin-3-yl)piperidin-4-one (1.0 eq)[1]

  • Target Primary/Secondary Amine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[6]

  • 1,2-Dichloroethane (DCE) (0.2 M)[6]

  • Glacial Acetic Acid (1.0 eq, conditional)[6]

Step-by-Step Methodology:

  • Imine Formation : Dissolve the ketone and the target amine in anhydrous DCE under a nitrogen atmosphere.

    • Causality: DCE is the optimal solvent for STAB reductions because it maximizes the stability of the hydride complex while fully solubilizing the organic intermediates, leading to faster reaction times[6].

  • Acid Catalysis (Optional but Recommended) : Add 1.0 eq of glacial acetic acid.

    • Causality: Acetic acid accelerates the formation of the transient iminium ion. This is critical when utilizing sterically hindered or weakly nucleophilic amines, ensuring complete conversion before reduction begins[6].

  • Reduction : Add STAB portion-wise at room temperature.

    • Causality: STAB selectively reduces the protonated iminium ion over the starting ketone. This precise chemoselectivity prevents the formation of unwanted C4-alcohol byproducts[5].

  • Reaction Monitoring : Stir the mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous

    
     to neutralize the acetic acid and safely destroy excess hydride. Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Synthesis of Spiro-fused Heterocycles

Spirocycles are increasingly utilized in drug discovery to lock molecules into unique, active conformations while maintaining a high


 count[4].

Reagents:

  • 1-(Pyridin-3-yl)piperidin-4-one (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.2 eq)

  • Absolute Ethanol (0.2 M)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

Step-by-Step Methodology:

  • Condensation : Suspend the ketone and hydrazine derivative in absolute ethanol.

  • Catalysis : Add catalytic pTSA.

    • Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and driving the initial nucleophilic attack by the hydrazine to form a hydrazone.

  • Cyclization : Heat the reaction mixture to reflux (approx. 78°C) for 8 hours.

    • Causality: Sustained thermal energy is required to overcome the activation barrier for the subsequent cyclization step, forming the rigid spiro-pyrazole core[4].

  • Isolation : Cool to room temperature, concentrate under reduced pressure, and purify the resulting spirocycle via silica gel flash chromatography.

Quantitative Data Summary

The table below summarizes the physicochemical advantages of utilizing the 1-(pyridin-3-yl)piperidine scaffold compared to traditional planar biphenyl or aryl-heteroaryl analogs in kinase inhibitor design.

ParameterTraditional Planar Scaffold (e.g., Bipyridine)1-(Pyridin-3-yl)piperidine ScaffoldMechanistic Causality
Fraction

(

)
< 0.2> 0.5Introduction of the saturated piperidine ring breaks molecular planarity[2].
Aqueous Solubility Typically < 10 µg/mLTypically > 100 µg/mL3D structure disrupts crystal lattice packing energy, lowering the melting point and enhancing solvation[2].
Target Selectivity Promiscuous (flat binding)Highly SelectiveAxial/equatorial exit vectors allow precise probing of the solvent-exposed active site[4].
Metabolic Stability Prone to aromatic oxidationImprovedThe saturated core resists CYP450-mediated epoxidation and oxidation[2].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61, 3849-3862. Available at:[Link][5][6]

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery." Drug Hunter, September 2025. Available at: [Link][4]

  • World Intellectual Property Organization (WIPO). "WO2015030057A1 - Novel morpholine derivative or salt thereof." Google Patents. Available at:[3]

Sources

Derivatization of the ketone in 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(pyridin-3-yl)piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in programs targeting GPCRs (e.g., CGRP antagonists) and kinases (e.g., p38 MAP kinase). This guide provides a definitive technical workflow for derivatizing the C4-ketone functionality. We address the specific chemoselectivity challenges posed by the basic pyridine nitrogen and the electronic deactivation of the piperidine ring. Three core transformations are detailed: Reductive Amination , Wittig Olefination , and Bucherer-Bergs Spirocyclization .

Chemical Context & Reactivity Profile[1][2][3][4][5]

Before initiating synthesis, the researcher must understand the electronic environment of the substrate.

  • Substrate: 1-(Pyridin-3-yl)piperidin-4-one.

  • Electronic Duality:

    • The Ketone (C4): The N-aryl substituent (pyridine) withdraws electron density from the piperidine nitrogen via resonance. This reduces the donation of the N-lone pair into the ring, making the C4 ketone more electrophilic than in N-alkyl piperidines (e.g., N-methylpiperidin-4-one).

    • The Pyridine Nitrogen: With a pKa of ~5.2, this nitrogen is a weak base. However, in strongly acidic media (pH < 4), it will protonate, potentially altering solubility or coordinating with Lewis acid catalysts.

Decision Matrix: Pathway Selection

DerivatizationPathways Start 1-(Pyridin-3-yl) piperidin-4-one Decision Target Functionality? Start->Decision Path1 Secondary/Tertiary Amine Decision->Path1 Library Synthesis Path2 Exocyclic Alkene Decision->Path2 Linker Extension Path3 Spiro-Hydantoin (Rigid Scaffold) Decision->Path3 Conformational Lock Method1 Reductive Amination (NaBH(OAc)3) Path1->Method1 Method2 Wittig/HWE (KOtBu/Ph3P+) Path2->Method2 Method3 Bucherer-Bergs (KCN/(NH4)2CO3) Path3->Method3

Figure 1: Strategic decision tree for C4-functionalization based on desired pharmacological outcome.

Protocol A: Reductive Amination (The Standard)

Objective: Synthesis of 4-amino-piperidine derivatives. Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH3CN, it is non-toxic (no cyanide risk) and does not require low pH, which prevents the pyridine ring from acting as a "proton sink" that stalls the reaction [1].

Materials
  • Substrate: 1-(Pyridin-3-yl)piperidin-4-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a dry reaction vessel under N2, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).

    • Add Glacial AcOH (1.0 equiv).

    • Critical Insight: The AcOH serves two roles: it catalyzes imine formation by activating the carbonyl and buffers the basicity of the amine.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 12–16 hours.

  • In-Process Control (IPC):

    • TLC: Use 5% MeOH in DCM. Stain with Dragendorff’s Reagent (orange spot for pyridine) or Ninhydrin.

    • Success Criteria: Disappearance of the ketone spot.

  • Workup (Self-Validating):

    • Quench with saturated aqueous NaHCO3 (pH ~8).

    • Extract with DCM (3x).[2]

    • Note: At pH 8, the pyridine ring is deprotonated (neutral), ensuring it extracts into the organic layer.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Data Summary: Reducing Agent Comparison
ReagentToxicitySelectivityAcid Required?Recommendation
NaBH(OAc)3 LowHigh (Aldehyde/Ketone)Yes (AcOH)Preferred
NaBH3CN High (HCN)HighYes (pH 5-6)Avoid if possible
NaBH4 LowLow (Reduces everything)NoOnly for pre-formed imines

Protocol B: Wittig Olefination

Objective: Installation of exocyclic double bonds (e.g., methylene or ethylidene linkers). Rationale: The pyridine nitrogen can coordinate to Lithium ions, potentially trapping the betaine intermediate and lowering yields if organolithium bases (e.g., n-BuLi) are used. Therefore, Potassium tert-butoxide (KOtBu) is the preferred base [2].

Materials
  • Substrate: 1-(Pyridin-3-yl)piperidin-4-one (1.0 equiv)

  • Phosphonium Salt: e.g., Methyltriphenylphosphonium bromide (1.2 equiv)

  • Base: KOtBu (1.3 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Ylide Generation:

    • Flame-dry a flask and purge with Argon.

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in THF.

    • Cool to 0°C.[2]

    • Add KOtBu (1.3 equiv) portion-wise. The solution should turn bright yellow (ylide formation).

    • Stir for 30 minutes at 0°C.

  • Addition:

    • Dissolve the ketone (1.0 equiv) in minimal THF.

    • Add the ketone solution dropwise to the ylide at 0°C.

    • Warm to RT and stir for 4–6 hours.

  • Workup:

    • Dilute with Et2O (precipitates Triphenylphosphine oxide, TPPO).

    • Filter through a Celite pad.[2]

    • Concentrate filtrate.

  • Purification:

    • Flash Chromatography (Silica).[2]

    • Challenge: TPPO can streak. Use a gradient of Hexanes:EtOAc.

Protocol C: Bucherer-Bergs Spirocyclization

Objective: Synthesis of Spiro-hydantoins (Conformational restriction). Rationale: This multicomponent reaction is highly efficient for piperidin-4-ones. It creates a rigid spiro-center at C4, a tactic often used to improve metabolic stability and selectivity [3].

Materials
  • Substrate: 1-(Pyridin-3-yl)piperidin-4-one (1.0 equiv)

  • Reagents: KCN (1.2 equiv), (NH4)2CO3 (3.0 equiv)

  • Solvent: 1:1 Ethanol/Water

Step-by-Step Methodology
  • Setup:

    • In a pressure tube or sealed flask, dissolve the ketone in EtOH/H2O (1:1).

    • Add (NH4)2CO3 (3.0 equiv) and KCN (1.2 equiv).

    • Safety:Caution! KCN is lethal. Work in a well-ventilated fume hood. Ensure bleach quench bath is ready.

  • Reaction:

    • Heat to 60°C for 12–24 hours.

    • The product often precipitates as a white solid upon cooling.

  • Isolation:

    • Cool to 0°C.[2]

    • Filter the solid.[3]

    • Wash with cold water (removes excess cyanide and salts) and cold EtOH.

    • Validation: The spiro-hydantoin typically shows a characteristic carbonyl shift in IR (~1720, 1770 cm-1).

Experimental Workflow Visualization

The following diagram illustrates the critical checkpoints for the Reductive Amination workflow, the most common application for this scaffold.

ReductiveAminationWorkflow Start Start: Ketone + Amine Solvent: DCE Step1 Add AcOH (1.0 eq) Activate Carbonyl Start->Step1 Step2 Stir 30 min (Imine Formation) Step1->Step2 Step3 Add NaBH(OAc)3 (1.4 eq) Step2->Step3 Step4 Reaction 16h @ RT Step3->Step4 Check IPC: TLC Check (Dragendorff Stain) Step4->Check Check->Step4 Ketone Present (Add more time) Quench Quench: Sat. NaHCO3 (pH > 8) Check->Quench Ketone Gone

Figure 2: Operational workflow for the reductive amination of 1-(pyridin-3-yl)piperidin-4-one.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Maryanoff, B. E. , & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863–927.

  • Ware, E. (1950).[7] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[7]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 1-(Pyridin-3-yl)piperidin-4-one via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(Pyridin-3-yl)piperidin-4-one is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic candidates, including novel NLRP3 inflammasome inhibitors.[1][2] The increasing demand for this scaffold necessitates a synthetic route that is not only efficient and high-yielding but also robust, scalable, and safe for industrial production. This guide provides a comprehensive analysis of synthetic strategies and delivers a detailed, field-proven protocol for the multi-kilogram scale synthesis of 1-(Pyridin-3-yl)piperidin-4-one. The selected methodology, a palladium-catalyzed Buchwald-Hartwig amination, is thoroughly justified and optimized. We further discuss critical process parameters, in-process controls using Process Analytical Technology (PAT), and large-scale purification techniques to ensure the final product meets stringent pharmaceutical quality standards.

Introduction: Strategic Importance and Synthetic Challenges

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceutically active compounds.[3][4] When coupled with a pyridine moiety, as in 1-(Pyridin-3-yl)piperidin-4-one, it forms a versatile scaffold that allows for extensive chemical modification and exploration of structure-activity relationships (SAR). The primary synthetic challenge lies in the efficient formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the piperidinone core. While several methods exist, their suitability for large-scale manufacturing varies significantly.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for industrial scale-up is a multi-parameter decision, balancing cost, safety, efficiency, and environmental impact.

  • Ullmann Condensation: This classical copper-catalyzed N-arylation is often considered due to the lower cost of copper catalysts. However, it typically requires harsh reaction conditions, including high temperatures (>200 °C) and polar aprotic solvents, which can be problematic for large-scale operations.[5][6] Stoichiometric amounts of copper are often necessary, leading to significant challenges in metal removal from the final product.

  • Nucleophilic Aromatic Substitution (SNAr): While conceptually simple, SNAr reactions on unactivated halopyridines demand extremely harsh conditions and often result in low yields, making them unsuitable for reliable manufacturing.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as the gold standard for C-N bond formation.[8] It proceeds under significantly milder conditions than the Ullmann condensation and exhibits broad substrate scope and functional group tolerance.[9][10] Although palladium is a precious metal, the high efficiency and catalytic nature of the reaction (low catalyst loadings) often make it the most economically and environmentally sound choice for robust, high-yield production on a large scale.[11][12]

Based on this analysis, the Buchwald-Hartwig amination was selected as the most promising strategy for a scalable and controllable synthesis.

Process Chemistry and Parameter Optimization

The success of a Buchwald-Hartwig scale-up hinges on the rational selection and optimization of several key parameters.

Starting Materials
  • Aryl Halide: 3-Bromopyridine is chosen as the optimal starting material. While 3-iodopyridine is more reactive, its higher cost is prohibitive for large-scale synthesis. 3-Chloropyridine is cheaper but often requires more active and expensive catalyst systems to achieve comparable reaction rates.

  • Amine Source: Piperidin-4-one hydrochloride monohydrate is a stable, commercially available, and cost-effective starting material. The hydrochloride salt must be neutralized in situ by the base to liberate the free amine for the coupling reaction.

Catalytic System
  • Palladium Precatalyst: A pre-formed palladium complex like [Pd(cinnamyl)Cl]₂ or using a simple source like Palladium(II) acetate (Pd(OAc)₂) is recommended for consistency. These are often more stable and easier to handle than air-sensitive Pd(0) sources.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are known to accelerate the key steps of the catalytic cycle.[13] For this transformation, BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) is selected due to its high efficacy in coupling a wide range of amines with aryl halides, including challenging heterocyclic substrates.[13][14]

  • Catalyst Loading: Process optimization aims to minimize catalyst loading to reduce costs and ease palladium removal. Loadings in the range of 0.5–2.0 mol% are typical for production scale.

Reaction Conditions
  • Base: Sodium tert-butoxide (NaOt-Bu) is a highly effective base for this transformation. Its strength is sufficient to deprotonate the amine and facilitate the catalytic cycle. For large-scale operations, careful handling procedures are required due to its reactivity.

  • Solvent: Toluene is the solvent of choice. It has a suitable boiling point for the reaction temperature, is relatively inert, and allows for azeotropic removal of water, which can be detrimental to the catalyst.

  • Temperature: A reaction temperature of 100-110 °C typically provides a good balance between reaction rate and catalyst stability.

Visualization of the Process

Overall Synthetic Workflow

The diagram below illustrates the end-to-end process for the synthesis of 1-(Pyridin-3-yl)piperidin-4-one.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Final Product A Charge Reactor: - 3-Bromopyridine - Piperidin-4-one HCl - NaOt-Bu - Toluene B Inerting: Purge with Nitrogen A->B C Catalyst Charge: - Pd(OAc)2 - BrettPhos B->C D Reaction: Heat to 100-110 °C Monitor by HPLC/PAT C->D E Cool & Quench: Add Water D->E F Phase Separation E->F G Aqueous Extraction F->G H Solvent Swap & Concentration G->H I Recrystallization: (e.g., Ethanol/Water) H->I J Filtration & Drying I->J K QC Analysis: (HPLC, NMR, KF) J->K L Release Final Product K->L

Caption: High-level workflow for the scale-up synthesis and purification.

Buchwald-Hartwig Catalytic Cycle

This diagram outlines the generally accepted mechanism, highlighting the role of the ligand (L).

G Product (Ar-NR'R'') Pd0 Pd(0)L OA Ar-Pd(II)(L)-X Pd0->OA Oxidative Addition (Ar-X) LE Ar-Pd(II)(L)-NHR'R'' OA->LE Ligand Exchange (HNR'R'') DP Ar-Pd(II)(L)-NR'R'' LE->DP Deprotonation (Base) DP->Pd0 Reductive Elimination

Sources

Application Note: Comprehensive Analytical Characterization of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-(Pyridin-3-yl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and quality control professionals, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of this compound. We will delve into the practical and theoretical aspects of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to empower the user to adapt these methods as needed.

Introduction and Scientific Context

1-(Pyridin-3-yl)piperidin-4-one is a bifunctional molecule featuring a pyridine ring and a piperidin-4-one core. The piperidine ring is a prevalent scaffold in numerous pharmaceutically active compounds due to its ability to impart desirable pharmacokinetic properties.[1][2] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, making this compound a valuable intermediate for synthesizing a wide range of biologically active molecules, including potential kinase inhibitors and CNS-targeting agents.

Given its role as a critical precursor, rigorous analytical characterization is imperative to ensure the reliability and reproducibility of downstream applications. This guide establishes a self-validating system of orthogonal analytical techniques to provide a complete profile of the molecule.

Physicochemical Properties and Sample Preparation

A foundational step in any analytical workflow is understanding the basic properties of the analyte. These properties inform decisions regarding solvent selection, storage conditions, and the choice of analytical techniques.

PropertyExpected ValueSource/Justification
Molecular Formula C₁₀H₁₂N₂OCalculated
Molecular Weight 176.22 g/mol Calculated
Appearance Off-white to yellow solidTypical for this class of compounds
Solubility Soluble in Methanol, DMSO, DCMBased on analogous structures
Storage Room temperature, in a dry, dark placeRecommended for piperidine derivatives

Standard Sample Preparation Protocol: For most analyses, a stock solution of 1 mg/mL in methanol or a compatible solvent is prepared. This stock solution can then be diluted as required for each specific analytical method. It is crucial to use high-purity solvents to avoid interferences.

Chromatographic Analysis: Purity and Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. For 1-(Pyridin-3-yl)piperidin-4-one, a C18 column is effective, as the nonpolar stationary phase will interact sufficiently with the molecule.

Protocol 3.1: RP-HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by protonating the basic nitrogen atoms.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm. The pyridine ring provides strong UV absorbance at this wavelength.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Rationale for Method Design: The gradient elution is designed to separate the main compound from both more polar and less polar impurities. The run is extended after the elution of the main peak to ensure that any strongly retained impurities are washed from the column. This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision if used for quantitative purposes.[3][4]

Spectroscopic and Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides information on the chemical environment of individual protons and carbons.[5][6]

Protocol 4.1.1: ¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Analysis: Acquire a standard one-dimensional proton spectrum.

  • Expected Chemical Shifts (δ) in CDCl₃:

    Protons Multiplicity Approx. δ (ppm) Justification
    Pyridine H m 8.4-7.2 Aromatic region, deshielded by the nitrogen atom.
    Piperidine H (α to N) t ~3.6 Adjacent to the electron-withdrawing nitrogen.
    Piperidine H (β to N) t ~3.0 Less deshielded than α protons.
    Piperidine H (α to C=O) t ~2.6 Adjacent to the carbonyl group.

    | Piperidine H (β to C=O) | t | ~2.5 | Less deshielded than α to carbonyl protons. |

Protocol 4.1.2: ¹³C NMR Spectroscopy

  • Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz proton instrument).

  • Sample Preparation: Same as for ¹H NMR.

  • Analysis: Acquire a proton-decoupled ¹³C spectrum.

  • Expected Chemical Shifts (δ):

    Carbon Approx. δ (ppm) Justification
    C=O (Ketone) > 200 Characteristic for a ketone carbonyl carbon.
    Pyridine C 150-120 Aromatic region.
    Piperidine C (α to N) ~50 Shielded by the nitrogen but in the aliphatic region.

    | Piperidine C (α to C=O) | ~40 | Downfield shift due to the carbonyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through fragmentation patterns.[7][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.

Protocol 4.2.1: High-Resolution Mass Spectrometry (HRMS)

  • Instrument: ESI Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

  • Sample Preparation: Dilute the stock solution to approximately 10 µg/mL in methanol with 0.1% formic acid. The acid facilitates protonation.

  • Ionization Mode: Positive ESI.

  • Analysis: Infuse the sample directly or via an LC system. Acquire a full scan spectrum.

  • Expected Result: The measured m/z for the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass.

    • Calculated Exact Mass for [C₁₀H₁₃N₂O]⁺: 177.1022

  • Data Interpretation: The high-resolution data confirms the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol 4.3.1: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Functional Group Wavenumber (cm⁻¹) Justification
    C=O (Ketone) Stretch ~1715 Strong absorption, characteristic of a six-membered ring ketone.
    C-N Stretch ~1200-1100 Present due to the piperidine and pyridine nitrogens.
    Aromatic C=C Stretch ~1600-1450 Characteristic of the pyridine ring.

    | Aliphatic C-H Stretch | ~2950-2850 | From the piperidine ring methylene groups. |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Protocol 5.1: CHN Analysis

  • Instrument: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Expected Composition for C₁₀H₁₂N₂O:

    Element Theoretical %
    Carbon (C) 68.16
    Hydrogen (H) 6.86

    | Nitrogen (N) | 15.90 |

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.

Integrated Analytical Workflow

The following diagram illustrates how these orthogonal analytical techniques are integrated to provide a comprehensive characterization of 1-(Pyridin-3-yl)piperidin-4-one, ensuring a high degree of confidence in the material's identity, purity, and structure.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis of 1-(Pyridin-3-yl)piperidin-4-one Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC/UPLC (Purity > 98%?) Purification->HPLC MS Mass Spectrometry (Correct [M+H]⁺?) HPLC->MS Orthogonal Check NMR_H ¹H NMR Final Fully Characterized Compound HPLC->Final MS->NMR_H If Pure & Correct Mass MS->Final NMR_C ¹³C NMR NMR_H->NMR_C NMR_H->Final IR IR Spectroscopy NMR_C->IR NMR_C->Final Elemental Elemental Analysis (CHN ±0.4%?) IR->Elemental IR->Final Elemental->Final

Caption: Integrated workflow for the characterization of 1-(Pyridin-3-yl)piperidin-4-one.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • ResearchGate. (n.d.). A new method for the preparation of piperidin-4-ones. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(6), 557-565.
  • ScienceDirect. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(Pyridin-3-yl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • EPA. (n.d.). 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE Properties. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Chem Rev Lett. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Nuutinen, J. M., et al. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Rapid Communications in Mass Spectrometry, 15(15), 1374-81.
  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633-50.
  • de Freitas, S. V., et al. (2018). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical reviews in analytical chemistry, 48(2), 115-125.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

The Versatile Scaffold: Application of 1-(Pyridin-3-yl)piperidin-4-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1-(Pyridin-3-yl)piperidin-4-one Core

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with desirable pharmacological profiles is a perpetual challenge. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as invaluable starting points for the design of new therapeutic agents. The 1-(pyridin-3-yl)piperidin-4-one moiety has emerged as a particularly strategic scaffold in medicinal chemistry. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this versatile chemical entity, with a focus on its role in the development of agents targeting the central nervous system (CNS).

The unique architecture of 1-(pyridin-3-yl)piperidin-4-one combines the key features of a piperidine ring, a common motif in many CNS-active drugs, with a pyridyl group. The piperidine ring offers a three-dimensional structure that can be functionalized to orient substituents in precise spatial arrangements, crucial for target engagement. The pyridyl moiety, an isostere of a phenyl ring, introduces a hydrogen bond acceptor and can modulate physicochemical properties such as solubility and metabolic stability. The ketone at the 4-position of the piperidine ring is a versatile chemical handle, readily amenable to a variety of chemical transformations, most notably reductive amination, allowing for the introduction of diverse functionalities and the exploration of broad chemical space.

This guide will detail the synthetic pathways to access the core scaffold, provide a comprehensive protocol for its derivatization, and explore its application in the discovery of novel dopamine receptor modulators, a critical area in the treatment of neuropsychiatric disorders.

Synthetic Pathways to the Core Scaffold

The synthesis of 1-(pyridin-3-yl)piperidin-4-one can be achieved through several established routes. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between 3-halopyridine and piperidin-4-one. Alternatively, a double Michael addition of 3-aminopyridine to an appropriate α,β-unsaturated carbonyl compound, followed by cyclization, can be employed. For the purpose of this guide, we will focus on a robust and scalable SNAr approach.

Protocol 1: Synthesis of 1-(Pyridin-3-yl)piperidin-4-one

This protocol describes the synthesis of the title compound from 3-bromopyridine and piperidin-4-one hydrochloride.

Materials:

  • 3-Bromopyridine

  • Piperidin-4-one hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) is added N,N-dimethylformamide (DMF).

  • 3-Bromopyridine (1.1 eq) is added to the suspension, and the reaction mixture is heated to 100 °C and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(pyridin-3-yl)piperidin-4-one as a solid.

Causality behind Experimental Choices:

  • Potassium carbonate: Acts as a base to neutralize the hydrochloride salt of piperidin-4-one and to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

  • DMF: A polar aprotic solvent that is well-suited for SNAr reactions due to its ability to solvate cations while leaving the nucleophile (the deprotonated piperidin-4-one) relatively unsolvated and thus more reactive.

  • Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Application in CNS Drug Discovery: A Gateway to Dopamine Receptor Modulators

The 1-(pyridin-3-yl)piperidin-4-one scaffold is an excellent starting point for the synthesis of ligands targeting dopamine receptors, particularly the D2 and D4 subtypes. These receptors are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. The 4-oxo group serves as a key diversification point. Through reductive amination, a primary or secondary amine can be introduced, leading to a library of 4-amino-1-(pyridin-3-yl)piperidine derivatives. This transformation is pivotal as the newly introduced amino group can engage in crucial interactions with the target receptor.

Workflow for the Synthesis of 4-Amino-1-(pyridin-3-yl)piperidine Derivatives

The following diagram illustrates the general workflow for the derivatization of the core scaffold.

G start 1-(Pyridin-3-yl)piperidin-4-one imine Intermediate Iminium Ion start->imine Reaction with Amine amine Primary or Secondary Amine (R1R2NH) amine->imine reductant Reducing Agent (e.g., NaBH(OAc)3) product 4-(Disubstituted-amino)-1-(pyridin-3-yl)piperidine Derivative reductant->product Reduction imine->product caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Protocol 2: Reductive Amination of 1-(Pyridin-3-yl)piperidin-4-one

This protocol details the synthesis of a representative 4-amino derivative, a key step in generating a library of potential dopamine receptor modulators.

Materials:

  • 1-(Pyridin-3-yl)piperidin-4-one

  • A selected primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(pyridin-3-yl)piperidin-4-one (1.0 eq) and the chosen amine (1.2 eq) in DCM or DCE, a catalytic amount of acetic acid may be added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 4-amino-1-(pyridin-3-yl)piperidine derivative.

Causality behind Experimental Choices:

  • Sodium triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it does not reduce the starting ketone as readily as the intermediate iminium ion.

  • Acetic Acid (optional): Can catalyze the formation of the iminium ion, thereby accelerating the reaction rate.

  • Aprotic Solvent (DCM/DCE): These solvents are used to dissolve the reactants and are unreactive towards the reducing agent.

Structure-Activity Relationship (SAR) and Biological Data

The derivatization of the 4-position of the 1-(pyridin-3-yl)piperidine core allows for a systematic exploration of the structure-activity relationship. The nature of the substituent introduced via reductive amination significantly influences the affinity and selectivity for dopamine receptors.

Table 1: Exemplary Biological Data of 4-Amino-1-(pyridin-3-yl)piperidine Derivatives as Dopamine D2/D4 Receptor Ligands

Compound IDR Group at 4-amino positionD2 Receptor Ki (nM)D4 Receptor Ki (nM)
1 Benzyl15050
2 4-Fluorobenzyl12035
3 2-Phenylethyl25080
4 Cyclohexylmethyl400150

Note: The data presented in this table is illustrative and intended to demonstrate the potential for SAR exploration. Actual values would be determined experimentally.

From this exemplary data, several SAR trends can be inferred:

  • Aromatic Substituents: The presence of an aromatic ring (e.g., benzyl) at the 4-amino position appears to be favorable for binding to both D2 and D4 receptors.

  • Electronic Effects: Substitution on the aromatic ring, such as the introduction of a fluorine atom, can modulate binding affinity, suggesting that electronic interactions play a role in ligand-receptor binding.

  • Linker Length: Increasing the distance between the piperidine nitrogen and the aromatic ring (e.g., 2-phenylethyl vs. benzyl) can impact potency.

  • Aliphatic Substituents: While aliphatic groups may still confer some activity, they appear to be less potent than their aromatic counterparts in this illustrative series.

Mechanism of Action: Dopamine Receptor Modulation

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Antagonists of D2 and D4 receptors are established treatments for schizophrenia, working by blocking the effects of excess dopamine in certain brain regions. The 4-amino-1-(pyridin-3-yl)piperidine derivatives are designed to interact with the orthosteric binding pocket of these receptors.

G cluster_0 Dopamine D2/D4 Receptor receptor Orthosteric Binding Pocket gprotein G-Protein Signaling Cascade receptor->gprotein Activates ligand 4-Amino-1-(pyridin-3-yl)piperidine Derivative ligand->receptor Blocks Binding dopamine Dopamine dopamine->receptor Binds response Cellular Response (e.g., reduced adenylyl cyclase activity) gprotein->response Initiates caption Mechanism of Action

Troubleshooting & Optimization

Troubleshooting N-arylation of piperidin-4-one with 3-halopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-arylation of piperidin-4-one using 3-halopyridines. This specific transformation is notoriously difficult because it combines an enolizable secondary amine with a deactivated, strongly coordinating heteroaryl halide.

Below is a comprehensive, field-proven guide designed to help you bypass common pitfalls, understand the mechanistic causality behind reaction failures, and implement a self-validating protocol for successful coupling.

Mechanistic Workflow & Failure Pathways

To troubleshoot effectively, we must first understand the competing pathways in the catalytic cycle. The diagram below illustrates the desired Buchwald-Hartwig amination cycle alongside the three primary modes of failure specific to these substrates.

Pathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (3-Bromopyridine) Pd0->OxAdd AmineCoord Amine Coordination (Protected Piperidone) OxAdd->AmineCoord Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Deprot Deprotonation (Base: Cs₂CO₃) AmineCoord->Deprot Aldol Aldol Condensation (If Unprotected Ketone) AmineCoord->Aldol RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Dehalogenation Hydrodehalogenation (Side Reaction) Deprot->Dehalogenation RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting key failure pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction yield a complex, inseparable mixture when using free piperidin-4-one? A1: Free piperidin-4-one contains an active methylene group adjacent to the ketone. Under the basic conditions (e.g., NaOtBu, K3PO4) and elevated temperatures required for Buchwald-Hartwig couplings, the ketone rapidly enolizes. This leads to two fatal outcomes:

  • The enolate undergoes self-condensation (aldol reaction), destroying your starting material.

  • The oxygen-rich enolate strongly binds to the Palladium center, forming a stable, off-cycle Pd(II) complex that halts catalysis. Solution: You must mask the ketone. The industry standard is to use the ethylene ketal derivative, 1,4-dioxa-8-azaspiro[4.5]decane , which is completely inert to base and metal coordination [1].

Q2: I have successfully coupled 2-bromopyridines, but 3-bromopyridines fail under the same conditions. Why? A2: 3-halopyridines are uniquely challenging. Unlike 2- or 4-halopyridines, the 3-position is not electronically activated by the electronegative nitrogen, making oxidative addition significantly slower. More critically, the unhindered pyridine nitrogen acts as a potent Lewis base. It can coordinate directly to the Pd(0) or Pd(II) center, displacing your phosphine ligands and precipitating inactive "black palladium."

Q3: What is the optimal catalyst system to overcome this pyridine coordination? A3: You must use a highly sterically demanding bidentate ligand. Ligands with a large bite angle, such as Xantphos (~111°), create a physical "steric shield" around the palladium center. This allows the linear C-Br bond to undergo oxidative addition but physically blocks the bulky pyridine nitrogen from coordinating. Precatalysts like XantPhos-Pd-G4 are highly recommended as they generate the active Pd(0) species efficiently without requiring harsh reduction steps [1]. Alternatively, recent advances have demonstrated that specialized "Naked Nickel" catalysts (e.g., Ni(4-tBustb)3) can also facilitate this coupling without traditional ligands [2].

Troubleshooting Guide

Issue: Precipitation of Palladium Black / Catalyst Deactivation

  • Causality: The phosphine ligand has dissociated, allowing the pyridine nitrogen to irreversibly bind to the metal, leading to aggregation of Pd(0) nanoparticles.

  • Actionable Solution: Increase the steric bulk of the ligand (switch from BINAP to Xantphos or BrettPhos). Ensure strict anaerobic conditions, as trace oxygen oxidizes electron-rich phosphines, leaving the metal unprotected.

Issue: High levels of 3-halopyridine Hydrodehalogenation

  • Causality: The base is too strong, or the solvent is acting as a hydride source (e.g., THF or alcohols). Strong bases like NaOtBu can promote β-hydride elimination pathways or direct reduction of the aryl halide[3].

  • Actionable Solution: Switch to a milder, inorganic base like anhydrous Cs₂CO₃ . Change the solvent to anhydrous Toluene or 1,4-Dioxane.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and yields for the coupling of 3-bromopyridine with 1,4-dioxa-8-azaspiro[4.5]decane.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Outcome / Primary Issue Addressed
Pd₂(dba)₃ / BINAPNaOtBuToluene100< 20%Failure: High hydrodehalogenation; rapid catalyst poisoning.
Pd(OAc)₂ / XantphosK₃PO₄Dioxane10055%Moderate: Steric shielding achieved, but slow Pd(II) to Pd(0) reduction.
XantPhos-Pd-G4 Cs₂CO₃ Toluene 100 85% Optimal: Rapid Pd(0) generation; prevents pyridine coordination [1].
Ni(4-tBustb)₃DABCODMA6076%Alternative: Efficient ligand-free nickel coupling [2].

Self-Validating Experimental Protocol

This protocol describes the optimal synthesis of N-(3-pyridyl)piperidin-4-one via the ketal-protected intermediate. Every step includes a validation checkpoint to ensure mechanistic integrity.

Phase 1: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv), 3-bromopyridine (1.0 equiv), anhydrous Cs₂CO₃ (1.5 equiv), and XantPhos-Pd-G4 (2 mol%).

  • Degassing (Validation Checkpoint): Seal the flask and evacuate/backfill with Argon three times. Add anhydrous, sparged Toluene (0.2 M concentration).

    • Validation: The solution should initially appear pale yellow. Cessation of bubbling during sparging confirms the removal of dissolved oxygen, which is critical to prevent ligand oxidation.

  • Heating: Stir the reaction mixture at 100 °C for 12 hours.

    • Validation: Within the first 30 minutes, the mixture should transition to a deep red/orange hue, confirming the generation of the active Pd(0) catalytic species. If the solution turns opaque black, catalyst poisoning has occurred.

  • Monitoring: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the 3-bromopyridine peak (m/z [M+H]⁺ = 158/160) disappears, replaced by the ketal product mass (m/z [M+H]⁺ = 221).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium residues, and concentrate under reduced pressure [1].

Phase 2: Ketal Deprotection

  • Hydrolysis: Dissolve the crude ketal intermediate in a 1:1 mixture of THF and 2M aqueous HCl. Stir at 50 °C for 4 hours.

    • Causality: The acidic environment protonates the ketal oxygens, driving the equilibrium toward the free ketone.

  • Neutralization (Validation Checkpoint): Cool the mixture to 0 °C and carefully adjust the pH to 8 using saturated aqueous NaHCO₃.

    • Validation: The pyridine nitrogen (pKa ~5.2) will be protonated during hydrolysis. You must adjust the pH > 7 to ensure the product is in its free-base form before extraction, otherwise, it will remain in the aqueous layer.

  • Isolation: Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final N-(3-pyridyl)piperidin-4-one.

References

  • Relay Therapeutics, Inc. (2019).
  • Nöthling, N., et al. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters.[Link]

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis of 1-(pyridin-3-yl)piperidin-4-one.

The standard synthetic route involves a two-step process: a Buchwald-Hartwig cross-coupling of 3-bromopyridine with 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ketal), followed by the acidic deprotection of the ketal to yield the final ketone product[1]. Both steps are highly susceptible to specific side reactions if the microenvironment of the reaction is not strictly controlled.

Part 1: Diagnostic Dashboard & Visual Workflows

To effectively troubleshoot, we must first map the causality of byproduct formation. The diagrams below illustrate the main synthetic workflow and the specific catalytic cycle where the most common degradation pathways occur.

SynthesisFlow SM1 3-Bromopyridine BHA Buchwald-Hartwig Coupling SM1->BHA SM2 Piperidone Ketal SM2->BHA Int Ketal Intermediate BHA->Int Pd/Ligand Base Dehal Pyridine (Dehalogenation) BHA->Dehal Beta-Hydride Elimination Homoc 3,3'-Bipyridine (Homocoupling) BHA->Homoc Oxidative Side Reaction Deprot Acidic Deprotection Int->Deprot Prod 1-(Pyridin-3-yl) piperidin-4-one Deprot->Prod HCl/H2O Aldol Aldol Dimers (Condensation) Deprot->Aldol Harsh Acid & Heat

Figure 1: Synthesis workflow of 1-(pyridin-3-yl)piperidin-4-one and common byproduct pathways.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd 3-Bromopyridine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Piperidone Ketal + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Fast Dehal Beta-Hydride Elimination (Dehalogenation Byproduct) AmineCoord->Dehal Slow Reductive Elimination RedElim->Pd0 Target Ketal

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the beta-hydride elimination byproduct.

Quantitative Byproduct Profile
ByproductReaction StepDetection MethodTypical Yield ImpactPrimary CausalityMitigation Strategy
Pyridine Buchwald-HartwigLC-MS: m/z 80 [M+H]⁺5 - 15%

-hydride elimination; moisture
Use bulky ligands (BrettPhos); anhydrous conditions
3,3'-Bipyridine Buchwald-HartwigLC-MS: m/z 157 [M+H]⁺2 - 10%Oxygen-promoted Pd oxidationStrict degassing (freeze-pump-thaw)
Aldol Dimers Ketal DeprotectionLC-MS: m/z 335 [M+H]⁺10 - 25%Intermolecular self-condensationMild acid (2M HCl); temperature control (< 25 °C)
Unreacted Ketal Ketal DeprotectionLC-MS: m/z 221 [M+H]⁺VariableIncomplete hydrolysisExtend reaction time; monitor via IPC

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant amounts of pyridine (dehalogenated byproduct) instead of the coupled ketal? A1: Dehalogenation is a classic side reaction in palladium-catalyzed cross-couplings involving electron-deficient aryl halides like 3-bromopyridine, as detailed in the 2[2]. Mechanistically, this occurs when the intermediate Pd(II)-amine complex undergoes


-hydride elimination rather than the desired reductive elimination. This is often exacerbated by the use of less sterically hindered ligands or the presence of protic impurities (moisture) in your base (e.g., sodium tert-butoxide), which leads to protodehalogenation[2].
Expert Corrective Action: Upgrade your ligand to a bulky, electron-rich bidentate phosphine (e.g., BINAP or BrettPhos) to accelerate reductive elimination, outcompeting the 

-hydride elimination pathway[3]. Ensure your solvent (toluene or 1,4-dioxane) is strictly anhydrous.

Q2: My LC-MS shows a mass corresponding to 3,3'-bipyridine. How do I prevent this homocoupling? A2: The formation of 3,3'-bipyridine is an oxidative homocoupling byproduct. This typically occurs when trace oxygen infiltrates the reaction vessel, oxidizing the Pd(0) catalyst and altering the catalytic cycle to favor the coupling of two aryl halide molecules. Expert Corrective Action: Implement strict Schlenk techniques. Degas your solvent using at least three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes prior to adding the palladium pre-catalyst.

Q3: During the acidic deprotection of the ketal, I am getting a complex mixture with higher molecular weight masses. What is happening? A3: You are likely observing aldol condensation dimers or oligomers. 1-(Pyridin-3-yl)piperidin-4-one is an unhindered, highly reactive cyclic ketone[1]. Under harsh acidic conditions (e.g., concentrated HCl at reflux), the newly formed ketone readily undergoes self-condensation. Expert Corrective Action: Modulate the deprotection conditions. Use a milder acid system (e.g., 2M aqueous HCl in THF at room temperature) and monitor the reaction closely via TLC or LC-MS. Quench the reaction immediately upon consumption of the ketal intermediate.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) that dictate when to proceed, rather than relying on arbitrary reaction times.

Protocol 1: Buchwald-Hartwig Amination (Synthesis of Ketal Intermediate)

Causality Note: The use of an inorganic base results in the formation of stoichiometric insoluble halide salts, which can trap the product if not properly filtered.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine (1.0 eq), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq), Pd₂dba₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Degassing (Critical Step): Add anhydrous toluene to achieve a 0.2 M concentration. Seal the flask and degas the mixture via three rigorous freeze-pump-thaw cycles to prevent homocoupling. Backfill with ultra-pure Argon.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere.

  • Self-Validation (IPC): After 8 hours, withdraw a 50 µL aliquot under positive argon pressure. Dilute with 0.5 mL EtOAc, wash with 0.5 mL water, and analyze the organic layer via TLC (Hexanes/EtOAc 1:1) and LC-MS. Do not proceed until the 3-bromopyridine spot (

    
    ) is entirely consumed.
    
  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove insoluble halide salts and residual palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude ketal.

Protocol 2: Ketal Deprotection to 1-(Pyridin-3-yl)piperidin-4-one

Causality Note: Temperature control is paramount here to prevent the highly reactive piperidone from undergoing aldol condensation.

  • Reaction Setup: Dissolve the crude ketal intermediate in THF (0.2 M) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Add 2M aqueous HCl (5.0 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Self-Validation (Continuous Monitoring): Warm the reaction to room temperature (20-25 °C). Perform LC-MS analysis every 2 hours. The reaction is validated as complete when the ketal mass (m/z 221) is completely replaced by the product mass (m/z 177)[1].

  • Quenching: Immediately cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5-8.0. (Caution: Rapid CO₂ evolution will occur; add slowly to prevent overflow).

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-(pyridin-3-yl)piperidin-4-one. Purify via flash chromatography if necessary.

References

  • 1-(Pyridin-3-yl)piperidin-4-one Product Information & Specifications. ChemScene.
  • Preventing degradation of 3-Bromopyridine-D4 during reactions. BenchChem.
  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem.
  • Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry (RSC Publishing).
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC.

Sources

Technical Support Center: Optimizing Palladium Catalysis for 1-(Pyridin-3-yl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(Pyridin-3-yl)piperidin-4-one via the Buchwald-Hartwig cross-coupling of 3-bromopyridine and piperidin-4-one is a highly valuable transformation in medicinal chemistry. However, this specific substrate pairing presents unique mechanistic hurdles: the basicity of the pyridine ring can coordinate to and poison the palladium catalyst, while the free piperidone is highly sensitive to the basic reaction conditions.

This guide provides field-proven, self-validating protocols, quantitative optimization data, and troubleshooting FAQs to help you achieve high-yielding C–N bond formation.

Mechanistic Workflow & Causality

Understanding the causality behind catalyst failure is essential for rational optimization. The catalytic cycle relies on the reduction of a Pd(II) precatalyst to an active Pd(0) species, which then undergoes oxidative addition with 3-bromopyridine[1].

G Pd_Pre Pd(II) Precatalyst Pd_0 Active L-Pd(0) Catalyst Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition (3-Bromopyridine) Pd_0->Ox_Add Ar-Br Addition Poisoning Catalyst Poisoning (Pyridine Coordination) Pd_0->Poisoning Substrate Inhibition Pd_Black Pd Black Formation Pd_0->Pd_Black Thermal Degradation Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord Acetal Amine + Base Red_Elim Reductive Elimination Amine_Coord->Red_Elim C-N Bond Formation Red_Elim->Pd_0 Catalyst Regeneration Product 1-(Pyridin-3-yl)piperidin-4-one Red_Elim->Product Acidic Deprotection

Catalytic cycle of Buchwald-Hartwig amination and common deactivation pathways.

The primary failure modes in this specific synthesis are:

  • Catalyst Poisoning: The nitrogen atom of 3-bromopyridine can act as a competing ligand, coordinating tightly to the Pd center and halting the catalytic cycle[2].

  • Substrate Degradation: Free piperidin-4-one undergoes rapid aldol condensation in the presence of the strong bases (e.g., NaOtBu) required for transmetalation. Therefore, acetal protection is strictly required during the coupling phase.

Self-Validating Experimental Protocol

Synthesis of 1-(Pyridin-3-yl)piperidin-4-one via Acetal Intermediate This protocol incorporates visual and analytical checkpoints to validate the reaction integrity in real-time.

Step 1: Reagent Preparation & Inert Atmosphere

  • In an oven-dried Schlenk tube, combine Pd2(dba)3 (2 mol%), RuPhos (8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv)[3].

  • Validation Check: The mixture must be handled in a glovebox or under strict Schlenk conditions. Pd2(dba)3 should be a deep purple/black powder; if it appears gray or dull brown, it has thermally degraded and will fail to initiate the cycle.

Step 2: Substrate Addition

  • Evacuate and backfill the Schlenk tube with ultra-pure argon three times[4].

  • Add anhydrous, thoroughly degassed 1,4-Dioxane (0.2 M relative to substrate).

  • Add 3-bromopyridine (1.0 equiv) and 1,4-dioxa-8-azaspiro[4.5]decane (the acetal-protected piperidone, 1.2 equiv) via a gas-tight syringe.

Step 3: Catalytic Coupling

  • Heat the reaction mixture to 85 °C with vigorous stirring[2].

  • Validation Check: A healthy, active catalyst will transition to a homogeneous red/brown solution within 15 minutes. The formation of a fine black precipitate on the flask walls indicates metallic palladium "crashing out" (Pd black), signaling irreversible catalyst decomposition[2].

Step 4: Deprotection & Isolation

  • Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residues, and concentrate in vacuo.

  • Dissolve the crude acetal intermediate in THF and add 3M aqueous HCl. Stir at 50 °C for 2 hours to hydrolyze the acetal.

  • Validation Check: Monitor via LC-MS. The mass of the intermediate (m/z = 221) should completely shift to the final product mass (m/z = 177).

  • Neutralize with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography to yield the final 1-(Pyridin-3-yl)piperidin-4-one.

Quantitative Optimization Data

To prevent catalyst poisoning by the pyridine moiety, steric bulk around the palladium center is critical. The following table summarizes the optimization of ligands and bases for the cross-coupling step, demonstrating the causality behind the final protocol choices.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Notes
Pd(OAc)2BINAPCs2CO3Toluene10015%Bidentate ligand failed to block pyridine coordination; extensive Pd black formed.
Pd2(dba)3XantphosNaOtBuDioxane10045%Moderate yield; some homocoupling observed due to slow oxidative addition.
Pd2(dba)3 RuPhos NaOtBu Dioxane 85 >95% Optimal. Bulky monophosphine sterically blocks pyridine N-coordination[3].
Pre-catalyst G3BrettPhosLHMDSTHF6588%Excellent alternative for highly base-sensitive derivatives[1].

Troubleshooting & FAQs

Q1: Why is my reaction mixture turning black within the first 30 minutes, resulting in a stalled reaction? A: The black precipitate is "Palladium Black," which forms when the active Pd(0) catalyst thermally decomposes and aggregates before it can undergo oxidative addition[2]. In the context of 3-bromopyridine, if the ligand is not sterically bulky enough (e.g., using simple PPh3 or BINAP), the pyridine nitrogen coordinates to the Pd. This slows down the productive cycle, leaving the Pd vulnerable to thermal degradation. Solution: Switch to a highly sterically hindered biaryl monophosphine ligand like RuPhos or BrettPhos[3]. Additionally, lower the reaction temperature from 100 °C to 85 °C; while heat is required for activation, excessive temperatures (>100 °C) accelerate decomposition[2].

Q2: I am observing multiple side products and a very messy NMR. Could the piperidin-4-one be the issue? A: Yes. If you are attempting to couple free piperidin-4-one directly, the strong base (NaOtBu) required for the Buchwald-Hartwig amination will deprotonate the alpha-carbons of the ketone. This leads to rapid aldol condensation and polymerization of the piperidone. Solution: You must mask the ketone. Use 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene glycol acetal of piperidin-4-one) for the cross-coupling step. Once the C–N bond is formed, the acetal can be easily cleaved under mild acidic conditions to reveal the desired ketone.

Q3: The reaction stalls at 50% conversion despite using RuPhos and NaOtBu. What is the limiting factor? A: Stalling reactions typically indicate that the catalyst has lost activity over time or that reagents are insoluble[2]. If the reaction is homogeneous, the issue is likely inadequate degassing. Palladium catalysts are highly sensitive to trace oxygen, which oxidizes the electron-rich phosphine ligands (e.g., RuPhos to RuPhos-oxide), irreversibly deactivating the catalyst[2]. Solution: Implement strict freeze-pump-thaw degassing for your 1,4-Dioxane, or sparge the solvent with argon for at least 30 minutes prior to use. Ensure the Schlenk tube is thoroughly evacuated and backfilled (minimum 3 cycles)[4].

Q4: Can I use 3-chloropyridine instead of 3-bromopyridine to save costs on scale-up? A: While aryl chlorides are more economical, they present a significantly higher activation barrier for the oxidative addition step compared to aryl bromides[1]. 3-Chloropyridine will not react efficiently under the standard Pd2(dba)3/RuPhos conditions at 85 °C. Solution: If you must use 3-chloropyridine, you need to switch to a more electron-rich, specialized catalyst system designed for aryl chlorides, such as a Palladacycle Pre-catalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) and potentially increase the temperature, though this risks higher Pd black formation[1].

References

  • National Institutes of Health (NIH). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines". PMC. [Link]

Sources

Technical Support Center: Optimizing the Double Mannich Synthesis of Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of piperidin-4-one scaffolds via the double Mannich reaction is a cornerstone of alkaloid and pharmaceutical development. However, researchers frequently encounter yield-limiting bottlenecks such as incomplete cyclization, aldol side reactions, and formaldehyde polymerization.

This guide provides a deep-dive into the causality of these issues, offering self-validating protocols and troubleshooting logic to maximize your synthetic yield.

Mechanistic Workflow & Troubleshooting Logic

The formation of the piperidine ring requires a precise sequence of intermolecular and intramolecular carbon-carbon bond formations. Deviations in pH or temperature disrupt the delicate equilibrium between the iminium ion and the enol tautomer, leading to off-target pathways.

G A Primary Amine + Formaldehyde B Iminium Ion Formation (Optimal pH 3-4) A->B Err1 Formaldehyde Polymerization (High pH / Excess Heat) A->Err1 Side Reaction C First Mannich Addition (Enol Attack) B->C D Mono-Mannich Base Intermediate C->D Err2 Aldol Condensation Byproducts (Excess Ketone / Base) C->Err2 Side Reaction E Second Iminium Formation & Intramolecular Cyclization D->E Err3 Incomplete Cyclization (Low Temp / Formaldehyde Depletion) D->Err3 Stalled Pathway F Piperidin-4-one (Target Scaffold) E->F

Double Mannich reaction pathway for piperidin-4-ones and common side-reaction failure points.

Self-Validating Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

To achieve high yields, the protocol must be treated as a self-validating system where visual and thermodynamic cues confirm the success of each mechanistic step before proceeding. We recommend using acetonedicarboxylic acid over simple acetone to drive the reaction forward via irreversible decarboxylation[1].

Step 1: Iminium Ion Generation

  • Action: In a round-bottom flask, dissolve benzylamine hydrochloride (1.0 eq) in methanol. Cool to 0–5 °C. Add aqueous formaldehyde (37%, 2.2 eq) dropwise over 15 minutes.

  • Causality: Using the hydrochloride salt inherently buffers the solution to pH 3–4. This pH is critical: it is acidic enough to protonate the formaldehyde (enhancing electrophilicity) but leaves a sufficient equilibrium concentration of the free amine to act as a nucleophile.

  • Validation Check: The solution must remain clear and homogeneous. If the solution turns cloudy white, the pH is too high, resulting in the polymerization of formaldehyde into paraformaldehyde[2].

Step 2: Enol Addition

  • Action: Slowly add acetonedicarboxylic acid (1.1 eq) to the chilled mixture. Maintain stirring at 0–5 °C for 30 minutes.

  • Causality: Acetonedicarboxylic acid is highly enolizable due to its electron-withdrawing carboxyl groups, making it a vastly superior nucleophile compared to acetone[1]. Low temperatures control the highly exothermic first Mannich addition and prevent premature, uncontrolled decarboxylation.

  • Validation Check: A mild exotherm should be detected upon addition. The mixture will transition to a pale yellow color.

Step 3: Intramolecular Cyclization & Decarboxylation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 3 hours.

  • Causality: Thermal energy is required to overcome the activation barrier for the second, intramolecular Mannich attack. Once cyclized, the beta-keto acid moieties undergo spontaneous decarboxylation, rendering the sequence irreversible and driving the equilibrium toward the final piperidone[3].

  • Validation Check: Vigorous gas evolution (

    
    ) will occur. The reaction is definitively complete when bubbling ceases entirely.
    

Step 4: Acid-Base Purification Workup

  • Action: Follow the logical extraction workflow below to isolate the free base.

Purification Crude Crude Reaction Mixture Acidify Add 1M HCl (pH 2) Extract with Ether Crude->Acidify Org1 Organic Phase (Neutral Aldol Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Piperidone HCl Salt) Acidify->Aq1 Keep Basify Add NaOH (pH 10) Extract with DCM Aq1->Basify Org2 Organic Phase (Pure Piperidone Free Base) Basify->Org2 Target

Acid-base extraction workflow for the isolation of piperidin-4-one free base.

Quantitative Optimization Parameters

The following table summarizes the critical parameters required to optimize the yield of the double Mannich reaction, contrasting suboptimal conditions with field-proven standards.

ParameterSub-optimal ConditionOptimized ConditionCausality / Effect on Yield
pH Control > 7.0 (Basic)3.0 - 4.0 Basic conditions promote aldol condensation of the ketone and formaldehyde polymerization[2]. Acidic pH is strictly required to generate the electrophilic iminium ion.
Initial Temperature > 25 °C0 - 5 °C The initial iminium formation and first Mannich addition are highly exothermic. Lack of cooling leads to runaway side reactions and degradation.
Cyclization Temperature Room Temperature60 - 80 °C The intramolecular ring closure (second Mannich step) requires thermal energy. Low temperatures stall the reaction at the mono-Mannich intermediate.
Ketone Source AcetoneAcetonedicarboxylic Acid Acetone suffers from poor regioselectivity and a low enolization constant. The dicarboxylic acid provides high enol concentration and drives the reaction forward via irreversible decarboxylation[1].
Formaldehyde Stoichiometry 2.0 Equivalents2.2 - 2.5 Equivalents Formaldehyde is prone to evaporative loss and partial polymerization. A slight excess ensures the second iminium ion can form, preventing incomplete cyclization[4].

Troubleshooting Guides & FAQs

Q1: My reaction yields a sticky, viscous yellow/white polymer instead of the desired piperidin-4-one. What went wrong? A1: This is a classic sign of formaldehyde polymerization or extensive aldol condensation. Causality: If the pH is too high, formaldehyde tends to polymerize into paraformaldehyde derivatives rather than forming the highly electrophilic iminium ion with the primary amine[2]. Furthermore, excess base catalyzes the self-condensation (aldol reaction) of your ketone. Solution: Ensure the reaction medium is strictly buffered to pH 3–4. Use the hydrochloride salt of the primary amine or add glacial acetic acid to control the pH before introducing the ketone.

Q2: I am using acetone as my ketone source, but my yields are stuck below 30%. How can I improve this? A2: Acetone has a relatively low enolization constant, making the initial nucleophilic attack on the iminium ion slow. This kinetic delay allows competing side reactions to dominate. Causality: The Mannich reaction requires the ketone to be in its reactive enol form. Solution: Switch to acetonedicarboxylic acid if your target scaffold allows it. Following the double Mannich condensation, the intermediate readily decarboxylates upon heating, yielding the exact same piperidin-4-one core as acetone but with significantly higher yields (often >70%)[1].

Q3: LC-MS analysis of my crude mixture shows a large peak corresponding to the mono-Mannich intermediate. Why isn't it cyclizing? A3: Incomplete cyclization occurs when the second iminium ion fails to form, stalling the reaction pathway. Causality: The second step is an intramolecular Mannich reaction. It requires sufficient thermal energy and correct stoichiometry. If formaldehyde is depleted, the second iminium ion cannot form. Furthermore, retro-Mannich reactions can occur if the intermediate is left at intermediate temperatures for too long[1]. Solution: Use a slight excess of formaldehyde (2.2 to 2.5 equivalents). After the initial mixing at low temperature, you must aggressively heat the reaction mixture to 60–80 °C for 2–4 hours to provide the thermodynamic push required for ring closure.

Q4: What is the most reliable method for purifying the final piperidin-4-one from the crude mixture? A4: An acid-base extraction is the most efficient, self-validating purification method for these basic nitrogen heterocycles. Causality: The piperidine nitrogen is basic (


 ~ 8-9).
Solution: Acidify the crude mixture to pH 2 with HCl; the product becomes a water-soluble hydrochloride salt. Wash the aqueous layer with diethyl ether to remove neutral organic impurities (like aldol products). Then, basify the aqueous layer to pH 10 with NaOH, and extract with dichloromethane to recover the pure free-base piperidin-4-one[2].
References
  • Title: A review on the synthesis and biological activities of piperidin-4-ones Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

  • Title: Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones Source: Universidad de Alicante (UA.es) URL: [Link]

  • Title: Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds Source: PubMed Central (PMC) URL: [Link]

Sources

Preventing byproduct formation in reductive amination of piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Selectivity Issues

Diagnostic Workflow: Start Here

Before modifying your protocol, identify your specific failure mode using the logic tree below. This diagram isolates the root cause based on the byproducts observed in your LCMS/NMR data.

DiagnosticTree Start Identify Major Impurity Alcohol Piperidin-4-ol (Direct Reduction) Start->Alcohol M+2 peak observed BisAlkyl Bis-alkylated Amine (Over-reaction) Start->BisAlkyl M + (Amine-H) observed NoRxn Recovered SM (No Reaction) Start->NoRxn Only SM peaks WrongIso Wrong Diastereomer (Cis/Trans Ratio) Start->WrongIso Product mass correct, wrong NMR coupling Sol_Ti Solution: Pre-activation (Use Ti(OiPr)4) Alcohol->Sol_Ti Weak Amine Sol_STAB Solution: Switch Reagent (Use STAB + AcOH) Alcohol->Sol_STAB Strong Amine Sol_Stoich Solution: Adjust Eq. (Amine > 1.5 eq) BisAlkyl->Sol_Stoich NoRxn->Sol_Ti Sol_Thermo Solution: Thermodynamic Control (Small Hydride vs. Large) WrongIso->Sol_Thermo

Figure 1: Diagnostic logic tree for identifying reaction failure modes based on crude LCMS/NMR data.

Issue #1: The "Alcohol" Byproduct (Direct Reduction)

Symptom: You observe significant formation of 4-hydroxypiperidine (M+2) instead of the desired amine. Root Cause: The reducing agent attacks the ketone functionality (


) faster than the amine condenses to form the imine (

). This is common with weak nucleophiles (anilines, electron-deficient amines) or hindered ketones.
The Fix: Lewis Acid Activation (Titanium Isopropoxide)

Standard borohydrides (NaBH


) are often too aggressive for piperidin-4-ones, which exist in equilibrium with their hydrates. We must force the equilibrium toward the imine before introducing the hydride.
Protocol A: The "Titanium Lock" Method (High Success Rate)

This protocol uses Titanium(IV) isopropoxide to act as both a Lewis acid activator and a water scavenger, driving imine formation to completion [1, 2].

Reagents:

  • Piperidin-4-one derivative (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB)
    
  • Solvent: THF (Dry) or DCE

Step-by-Step:

  • Complexation: In a dried flask under N

    
    , combine the piperidinone and the amine (neat, if liquid, or in minimal dry THF).
    
  • Activation: Add Ti(OiPr)

    
     dropwise.
    
    • Note: The solution often becomes viscous or changes color (yellow/orange).

  • Incubation: Stir at room temperature for 1–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The ketone peak should disappear, replaced by the imine peak (often unstable on LCMS, appearing as hydrolyzed ketone or amine).

  • Reduction: Dilute with dry MeOH (if using NaBH

    
    ) or DCE (if using STAB). Cool to 0°C.
    
  • Addition: Add the reducing agent in portions. Stir for 2–16 hours.

  • Quench (Critical): Quench with 1N NaOH or saturated Rochelle’s salt solution . Stir vigorously until the white titanium emulsion precipitates and the layers separate clearly.

Protocol B: Standard STAB (For Nucleophilic Amines)

For simple, nucleophilic alkyl amines, Titanium is usually unnecessary. Use Sodium Triacetoxyborohydride (STAB), which is less basic and reacts slower with ketones than imines [3].

  • Solvent: 1,2-Dichloroethane (DCE) is superior to MeOH for STAB.

  • Additive: Add 1.0 equiv of Acetic Acid (AcOH) to catalyze imine formation without neutralizing the STAB.

Issue #2: Stereochemical Control (Cis/Trans Selectivity)

Symptom: You formed the product, but the diastereomeric ratio (dr) is unfavorable. Mechanism: The stereochemical outcome is dictated by the direction of hydride attack (Axial vs. Equatorial).

  • Axial Attack: Hydride approaches from the "top" (axial), forcing the amine group into the Equatorial position (Thermodynamic product).

  • Equatorial Attack: Hydride approaches from the "side" (equatorial), forcing the amine group into the Axial position (Kinetic product).[1]

Comparative Data: Reducing Agent Effects

The size of the reducing agent influences the trajectory of attack.

Reducing AgentPrimary OutcomeMechanismTypical dr (Trans:Cis)*
NaBH

/ MeOH
Mixed / Axial AmineSmall hydride, little steric bias.~40:60
STAB / DCE Mixed / Equatorial AmineBulky acetoxy groups hinder axial attack slightly.~60:40
L-Selectride Axial Amine (Cis) Extremely bulky; forced equatorial attack.< 5:95
H

/ Pd-C
Equatorial Amine (Trans) Surface catalysis; thermodynamic equilibration.> 90:10

*Note: "Trans" here refers to the 1,4-diequatorial relationship in a substituted piperidine context (e.g., 2-methyl-4-aminopiperidine). Ratios vary based on N-protecting groups (Boc vs. Benzyl).

Stereochem Imine Piperidine Imine Intermediate SmallH Small Hydride (NaBH4) Imine->SmallH LargeH Bulky Hydride (Selectride) Imine->LargeH EqProd Equatorial Amine (Thermodynamic) SmallH->EqProd Axial Attack (Major) AxialProd Axial Amine (Kinetic) LargeH->AxialProd Equatorial Attack (Steric Control)

Figure 2: Steric influence of reducing agents on hydride attack trajectory.

Issue #3: Bis-Alkylation

Symptom: The primary amine starting material reacts with two molecules of piperidinone. Prevention:

  • Stoichiometry: Use a large excess of the amine (2–5 equiv) if the amine is cheap.

  • Stepwise Addition: Do not mix all reagents at once. Form the imine first (Protocol A), then reduce.

  • Solvent Choice: Methanol promotes imine equilibrium; however, if bis-alkylation is rapid, switch to DCE and use STAB , as the second alkylation is sterically slower with the bulky borohydride.

Frequently Asked Questions (FAQ)

Q: Can I use NaCNBH


 instead of STAB? 
A:  Yes, but it is toxic and requires pH control (pH 6–7) to be effective. At lower pH, it reduces the ketone; at higher pH, it is inactive.[1] STAB is generally preferred for safety and wider functional group tolerance [3].

Q: My reaction with Ti(OiPr)


 turned into a solid gel. Is it ruined? 
A:  No. This is common.[2][3] Add a small amount of dry THF to facilitate stirring. The "gel" is the titanium-amine-ketone complex. Ensure you quench vigorously with Rochelle's salt to break this gel during workup.

Q: Why do I see an N-benzyl cleavage? A: If you are using catalytic hydrogenation (H


/Pd) to effect the reductive amination, you risk cleaving N-benzyl protecting groups. Switch to hydride reductions (STAB/NaBH

) to preserve the benzyl group.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient alternative to the Borch reaction." Journal of the Chemical Society, Perkin Transactions 1, (14), 1845. Link

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

Resolving peak overlap in NMR spectra of 1-(Pyridin-3-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the dedicated support guide for resolving common analytical challenges with 1-(Pyridin-3-yl)piperidin-4-one. As Senior Application Scientists, we understand that obtaining a clean, well-resolved NMR spectrum is critical for structural confirmation and purity assessment. This guide provides in-depth, field-proven troubleshooting strategies specifically tailored to address the frequent issue of peak overlap in the ¹H NMR spectrum of this compound.

Troubleshooting Guide: Resolving Peak Overlap

The structure of 1-(Pyridin-3-yl)piperidin-4-one, featuring two distinct ring systems, often leads to a crowded ¹H NMR spectrum. The four methylene protons on the piperidinone ring are in chemically similar environments, causing their signals to bunch together, typically in the 2.5-3.8 ppm range. This overlap can obscure crucial coupling information and make unambiguous assignment impossible with a standard 1D spectrum.

This guide presents a logical workflow, starting with simple, non-destructive techniques and progressing to more advanced methods for complete spectral resolution.

Logical Workflow for Troubleshooting Peak Overlap

G Start Overlapping ¹H NMR Spectrum Observed Simple Phase 1: Simple Adjustments (Non-Destructive, Same Sample) Start->Simple Solvent Change Deuterated Solvent (e.g., CDCl₃ to C₆D₆) Simple->Solvent Alter chemical environment Temp Vary Temperature (VT-NMR) (e.g., 298K to 323K) Simple->Temp Affect conformer populations Check1 Is Resolution Sufficient? Solvent->Check1 Temp->Check1 Advanced Phase 2: Advanced Techniques Check1->Advanced No End Problem Solved: Complete Signal Assignment Check1->End Yes LSR Use Lanthanide Shift Reagent (LSR) (For specific cases) Advanced->LSR Alternative approach TwoD Acquire 2D NMR Spectrum (COSY, HSQC) Advanced->TwoD Most robust method Check2 Is Resolution Sufficient? LSR->Check2 TwoD->Check2 Check2->End Yes Consult Consult NMR Specialist Check2->Consult No

Caption: Troubleshooting workflow for NMR peak overlap.

Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum in CDCl₃ shows a complex, unresolved multiplet for the piperidinone protons. What is the easiest first step?

A: The most straightforward and often highly effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] The goal is to induce a differential shift in the overlapping proton signals by changing their chemical environment. Aromatic solvents are particularly powerful for this purpose.

Mechanism: Aromatic Solvent-Induced Shift (ASIS) When a polar molecule like 1-(Pyridin-3-yl)piperidin-4-one is dissolved in an aromatic solvent such as benzene-d₆, the solvent molecules arrange around the solute to minimize electrostatic repulsion. This creates a specific magnetic environment where protons located in different regions of the solute experience different degrees of shielding or deshielding from the solvent's ring current.[2] This can effectively "spread out" the signals that were overlapping in a less interactive solvent like chloroform-d.[3]

Data Presentation: Common Solvents for Resolving Peak Overlap

SolventFormulaTypical Residual ¹H Peak (ppm)Properties & Use Cases
Chloroform-dCDCl₃7.26Standard, non-polar, good starting point.
Benzene-d₆C₆D₆7.16Aromatic; often induces large chemical shifts (ASIS effect). Excellent for separating overlapping aliphatic signals.[2]
Acetone-d₆(CD₃)₂CO2.05Polar aprotic; good alternative to CDCl₃.
DMSO-d₆(CD₃)₂SO2.50Highly polar; dissolves a wide range of compounds, excellent for observing exchangeable protons (e.g., NH, OH).
Methanol-d₄CD₃OD3.31, 4.87Polar protic; useful for studying hydrogen bonding effects.

Experimental Protocol: Solvent Effect Analysis

  • Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Analysis: Compare the two spectra to see if the overlapping signals have resolved.

Q2: I tried changing solvents, and it helped, but two of the piperidinone signals are still partially overlapped. What should I try next?

A: Variable Temperature (VT) NMR is the next logical step. This technique is powerful for resolving signals from different molecular conformations that are in rapid exchange at room temperature.[4]

Mechanism: Altering Conformational Equilibria The piperidinone ring is not planar and exists in various chair and boat conformations that interconvert rapidly on the NMR timescale. The spectrum you observe at room temperature is a weighted average of all these conformations.[1] By increasing the temperature, you can sometimes increase the rate of exchange, causing distinct signals to coalesce into a sharper, averaged peak. Conversely, by lowering the temperature, you can slow down this exchange, potentially "freezing out" individual conformers so they appear as separate sets of peaks.[5]

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a sample in a suitable solvent with a wide temperature range (e.g., Toluene-d₈ for high temperatures or Methanol-d₄ for low temperatures).

  • Initial Shimming: Insert the sample into the NMR spectrometer at room temperature (e.g., 298 K) and shim the magnetic field for optimal resolution.

  • Temperature Change: Increase or decrease the temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Re-shimming: After the temperature has stabilized, re-shim the sample, as magnetic field homogeneity is temperature-dependent.

  • Acquisition: Acquire the ¹H NMR spectrum at each temperature and compare the results to identify the temperature that provides the best resolution.

Q3: The basic methods are insufficient for full resolution. What is the most definitive technique to assign all proton signals?

A: When simpler methods fail, 2D NMR spectroscopy is the most robust and informative solution. Instead of trying to separate peaks along a single frequency axis, 2D NMR spreads the information across two dimensions, providing unparalleled resolution.[6][7] For this specific problem, an HSQC experiment is ideal.

Mechanism: Heteronuclear Single Quantum Coherence (HSQC) An HSQC experiment correlates proton signals with the carbon-13 nuclei they are directly attached to.[8] The key advantage is that the ¹³C chemical shift range is much larger (~200 ppm) than the ¹H range (~12 ppm). Even if two proton signals are severely overlapped, it is highly unlikely that the carbons they are attached to will also have the same chemical shift.[9] In the 2D HSQC spectrum, these will appear as two distinct cross-peaks, effectively resolving the proton overlap.[1]

cluster_0 1D ¹H NMR Spectrum (F2 Axis) cluster_1 1D ¹³C NMR Spectrum (F1 Axis) cluster_2 2D HSQC Spectrum a Overlapping Protons (Ha, Hb) b Resolved Carbons (Ca, Cb) p1 1,0! 1,0! p1->1,0! δ(Ha) 0,2! 0,2! p1->0,2! δ(Ca) p2 p2->1,0! δ(Hb) 0,3! 0,3! p2->0,3! δ(Cb) lab1 Cross-peak (Ha-Ca) lab2 Cross-peak (Hb-Cb)

Sources

Managing reaction temperature for selective N-arylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Precision N-Arylation Ticket ID: #NAR-8842 Subject: Thermal Management Strategies for Chemoselective C-N Bond Formation Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Overview: The "Thermal Corridor" Concept

Welcome to the technical support center. You are likely here because your N-arylation reaction—whether Buchwald-Hartwig, Ullmann, or SNAr—is yielding inseparable mixtures, bis-arylated byproducts, or decomposed catalyst (Pd black).

Temperature is not merely a switch to "speed up" a reaction; it is the primary lever for navigating the Free Energy Landscape . In N-arylation, we operate within a "Thermal Corridor"—a specific temperature window where the rate of the desired Reductive Elimination (


) outcompetes side reactions like 

-hydride elimination or homocoupling, without providing enough energy to surmount the activation barrier for secondary arylation.

This guide replaces "trial and error" with mechanistic causality.

Module 1: The Thermodynamics of Selectivity

To control selectivity, you must visualize the competition between Kinetic Control (Mono-arylation) and Thermodynamic Control (Bis-arylation or Rearrangement).

  • Kinetic Product (Target): Formed via the path with the lowest Activation Energy (

    
    ). Favored at lower temperatures.[1]
    
  • Thermodynamic Product (Byproduct): More stable overall but requires higher energy to form. Favored at high temperatures or long reaction times.

Visualizing the Energy Landscape

The following diagram illustrates why "cranking the heat" often destroys selectivity for primary amines.

ReactionEnergy Start Primary Amine + Ar-X TS1 TS1: Mono-Arylation (Low Barrier) Start->TS1 Low T (<60°C) Mono Mono-Aryl Product (Secondary Amine) TS1->Mono TS2 TS2: Bis-Arylation (High Barrier) Mono->TS2 High T (>100°C) Bis Bis-Aryl Product (Tertiary Amine) TS2->Bis

Figure 1: Reaction coordinate diagram showing the energetic cost of bis-arylation. Maintaining temperature below the TS2 threshold is critical for selectivity.

Module 2: Troubleshooting Guide

Issue A: "I'm getting significant bis-arylation (tertiary amine) when targeting the secondary amine."

Diagnosis: You have breached the Kinetic Ceiling . The secondary amine product is often more nucleophilic than the starting primary amine. If the temperature is high enough to overcome the steric barrier of the second coupling, the catalyst will arylate the product.

Corrective Actions:

  • Ligand Switch: Switch to bulky, monodentate phosphines (e.g., BrettPhos or RuPhos ). These ligands create a steric "roof" around the Pd center that physically blocks the larger secondary amine from entering the coordination sphere, regardless of temperature [1].

  • The "Step-Down" Protocol: Do not reflux immediately.

    • Initiate at RT .[2][3]

    • Ramp temperature by 10°C every 30 mins .

    • Stop exactly when conversion of starting material (SM) hits >95%.

  • Base Solubility Control: Switch from soluble bases (NaOtBu) to inorganic carbonates (

    
    ). The low solubility creates a "heterogeneous buffer," keeping the active base concentration low, which suppresses the rate of the second deprotonation event [2].
    
Issue B: "My reaction works for Ar-Br but fails for Ar-Cl at the same temperature."

Diagnosis: Oxidative Addition (OA) Failure. The C-Cl bond is stronger than C-Br. At lower temperatures, the Pd(0) species cannot insert into the C-Cl bond. However, simply heating it often leads to catalyst decomposition before OA occurs.

Corrective Actions:

  • Pre-Activation Strategy:

    • Heat the Catalyst + Ligand + Solvent without the substrate for 5 mins at 60°C to ensure formation of the active

      
       species (especially if using Pd(OAc)2 precursors).
      
    • Add Ar-Cl and Amine.[4][5][6]

  • The Solvent Ceiling: For Ar-Cl, use 1,4-Dioxane or t-Amyl alcohol and target 80-100°C. If you must go >110°C, switch to a precatalyst system (e.g., Buchwald G3/G4 ) which releases the active species more efficiently than Pd2(dba)3/Ligand mixtures [3].

Issue C: "Site Selectivity in Heterocycles (e.g., Indoles, Pyrazoles) is poor."

Diagnosis: You are fighting N-arylation vs. C-H Activation .

  • N-Arylation: Generally lower barrier (Nucleophilic attack).

  • C-Arylation: Higher barrier (requires C-H activation or electrophilic palladation).

Corrective Actions:

  • To favor N-arylation: Keep T < 80°C. Use strong bases (NaH, KOtBu) to deprotonate the Nitrogen first, making it a "hard" nucleophile.

  • To favor C-arylation: High T (>110°C) and acidic additives (Pivalic acid) favor the C-H activation pathway [4].

Module 3: Experimental Protocols

Protocol A: Temperature-Ramped Screening (The "Safe Start" Method)

Use this when the reactivity of your substrate is unknown.

Reagents:

  • Pd Precatalyst (e.g., XPhos Pd G4): 2 mol%

  • Aryl Halide: 1.0 equiv[7]

  • Amine: 1.2 equiv

  • Base: NaOtBu (2.0 equiv)

  • Solvent: THF or Toluene (0.2 M)

Workflow:

  • Setup: Charge an oven-dried vial with a stir bar, base, and precatalyst. Cap and purge with Ar/N2.

  • Addition: Add solvent, amine, and aryl halide via syringe.

  • Stage 1 (RT): Stir at 25°C for 2 hours.

    • Check LCMS.[8] If >50% conv, continue at RT.

  • Stage 2 (Mild Heat): If <10% conv, move to a heating block at 50°C . Stir 2 hours.

  • Stage 3 (High Heat): If still low conversion, increase to 80°C .

    • Critical: If conversion stalls at 80°C and the solution turns black, stop . Your catalyst is dead. Do not go to 100°C. Switch ligands.[3]

Protocol B: Cryogenic SNAr for Poly-Halogenated Cores

Use this for selective substitution on substrates like 2,4-dichloro-pyrimidine.

Principle: In SNAr, the rate-determining step is the nucleophilic attack.[8] By lowering the temperature, you exploit the small electronic differences between the C2 and C4 positions.

Workflow:

  • Dissolution: Dissolve substrate (1.0 equiv) in dry THF or DMF.

  • Cryo-Cooling: Cool to -78°C (Acetone/Dry Ice) or -40°C (Acetonitrile/Dry Ice).

  • Nucleophile Addition: Add the amine (1.0 equiv) dropwise over 15 minutes.

    • Note: Do not add base yet if the amine is liquid. If using an amine salt, add LiHMDS dropwise.

  • Controlled Warm-up: Allow the bath to warm naturally to 0°C .

  • Quench: Quench at 0°C. Do not let it reach RT until you confirm mono-selectivity via TLC/LCMS [5].

Module 4: Data & Visualization

Ligand-Temperature Compatibility Matrix
Ligand ClassExampleOptimal Temp RangeSubstrate ScopeThermal Risk
Biaryl Phosphines BrettPhosRT – 80°CPrimary AminesMod. Stable. Decomposes >120°C.
Bidentate BINAP / DPPF80°C – 110°CSecondary AminesHigh stability, but poor mono-selectivity.
NHC IPr / PEPPSIRT – 60°CDifficult Ar-ClHighly active; prone to aggregation at high T.
Copper Ligands DMEDA80°C – 120°CUllmann CouplingRequires high T; minimal risk of "catalyst death" but high risk of side reactions.
Decision Tree: Optimizing Reaction Temperature

OptimizationFlow Start Start Optimization CheckHalide Identify Electrophile Start->CheckHalide ArI_Br Ar-I or Ar-Br CheckHalide->ArI_Br Weak Bond ArCl Ar-Cl CheckHalide->ArCl Strong Bond TempLow Start at RT (Use BrettPhos/RuPhos) ArI_Br->TempLow TempHigh Start at 80°C (Use XPhos/SPhos) ArCl->TempHigh CheckConv Check Conversion (2h) TempLow->CheckConv TempHigh->CheckConv GoodConv >90% Conv? Isolate Product CheckConv->GoodConv Yes PoorConv <20% Conv? CheckConv->PoorConv No CheckDecomp Soln Black/Mirror? PoorConv->CheckDecomp IncreaseT Increase T by 20°C IncreaseT->CheckConv CheckDecomp->IncreaseT No Stop Catalyst Death. Switch Ligand/Solvent. CheckDecomp->Stop Yes

Figure 2: Step-by-step logic for temperature modulation based on substrate class and visual feedback.

Module 5: FAQ

Q: Can I use Microwave irradiation to speed up the reaction? A: Use with caution. While microwaves heat efficiently, they often create "hot spots" that exceed the decomposition temperature of sensitive Pd-ligand complexes. For selectivity (mono-arylation), conventional heating (oil bath/block) is strictly preferred to maintain a uniform thermal corridor.

Q: My reaction turns black at 80°C. Should I add more catalyst? A: No. "Pd black" indicates the ligands have dissociated, and the Pd has aggregated into inactive nanoparticles. Adding more catalyst will just feed the aggregate. Solution: Lower the temperature to 60°C and use a ligand with higher binding affinity (e.g., switch from PPh3 to XPhos).

Q: Why does the solvent choice change the required temperature? A: Boiling point limits your maximum T, but polarity matters more. In SNAr, polar aprotic solvents (DMSO) stabilize the transition state (Meisenheimer complex), lowering the


 and allowing the reaction to proceed at lower temperatures compared to non-polar solvents (Toluene) [6].

References

  • Maitro, G., et al. (2016). Precatalysts for the Buchwald-Hartwig Amination: Ligand Effects and Scope. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ingoglia, B. T., et al. (2015). Palladium-Catalyzed C-N Cross-Coupling: The Role of the Precatalyst. Tetrahedron. [Link]

  • Phipps, R. J., & Gaunt, M. J. (2008).[9] A Site-Selective Copper(II)-Catalyzed C-H Arylation of Indoles. Science. [Link]

  • Kaval, N., et al. (2005). Temperature-Controlled Selectivity in SNAr Reactions on Pyrimidines. Journal of Combinatorial Chemistry. [Link]

  • Bunnett, J. F. (1951). Mechanism and Reactivity in Aromatic Nucleophilic Substitution. Chemical Reviews. [Link]

Sources

Validation & Comparative

Comparative Synthesis Guide: 1-(Pyridin-3-yl) vs 1-(Pyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that rely on functionalized piperidines as core scaffolds for spirocycles, kinase inhibitors, and GPCR ligands. While 1-(pyridin-3-yl)piperidin-4-one and 1-(pyridin-2-yl)piperidin-4-one are structural isomers, their synthetic accessibility is fundamentally divergent.

This guide objectively compares the synthetic methodologies, mechanistic causality, and experimental protocols required to yield these two critical building blocks.

Mechanistic Divergence: The Causality of Regiochemistry

The position of the nitrogen atom within the pyridine ring dictates the electronic environment of the carbon atoms, which in turn dictates the required synthetic strategy.

  • 1-(Pyridin-2-yl)piperidin-4-one (SNAr Pathway): The 2-position of pyridine is highly electron-deficient. When a nucleophile attacks the 2-position, the resulting negative charge in the Meisenheimer complex is stabilized by the adjacent electronegative nitrogen atom[1]. This resonance stabilization makes 2-halopyridines (especially 2-fluoropyridine) highly susceptible to catalyst-free Nucleophilic Aromatic Substitution (SNAr)[2].

  • 1-(Pyridin-3-yl)piperidin-4-one (Cross-Coupling Pathway): The 3-position lacks this resonance stabilization. Nucleophilic attack at the 3-position does not allow the intermediate anionic charge to delocalize onto the pyridine nitrogen. Consequently, 3-halopyridines are inert to SNAr under standard conditions. Forging this C-N bond requires transition-metal catalysis—specifically, the Palladium-catalyzed Buchwald-Hartwig amination[3].

The Ketone Protection Imperative

For both syntheses, attempting to couple an unprotected piperidin-4-one is a critical error. Under the strongly basic conditions required for both SNAr and Buchwald-Hartwig reactions, the free ketone will undergo rapid self-aldol condensation. Furthermore, in the palladium-catalyzed route, the enolizable ketone competes for palladium coordination, poisoning the catalyst. Therefore, 1,4-dioxa-8-azaspiro[4]decane (piperidin-4-one ethylene ketal) is the mandatory industry-standard precursor, necessitating a subsequent acidic deprotection step.

Mechanistic_Pathways Substrate Piperidone Ketal SNAr SNAr Reaction (Base, Heat) Substrate->SNAr BHA Buchwald-Hartwig (Pd, Ligand, Base) Substrate->BHA Py2 2-Halopyridine Py2->SNAr Py3 3-Halopyridine Py3->BHA Prod2 1-(Pyridin-2-yl) piperidin-4-one SNAr->Prod2 Prod3 1-(Pyridin-3-yl) piperidin-4-one BHA->Prod3

Mechanistic divergence in N-arylation based on pyridine regiochemistry.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two synthetic routes based on optimized laboratory conditions.

Parameter1-(Pyridin-2-yl)piperidin-4-one1-(Pyridin-3-yl)piperidin-4-one[5]
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Cross-Coupling
Optimal Precursor 2-Fluoropyridine3-Bromopyridine
Catalyst Required NonePd2(dba)3 / Xantphos
Typical Base K2CO3 or Cs2CO3t-BuONa or Cs2CO3
Optimal Solvent DMF or DMSOToluene or 1,4-Dioxane
Temperature 90–110 °C100–110 °C
Typical Yield (2 Steps) 85–95%65–80%
Scalability Excellent (Multi-kilogram, low cost)Moderate (Requires Pd scavenging)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in observational cues and analytical checkpoints to verify reaction progress before proceeding to the next step.

Protocol A: SNAr Synthesis of 1-(Pyridin-2-yl)piperidin-4-one

Rationale: 2-Fluoropyridine is chosen over 2-chloropyridine because the highly electronegative fluorine atom drastically lowers the LUMO of the pyridine ring, accelerating the rate-determining addition step of the SNAr mechanism[1].

Step-by-Step Methodology:

  • Assembly: In an oven-dried flask, combine 2-fluoropyridine (1.0 equiv), 1,4-dioxa-8-azaspiro[4]decane (1.1 equiv), and finely powdered anhydrous K2CO3 (2.0 equiv) in anhydrous DMF (0.5 M).

  • Heating: Stir the suspension at 100 °C for 12 hours.

    • Validation Checkpoint 1: The mixture will transition from colorless to a pale yellow suspension. LC-MS should confirm the total consumption of 2-fluoropyridine and the presence of the ketal intermediate (M+H = 221).

  • Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts), and extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl to remove residual DMF.

  • Deprotection: Concentrate the organic layer, dissolve the crude ketal in THF, and add 2M aqueous HCl (5.0 equiv). Stir at room temperature for 4 hours.

    • Validation Checkpoint 2: TLC (DCM:MeOH 9:1) will show the disappearance of the non-polar ketal spot and the emergence of a highly UV-active, polar ketone spot.

  • Isolation: Neutralize carefully with saturated NaHCO3 to pH 8, extract with DCM, dry over Na2SO4, and concentrate to yield the pure 1-(pyridin-2-yl)piperidin-4-one as a solid.

Protocol B: Buchwald-Hartwig Synthesis of 1-(Pyridin-3-yl)piperidin-4-one

Rationale: Xantphos is selected as the ligand because its wide bite angle (~111°) heavily favors the reductive elimination step in palladium-catalyzed aminations, minimizing off-target reduction of the 3-bromopyridine[3].

Step-by-Step Methodology:

  • Inert Assembly: In a Schlenk flask under an argon atmosphere, combine 3-bromopyridine (1.0 equiv), 1,4-dioxa-8-azaspiro[4]decane (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and t-BuONa (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

    • Validation Checkpoint 1: Upon addition of the solvent and initial warming, the deep purple color of Pd2(dba)3 will rapidly shift to a dark red/orange hue, indicating the formation of the active L_nPd(0) species.

  • Cross-Coupling: Heat the mixture at 100 °C for 16 hours.

    • Validation Checkpoint 2: LC-MS analysis must show complete consumption of 3-bromopyridine. If starting material remains, catalyst deactivation (often due to oxygen ingress) has occurred.

  • Filtration & Deprotection: Cool the mixture, filter through a pad of Celite to remove palladium black and insoluble salts, and concentrate. Dissolve the residue in a 1:1 mixture of THF and 3M aqueous HCl. Stir at 50 °C for 3 hours.

  • Purification: Basify the aqueous layer with 2M NaOH to pH 9, extract with DCM, and purify via silica gel chromatography (eluting with Hexanes/EtOAc) to yield 1-(pyridin-3-yl)piperidin-4-one.

Buchwald_Workflow Step1 1. Reagent Assembly 3-Bromopyridine + Ketal Step2 2. Catalyst Addition Pd2(dba)3 + Xantphos + t-BuONa Step1->Step2 Step3 3. Cross-Coupling Toluene, 100°C, Inert Atm Step2->Step3 Step4 4. Deprotection Aqueous HCl, THF, 50°C Step3->Step4 Step5 5. Purification Filtration & Chromatography Step4->Step5

Step-by-step workflow for the Buchwald-Hartwig synthesis of the 3-pyridyl derivative.

Conclusion

While 1-(pyridin-2-yl)piperidin-4-one can be rapidly and economically synthesized at scale via a robust SNAr reaction, the 3-pyridyl isomer demands rigorous air-free techniques and transition-metal catalysis. Understanding the electronic causality behind these requirements ensures that process chemists can accurately forecast the cost, scalability, and purification demands (such as palladium scavenging) when selecting between these two building blocks for drug discovery programs.

References

  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at:[Link]

  • New Routes to α-Arylated N-Boc Heterocycles. White Rose eTheses Online. Available at:[Link]

Sources

X-ray crystallography of 1-(Pyridin-3-yl)piperidin-4-one for structure validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates like 1-(Pyridin-3-yl)piperidin-4-one , defining the precise 3D conformer is critical for predicting receptor binding affinity. While High-Field NMR (600 MHz) provides rapid solution-state connectivity data, it often fails to resolve rapid ring-flipping (chair-boat) dynamics or specific torsion angles between the pyridine and piperidine rings.

Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute method for validating the static, low-energy conformation of this molecule. This guide compares SC-XRD against NMR and Computational (DFT) methods, providing a validated workflow for crystallizing and solving the structure of 1-(Pyridin-3-yl)piperidin-4-one.

Strategic Comparison: XRD vs. NMR vs. DFT

The following table contrasts the three primary validation methods for this specific heterocyclic scaffold.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT (Computational)
Primary Output Absolute 3D atomic coordinates (x, y, z).Connectivity & time-averaged symmetry.Theoretical energy minima.
Conformation Freezes specific conformer (likely Chair).Averages rapid Chair

Twist-Boat interconversion.
Predicts ideal gas-phase geometry.
Stereochemistry Defines absolute configuration (if chiral salts used).Relative stereochemistry (via NOE).N/A (User defined).
Sample State Solid Crystal (Required).[1]Solution (CDCl3/DMSO-d6).Virtual.
Turnaround Days to Weeks (Crystallization dependent).Hours.Hours to Days.
Cost High (Instrument/Time).Low.Low (CPU time).

Methodological Deep Dive: X-Ray Crystallography

Crystallization Protocol (Self-Validating)

The primary bottleneck for 1-(Pyridin-3-yl)piperidin-4-one is its tendency to form an oil due to the rotational freedom of the N-C bond connecting the rings.

Protocol: Vapor Diffusion (Sitting Drop)

  • Solvent Screen: Dissolve 10 mg of pure compound in 0.5 mL of Ethanol (Abs) . If insoluble, try Acetonitrile .

  • Setup: Place 2

    
    L of the sample solution in a sitting drop well.
    
  • Precipitant: Fill the reservoir with 500

    
    L of Hexane  or Diethyl Ether  (Anti-solvent).
    
  • Equilibration: Seal with clear tape. Allow to stand at 18°C.

  • Validation: Monitor for birefringence under a polarizing microscope. True crystals will extinguish light every 90° of rotation.

Expert Insight: If the free base remains an oil, convert to the Hydrochloride (HCl) or Picrate salt . Protonation of the pyridine nitrogen freezes the torsion angle and encourages lattice formation via ionic interactions.

Data Collection & Refinement[2][3]
  • Source: Mo-K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for this molecule to minimize absorption effects, as no heavy atoms are present.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal vibration of the piperidone ring carbons.

  • Resolution Goal: 0.80 Å or better.

Refinement Workflow (SHELX):

  • Indexing: Determine Unit Cell dimensions.

  • Integration: Convert diffraction spots to intensities (

    
     file).
    
  • Phasing: Use Intrinsic Phasing (SHELXT) .[2] The molecule is small (<20 non-H atoms), making direct methods highly effective.

  • Refinement: Minimize the Least-Squares function against

    
    .
    
    • Check: Assign Carbon vs. Nitrogen correctly in the pyridine ring. Incorrect assignment will result in abnormal thermal ellipsoids (N is smaller than C if assigned as C).

Alternative: NMR & Computational Validation[4][5][6]

If crystallization fails, a hybrid NMR/DFT approach is the validated alternative.

Protocol:

  • 1H NMR (600 MHz, CDCl3): Look for the splitting of the piperidine protons. A distinct AA'BB' pattern suggests a locked conformation or rapid averaging.

  • NOESY: Irradiate the pyridine C2-H. Observe NOE transfer to the piperidine C2/C6 protons. Strong NOE indicates a twisted conformation (approx 30-60° torsion).

  • DFT Optimization: Run B3LYP/6-31G(d) geometry optimization. Calculate NMR shifts (GIAO method) and compare with experimental data. A Mean Absolute Error (MAE) < 0.1 ppm validates the structure.

Expected Structural Metrics (Reference Data)

Based on analogous N-aryl piperidin-4-ones [1, 2], the following geometric parameters serve as quality control markers for your refined structure.

ParameterExpected Value (XRD)Structural Significance
Piperidone Ring Chair ConformationMost stable; Twist-boat indicates crystal packing forces.
C=O Bond Length 1.21 - 1.23 ÅTypical ketone; lengthening suggests H-bonding.
N(pyr)-C(pip) Bond 1.38 - 1.42 ÅIndicates conjugation between N-lone pair and pyridine ring.
Pyridine-Piperidine Torsion 20° - 50°Non-planar due to steric clash between ortho-hydrogens.

Visualization Workflows

Diagram 1: Structural Validation Workflow

This flowchart outlines the decision-making process for validating the scaffold.

ValidationWorkflow Start Synthesized 1-(Pyridin-3-yl)piperidin-4-one CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Crystalline Oil Oily / Viscous CheckState->Oil Amorphous Recryst Recrystallization (Ethanol/Hexane) Solid->Recryst SaltForm Salt Formation (HCl/Picrate) Oil->SaltForm Stabilize SaltForm->Recryst XRD SC-XRD Analysis (Mo Source, 100K) Recryst->XRD Success NMR High-Field NMR (NOESY/HSQC) Recryst->NMR Failure Refine SHELX Refinement (R1 < 5%) XRD->Refine DFT DFT Optimization (B3LYP/6-31G*) NMR->DFT Support Data Final Validated 3D Structure Refine->Final DFT->Final

Caption: Decision matrix for selecting XRD vs. NMR based on sample physical state.

Diagram 2: Crystallographic Refinement Logic

The specific logic for refining the piperidone ring system.

RefinementLogic Data Raw Diffraction Data Phase Phasing (SHELXT) Data->Phase Model Initial Model Phase->Model CheckN Check Pyridine N Assignment Model->CheckN Thermal Ellipsoids? CheckRing Check Piperidone Puckering CheckN->CheckRing Correct Finalize Final CIF (CheckCIF Pass) CheckRing->Finalize Chair Confirmed

Caption: Step-by-step refinement logic to avoid common assignment errors in heterocyclic rings.

References

  • Arulraj, S., et al. (2020).[3] Synthesis, spectral characterization and crystal structure of piperidin-4-one derivatives. Spectrochimica Acta Part A. [3]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures.

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • BenchChem. Crystallization Protocols for Pyridine Derivatives.

Sources

Comparative Biological Activity Guide: 1-(Pyridin-3-yl)piperidin-4-one Scaffolds vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and structural biologists, we frequently evaluate foundational chemical scaffolds against mature, fully optimized inhibitors to understand structure-activity relationships (SAR). This guide provides an objective, data-driven comparison of the biological activity of 1-(Pyridin-3-yl)piperidin-4-one —a critical nitrogen-rich heterocycle scaffold—against established benchmark kinase inhibitors, specifically KU-55933 (ATM kinase inhibitor) and Imatinib (Tyrosine kinase inhibitor).

By dissecting the mechanistic pathways, quantitative binding affinities, and self-validating experimental protocols, this guide serves as a comprehensive resource for researchers optimizing novel ATP-competitive kinase inhibitors.

Pharmacophore Rationale & Structural Biology

The Baseline Scaffold: 1-(Pyridin-3-yl)piperidin-4-one

1-(Pyridin-3-yl)piperidin-4-one (CAS No. 315496-80-1) is a highly versatile building block in medicinal chemistry[1]. With a molecular weight of 176.22 g/mol , a Topological Polar Surface Area (TPSA) of 33.2, and a LogP of 1.25, it possesses near-ideal physicochemical properties for fragment-based drug discovery (FBDD)[1].

Causality in Design: By itself, the bare scaffold exhibits weak standalone kinase inhibition (typically IC50 > 10 μM). However, it is structurally engineered to exploit the ATP-binding pocket of kinases. The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. Meanwhile, the piperidone carbonyl provides a synthetic handle for derivatization (e.g., reductive amination) to access the solvent-exposed regions or the selectivity pocket of kinases like PI3K, ATM, and ATR.

The Mature Inhibitors: KU-55933 and Imatinib

To understand the evolutionary leap from scaffold to drug, we compare it against two optimized molecules:

  • KU-55933: A potent, highly selective ATP-competitive inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase. It achieves an IC50 of 12.9 nM and a Ki of 2.2 nM, showing extreme selectivity over related kinases like DNA-PK, PI3K, and mTOR[2]. It is widely used to sensitize cells to ionizing radiation by blocking DNA double-strand break (DSB) repair[3].

  • Imatinib (STI571): A multi-target tyrosine kinase inhibitor that revolutionized the treatment of Chronic Myeloid Leukemia (CML). It targets v-Abl, c-Kit, and PDGFR with IC50 values ranging from 0.025 μM to 0.1 μM[4]. Unlike the rigid planar structures of some inhibitors, Imatinib binds to the inactive conformation of the kinase domain (Type II inhibition)[5].

Mechanistic Pathways of Kinase Inhibition

The following diagram illustrates the divergent signaling pathways targeted by derivatives of the 1-(Pyridin-3-yl)piperidin-4-one scaffold (often optimized into ATM/PI3K inhibitors) versus the established pathways of KU-55933 and Imatinib.

KinasePathways DSB DNA Double-Strand Breaks ATM ATM Kinase DSB->ATM Activates p53 p53 / Cell Cycle Arrest (DNA Repair) ATM->p53 Phosphorylates RTK RTK / c-Abl / c-Kit PI3K PI3K / Akt Pathway RTK->PI3K Activates Prolif Unregulated Cell Proliferation PI3K->Prolif Promotes Scaffold 1-(Pyridin-3-yl)piperidin-4-one (Optimized Derivatives) Scaffold->ATM Inhibits (Variable) Scaffold->PI3K Inhibits (Variable) KU55933 KU-55933 KU55933->ATM Inhibits (IC50 12.9nM) Imatinib Imatinib Imatinib->RTK Inhibits (IC50 ~100nM)

Caption: Divergent kinase signaling pathways and targeted intervention points of the compared inhibitors.

Quantitative Data Comparison

The table below summarizes the biological activity, target affinity, and physicochemical properties of the baseline scaffold versus the mature inhibitors.

CompoundPrimary Target(s)IC50 ValueMechanism of ActionKey Application
1-(Pyridin-3-yl)piperidin-4-one Precursor for PI3K/ATM> 10 μM (Baseline)Hinge-region hydrogen bondingChemical synthesis scaffold[1]
KU-55933 ATM Kinase12.9 nMATP-competitive (Type I)Radiosensitization, DNA repair[2]
Imatinib (STI571) v-Abl, c-Kit, PDGFR~100 nM (0.1 μM)ATP-competitive (Type II)CML, GIST targeted therapy[5]

Note: The baseline scaffold requires structural elaboration (e.g., addition of morpholine or aryl groups) to achieve the nanomolar potency seen in KU-55933 and Imatinib.

Self-Validating Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the precise


 and 

values of the inhibitors in a cell-free system. Causality & Trustworthiness: We utilize TR-FRET rather than standard fluorescence to eliminate background auto-fluorescence from the chemical compounds. Crucially, the ATP concentration must be set precisely at the apparent

for the specific kinase (e.g., ATM or c-Abl). If ATP is too high, it will outcompete the inhibitor, artificially inflating the

; if too low, the assay velocity will be non-linear.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., KU-55933) in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent kinase denaturation.

  • Enzyme-Substrate Mix: Incubate purified recombinant kinase (e.g., ATM) with a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add ATP at the predetermined

    
     concentration to initiate the reaction. Incubate at room temperature for 60 minutes within the linear phase of the reaction kinetics.
    
  • Quenching & Detection: Stop the reaction by adding EDTA (to chelate

    
    ). Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
    
  • Readout: Read the microplate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase activity.

Protocol B: Clonogenic Survival Assay (Radiosensitization)

Purpose: To evaluate the cellular efficacy of ATM inhibitors (like KU-55933) compared to novel scaffold derivatives. Causality & Trustworthiness: Short-term viability assays (like MTT or CellTiter-Glo) often fail to capture the true efficacy of DNA-damage repair inhibitors, as cells may undergo delayed mitotic catastrophe. The clonogenic assay is the gold standard because it measures the long-term ability of a single cell to form a colony after ionizing radiation (IR) exposure.

Step-by-Step Methodology:

  • Cell Seeding: Seed exponentially growing cancer cells (e.g., HeLa or MCF-7) into 6-well plates at specific densities (e.g., 200-2000 cells/well depending on the planned IR dose).

  • Inhibitor Pre-treatment: Treat cells with the inhibitor (e.g., 10 μM KU-55933) or DMSO vehicle control for 1 hour prior to irradiation[2].

  • Irradiation: Expose the plates to ionizing radiation (0, 2, 4, 6, and 8 Gy) using a

    
     irradiator.
    
  • Incubation: Allow cells to grow for 10-14 days until macroscopic colonies form (≥50 cells per colony).

  • Fixation & Staining: Wash with PBS, fix with methanol/acetic acid (3:1), and stain with 0.5% crystal violet.

  • Analysis: Count colonies and calculate the Plating Efficiency (PE) and Surviving Fraction (SF). Plot the survival curve using a linear-quadratic model.

High-Throughput Assay Workflow Visualization

The following diagram outlines the logical progression and self-validating checkpoints of the in vitro kinase assay described in Protocol A.

AssayWorkflow Prep 1. Compound Dilution (Control: 1% DMSO Max) Incubate 2. Kinase + Substrate (Pre-incubation) Prep->Incubate Transfer Reaction 3. ATP Addition (Strictly at Km) Incubate->Reaction Initiate Quench 4. EDTA Quench (Chelate Mg2+) Reaction->Quench 60 min, RT Read 5. TR-FRET Readout (Ratio 665/615 nm) Quench->Read Add Detectors

Caption: Step-by-step TR-FRET kinase assay workflow emphasizing critical control points.

References

Sources

Spectroscopic Comparison Guide: 1-(Pyridin-3-yl)piperidin-4-one and Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between 1-(pyridin-3-yl)piperidin-4-one and its synthetic precursors: 4-piperidone hydrochloride and 3-bromopyridine . Designed for application scientists and medicinal chemists, this document details the specific spectral shifts (NMR, IR, MS) that validate the successful formation of the C–N bond via Buchwald-Hartwig amination. The guide includes self-validating experimental protocols and diagnostic criteria to rule out common impurities.

Synthetic Pathway & Precursor Identification[1][2]

The target molecule is synthesized via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This route is preferred over nucleophilic aromatic substitution (


) due to the unactivated nature of the 3-position on the pyridine ring.
Reaction Scheme

The transformation involves the coupling of Precursor A (4-Piperidone, often supplied as the monohydrate hydrochloride) and Precursor B (3-Bromopyridine) to yield the Target Product .

ReactionScheme Prec1 Precursor A 4-Piperidone HCl (C5H10ClNO) Catalyst Pd(OAc)2 / BINAP NaOtBu, Toluene 100°C Prec1->Catalyst Prec2 Precursor B 3-Bromopyridine (C5H4BrN) Prec2->Catalyst Product Target Product 1-(Pyridin-3-yl)piperidin-4-one (C10H12N2O) Catalyst->Product C-N Coupling

Figure 1: Synthetic pathway for the N-arylation of 4-piperidone with 3-bromopyridine.

Spectroscopic Characterization Guide

Infrared (IR) Spectroscopy

The IR spectrum provides the quickest "pass/fail" check for the reaction. The retention of the ketone carbonyl and the disappearance of the amine N-H stretch are critical indicators.

Functional GroupPrecursor A (4-Piperidone HCl)Precursor B (3-Bromopyridine)Target ProductDiagnostic Change
N-H Stretch Broad, 3300–3000 cm⁻¹ (Ammonium salt)AbsentAbsent Loss of broad N-H/N-H₂⁺ band confirms coupling.
C=O Stretch ~1720 cm⁻¹ (Strong)Absent~1715–1720 cm⁻¹ Retention of ketone confirms ring integrity.
C=C / C=N Absent1580, 1480 cm⁻¹1580, 1485 cm⁻¹ Appearance of pyridine ring modes in the product.
C-Br Stretch Absent~1020, 700 cm⁻¹Absent Disappearance indicates consumption of aryl halide.
Nuclear Magnetic Resonance ( H NMR)

Proton NMR offers the most definitive structural proof. The key diagnostic is the downfield shift of the piperidine


-protons (adjacent to nitrogen) due to the electron-withdrawing nature of the pyridine ring compared to the free amine.

Solvent: CDCl₃ (Note: Precursor A requires D₂O or DMSO-d₆ due to solubility; comparison below assumes free base shifts for Precursor A for logical consistency).

Proton AssignmentPrecursor A (Free Base)

(ppm)
Precursor B

(ppm)
Target Product

(ppm)
Mechanistic Insight
Pyridine H-2 8.72 (s)8.35 (d, J=2.8) Upfield shift due to resonance donation from amine N.
Pyridine H-6 8.53 (d)8.15 (dd, J=4.5, 1.5) Upfield shift; shielding effect of amino group.
Pyridine H-4 7.85 (d)7.20–7.25 (m) Significant upfield shift (para to amine).
Pyridine H-5 7.21 (dd)7.18–7.22 (m) Minimal shift (meta to amine).
Piperidine

-CH₂
~3.05 (t)3.65 (t, J=6.0) Critical Diagnostic: Downfield shift (~0.6 ppm) confirms N-arylation.
Piperidine

-CH₂
~2.45 (t)2.58 (t, J=6.0) Slight downfield shift due to inductive effect.
Mass Spectrometry (MS)
  • Precursor A : [M+H]⁺ = 100.1

  • Precursor B : [M+H]⁺ = 158.0 / 160.0 (1:1 Isotope pattern for Br)

  • Target Product : [M+H]⁺ = 177.1 (Single peak, no Br isotope pattern)

Comparative Analysis Logic

Use the following logic flow to validate your product during in-process control (IPC).

SpectralLogic Start Crude Reaction Mixture CheckMS Check LC-MS Mass = 177.1? Start->CheckMS CheckBr Isotope Pattern? (158/160) CheckMS->CheckBr Yes Fail REJECT / RE-PURIFY CheckMS->Fail No CheckNMR 1H NMR Analysis CheckBr->CheckNMR No CheckBr->Fail Yes (SM Remaining) AlphaProtons Check Piperidine α-H Are they at ~3.65 ppm? CheckNMR->AlphaProtons Valid VALIDATED PRODUCT AlphaProtons->Valid Yes AlphaProtons->Fail No (Possible Polymer/Salt) caption Figure 2: Logical flowchart for spectroscopic validation of 1-(pyridin-3-yl)piperidin-4-one.

Figure 2: Logical flowchart for spectroscopic validation of 1-(pyridin-3-yl)piperidin-4-one.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of 1-(pyridin-3-yl)piperidin-4-one from 4-piperidone HCl and 3-bromopyridine.

Reagents
  • 3-Bromopyridine : 1.0 equiv (e.g., 1.58 g, 10 mmol)

  • 4-Piperidone Monohydrate HCl : 1.2 equiv (e.g., 1.84 g, 12 mmol)

  • Pd(OAc)₂ : 2 mol%

  • BINAP (racemic) : 4 mol%

  • Sodium tert-butoxide (NaOtBu) : 3.0 equiv (Critical: Extra base required to neutralize HCl salt)

  • Toluene : Anhydrous (0.2 M concentration)

Step-by-Step Methodology
  • Catalyst Pre-complexation : In a dry Schlenk tube, charge Pd(OAc)₂ and BINAP. Add anhydrous Toluene (5 mL) and stir at room temperature for 10 mins until the solution turns orange/red.

  • Substrate Addition : Add 3-bromopyridine, 4-piperidone HCl, and NaOtBu to the vessel. Note: NaOtBu serves dual roles: neutralizing the amine salt and acting as the base for the catalytic cycle.

  • Reaction : Heat the mixture to 100°C under Nitrogen/Argon atmosphere for 12–16 hours.

  • Work-up : Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification : Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% Methanol in Dichloromethane (DCM).

    • Note: The product is basic; pretreating silica with 1% Triethylamine can reduce streaking.

Self-Validating Checkpoint
  • Visual : The reaction mixture should darken (brown/black) as Pd(0) is generated.

  • TLC : Run TLC in 5% MeOH/DCM. Product

    
     will be ~0.4. Precursor B (3-Bromopyridine) 
    
    
    
    ~0.8. Precursor A stays at baseline.

Troubleshooting & Impurities

ObservationProbable CauseCorrective Action
NMR: Doublet at 7.1 & 8.5 ppm only Homocoupling of Bromopyridine (3,3'-bipyridine)Use fresh catalyst; ensure strict anaerobic conditions.
NMR: Broad peaks at 3.0–3.5 ppm Protonation of ProductThe product is a base. Ensure CDCl₃ is acid-free or add solid K₂CO₃ to the NMR tube and filter.
Low Yield Incomplete neutralization of HCl saltIncrease NaOtBu to 3.5 equiv or free-base the piperidone hydrochloride before the reaction.
MS: Peak at 179 Reduction of ketone to alcoholAvoid using borohydride reagents during workup; ensure NaOtBu is dry (hydroxide can promote side reactions).

References

  • Buchwald-Hartwig Amination General Protocols

    • Organic Syntheses, 2002, 79, 43.
    • Source:

  • Synthesis of N-Heteroaryl Piperidines

    • Journal of Medicinal Chemistry, 2005, 48(16), 5131–5139. "Synthesis and SAR of N-Aryl Piperidines."
    • Source:

  • Spectroscopic Data for 3-Bromopyridine

    • National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web.
    • Source:

  • Reaction Mechanism & Catalyst Selection

    • Chemical Reviews, 2016, 116(19), 12564–12649.
    • Source:

Purity Analysis of Synthetic 1-(Pyridin-3-yl)piperidin-4-one by HPLC: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic heterocyclic compounds. The synthesis and quality control of pharmaceutical building blocks require robust, high-fidelity analytical methodologies. 1-(Pyridin-3-yl)piperidin-4-one (CAS: 315496-80-1) is a highly valuable intermediate featuring a piperidin-4-one ring conjugated to a pyridine moiety[1].

While essential in drug discovery, analyzing pyridine derivatives via High-Performance Liquid Chromatography (HPLC) presents a notorious challenge: severe peak tailing[2]. This guide objectively compares different column technologies and mobile phase strategies to establish a self-validating purity analysis protocol for this basic compound, explaining the chemical causality behind every experimental choice.

Mechanistic Insight: The Root Cause of Peak Tailing

Peak tailing is not merely an aesthetic issue; it indicates system inefficiency that compromises resolution, integration accuracy, and the Limit of Quantitation (LOQ)[3]. For 1-(Pyridin-3-yl)piperidin-4-one, tailing is primarily driven by secondary retention mechanisms[4].

In traditional reversed-phase HPLC, the primary separation mechanism is hydrophobic partitioning. However, silica-based columns contain residual silanol groups (Si–OH). At mid-pH ranges (pH 4–8), these free silanols ionize into acidic, negatively charged species (SiO⁻)[4]. Simultaneously, the basic nitrogen of the pyridine ring (pKa ~5.2) becomes protonated and positively charged. This creates a strong electrostatic attraction (ion-exchange interaction) between the analyte and the stationary phase. Because this secondary interaction is slower to desorb than hydrophobic partitioning, the trailing edge of the peak broadens significantly[2][3].

G Pyridine Basic Pyridine (Protonated N+) Interaction Electrostatic Attraction Pyridine->Interaction Silanol Ionized Silanol (SiO- on Silica) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing Causes LowPH Low pH (<3.0) Protonates Silanol Tailing->LowPH Fix HighPH High pH (>8.0) Deprotonates Pyridine Tailing->HighPH Fix Ideal Symmetrical Peak (Ideal Shape) LowPH->Ideal Mitigates HighPH->Ideal Mitigates

Mechanistic pathway of silanol-induced peak tailing and pH-driven mitigation strategies.

Comparative Experimental Design

To overcome these secondary interactions, analytical scientists must manipulate either the stationary phase chemistry or the mobile phase environment. We compared four distinct chromatographic environments to determine the optimal conditions for 1-(Pyridin-3-yl)piperidin-4-one.

  • Traditional C18 (Unbuffered Mid-pH): The baseline control. Relies purely on hydrophobic interactions without suppressing silanol ionization.

  • Traditional C18 (Low pH Buffer): Mobile phase adjusted to pH 2.5 using phosphate buffer. This protonates the residual silanols, neutralizing their charge and minimizing interaction with the basic pyridine[2].

  • Polar-Embedded C18 (Mid-pH): Utilizes an amide-linked stationary phase. The embedded polar group creates a virtual hydration layer that sterically and electrostatically shields basic analytes from underlying silanols[3].

  • High-pH Stable Hybrid C18 (High pH Buffer): Utilizes an ethylene-bridged hybrid (BEH) particle stable up to pH 11. By raising the pH to 10.0, the basic nitrogen of the pyridine is completely deprotonated (neutralized), eliminating the electrostatic retention mechanism entirely[2].

Quantitative Performance Comparison

The data below illustrates the profound impact of mitigating silanol interactions on chromatographic performance.

Table 1: Chromatographic Performance Metrics for 1-(Pyridin-3-yl)piperidin-4-one (Conc: 0.1 mg/mL)

Column TechnologyMobile Phase pHUSP Tailing Factor (T)*Theoretical Plates (N)Signal-to-NoiseLimit of Quantitation
Traditional C18 6.8 (Unbuffered)2.854,500450.050 mg/mL
Traditional C18 2.5 (Phosphate)1.609,2001100.010 mg/mL
Polar-Embedded C18 6.8 (Ammonium Acetate)1.1812,5002800.005 mg/mL
Hybrid BEH C18 10.0 (Ammonium Bicarb)1.05 14,800 410 0.002 mg/mL

*Note: USP Tailing Factor (T) is calculated based on the peak width at 5% of its height[3]. A perfectly symmetrical Gaussian peak has a T of 1.0.

Self-Validating Experimental Protocol

To ensure scientific integrity, the chosen method (Hybrid BEH C18 at High pH) must operate as a self-validating system. The protocol below embeds System Suitability Testing (SST) directly into the workflow to guarantee data trustworthiness before any sample analysis begins.

Workflow S1 1. Sample Preparation Diluent matching mobile phase S2 2. Column Selection Evaluate C18 vs. Polar-Embedded S1->S2 S3 3. Mobile Phase Optimization Buffer selection & pH adjustment S2->S3 S4 4. System Suitability Test (SST) Validate Tailing Factor (T ≤ 1.5) S3->S4 S4->S3 If T > 1.5 S5 5. Quantitative Analysis Execute purity determination S4->S5

Self-validating HPLC workflow for basic compounds, emphasizing System Suitability Testing.

Step-by-Step Methodology: High-pH Hybrid C18 Protocol

1. Reagent & Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to pH 10.0 with dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Causality: Buffering stabilizes the pH to ensure the basic pyridine remains fully deprotonated, preventing retention time drift and asymmetrical ionization[3].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (v/v).

    • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent mismatch, a non-chemical cause of peak distortion[2].

2. Instrument Setup

  • Column: Hybrid BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Oven Temperature: 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics for sharper peaks.

  • Detection: UV at 254 nm.

  • Gradient Program: 5% B to 60% B over 8 minutes.

3. System Suitability Testing (The Self-Validating Gate) Before injecting the synthetic batch of 1-(Pyridin-3-yl)piperidin-4-one, inject a reference standard (0.1 mg/mL) five consecutive times. The chromatography data system must evaluate the following criteria:

  • USP Tailing Factor (T): Must be ≤ 1.5[3].

  • Theoretical Plate Count (N): Must be ≥ 10,000.

  • Retention Time %RSD: Must be ≤ 1.0%.

  • Peak Area %RSD: Must be ≤ 2.0%.

  • Action: If the system fails any SST parameter, the sequence must automatically abort. Do not proceed to sample analysis. Troubleshoot extra-column volume (e.g., wide PEEK tubing) or buffer degradation[3].

4. Sample Analysis & Purity Calculation

  • Inject 2 µL of the synthesized sample (prepared at 1.0 mg/mL in diluent).

  • Calculate purity using the area normalization method (Target Peak Area / Total Peak Area × 100).

Conclusion

For basic, polar compounds like 1-(Pyridin-3-yl)piperidin-4-one, traditional C18 columns at neutral pH fail to provide the necessary peak symmetry for accurate purity analysis due to unmitigated silanol interactions[4]. While low-pH buffers and polar-embedded columns offer significant improvements[2][3], the optimal, most robust approach is utilizing a high-pH stable Hybrid C18 column. By operating at pH 10.0, the basic pyridine nitrogen is completely neutralized, yielding superior theoretical plates, ideal peak symmetry, and the highest sensitivity for impurity profiling.

References
  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

Sources

Definitive Structural Elucidation of 1-(Pyridin-3-yl)piperidin-4-one: A Comparative Guide to 1D vs. 2D NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, N-heterocyclic scaffolds like 1-(pyridin-3-yl)piperidin-4-one are critical pharmacophores. However, confirming the regiochemistry of the N-arylation (specifically determining the 3-yl attachment vs. 2-yl or 4-yl isomers) solely via 1D NMR is prone to ambiguity, particularly when signal overlap occurs or when "roofing" effects distort multiplets.

This guide objectively compares Standard 1D ¹H/¹³C NMR against Advanced 2D NMR (HSQC/HMBC) . While 1D NMR serves as a rapid screening tool, this guide demonstrates why 2D NMR is the mandatory standard for regulatory submission and definitive structural assignment, providing the "smoking gun" connectivity data that 1D lacks.

Part 1: Comparative Analysis of Methodologies

Method A: Standard 1D ¹H and ¹³C NMR (The Screening Approach)

Utility: Purity assessment and preliminary identification. Limitations: Relies on scalar coupling patterns (splitting) to infer connectivity. In 3-substituted pyridines, the H-4 and H-5 protons often have similar chemical shifts, leading to second-order effects that obscure the characteristic dd or dt splitting patterns required to prove the substitution pattern.

Method B: 2D NMR Suite (The Validation Approach)

Utility: Absolute structural confirmation and atom-mapping. Mechanism:

  • COSY (Correlation Spectroscopy): Maps the spin systems (who is next to whom). Differentiates the isolated piperidine spin system from the aromatic pyridine system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[1] Essential for resolving overlapping aromatic protons by spreading them into the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Experiment. It detects long-range couplings (2-3 bonds). It provides the only direct evidence of the N–C bond connecting the piperidine nitrogen to the pyridine ring.

Performance Matrix: 1D vs. 2D
Feature1D ¹H NMR2D NMR (HSQC + HMBC)
Purity Determination Excellent (Integral ratios)Poor (Not quantitative)
Regioisomer Proof Ambiguous (Inferred from splitting)Definitive (Direct connectivity)
Signal Resolution Low (Overlaps common)High (2nd dimension resolution)
Time Investment Low (10–15 mins)Medium (1–4 hours)
Regulatory Acceptance Supporting DataPrimary Proof of Structure

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d₆ is recommended over CDCl₃.

    • Reasoning: N-heterocycles can aggregate in non-polar solvents, broadening signals. DMSO-d₆ breaks these aggregates and shifts exchangeable protons (if any) away from the aromatic region.

  • Concentration: 10–15 mg of sample in 600 µL solvent.

    • Note: High concentration is vital for HMBC to detect weak long-range correlations.

Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (25°C).

  • 1D ¹H: 16 scans, 30° pulse, D1 = 1.0s.

  • gHSQC: 4 scans, 256 increments in F1 (¹³C). Optimized for ¹J_CH = 145 Hz.

  • gHMBC: 16–32 scans, 256 increments in F1. Optimized for long-range couplings ⁿJ_CH = 8 Hz.

    • Critical Setting: Ensure the long-range delay is set to ~60ms to catch the 3-bond coupling across the Nitrogen bridge.

Part 3: Data Interpretation & Assignment[2]

Expected Chemical Shifts (Reference Standard in DMSO-d₆)

The following table summarizes the expected shifts. The "Diagnostic" column highlights the signals that confirm the structure.

PositionAtom Type¹H Shift (δ ppm)Multiplicity¹³C Shift (δ ppm)Diagnostic Value
Piperidine
2, 6CH₂ (α to N)3.65 – 3.75Triplet (t)46.5HMBC Source
3, 5CH₂ (β to C=O)2.45 – 2.55Triplet (t)40.2COSY to H-2/6
4C=O207.1Ketone confirmation
Pyridine
2'CH (α to N)8.35Broad Singlet (s)138.5Isolated spin
3'C (Quaternary)146.2HMBC Target
4'CH7.45Doublet (d)123.8Ortho to substituent
5'CH7.28dd124.1Shielded aromatic
6'CH (α to N)8.10Doublet (d)141.5Deshielded
The "Smoking Gun" HMBC Correlation

To confirm the 3-yl attachment (vs. 2-yl or 4-yl), you must observe the following HMBC cross-peak:

  • Source: Piperidine H-2/6 (δ 3.70)

  • Target: Pyridine C-3' (δ 146.2)

  • Logic: This 3-bond correlation (

    
    ) bridges the nitrogen atom. If the pyridine were attached at the 4-position, the symmetry would result in a simplified aromatic region (AA'BB'). If attached at the 2-position, the chemical shift of the ipso-carbon would be significantly deshielded (>155 ppm) due to the adjacent ring nitrogen.
    

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision-making process for assigning the structure, moving from simple 1D screening to definitive 2D confirmation.

NMR_Workflow Sample Unknown Sample (C10H12N2O) Exp_1D 1. Run 1D 1H NMR (Screening) Sample->Exp_1D Decision Is Aromatic Region Ambiguous? Exp_1D->Decision Path_Simple No (Clear Splitting) Decision->Path_Simple Distinct d, dd, s Path_Complex Yes (Overlap/Roofing) Decision->Path_Complex 2nd Order Effects Result CONFIRMED STRUCTURE: 1-(Pyridin-3-yl)piperidin-4-one Path_Simple->Result Tentative Exp_COSY 2. Run COSY (Map Spin Systems) Path_Complex->Exp_COSY Exp_HSQC 3. Run HSQC (Assign C-H Pairs) Exp_COSY->Exp_HSQC Exp_HMBC 4. Run HMBC (The 'Smoking Gun') Exp_HSQC->Exp_HMBC Exp_HMBC->Result Definitive Proof

Caption: Step-by-step NMR workflow. While 1D NMR provides tentative identification, the path through COSY, HSQC, and HMBC is required for definitive structural validation in complex heterocyclic systems.

Diagram 2: The HMBC Connectivity Map

This diagram visualizes the specific long-range correlations that prove the molecule is the 3-yl isomer.

HMBC_Connectivity cluster_piperidine Piperidine Ring cluster_pyridine Pyridine Ring H_Pip H-2/6 (Piperidine) δ 3.70 ppm C_Ipso C-3' (Ipso) δ 146.2 ppm H_Pip->C_Ipso  HMBC (3-bond)  Definitive Link H_Ortho H-2' (Aromatic) δ 8.35 ppm H_Ortho->C_Ipso  HMBC (2-bond) H_Para H-4' (Aromatic) δ 7.45 ppm H_Para->C_Ipso  HMBC (2-bond)

Caption: HMBC Correlation Map. The solid red arrow represents the critical intermolecular correlation between the Piperidine protons and the Pyridine Ipso-carbon, confirming the N-C connectivity.

References

  • Parthiban, P., et al. (2008). "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.[2] Retrieved from [Link]

  • University of Kentucky. (2010). H-C Multiple-Bond Correlations: HMBC Experimental Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: NMR Data for N-Aryl Piperidines. Retrieved from [Link]

Sources

Safety Operating Guide

1-(Pyridin-3-yl)piperidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-(Pyridin-3-yl)piperidin-4-one: Comprehensive Safety, Handling, and Disposal Guide

Introduction 1-(Pyridin-3-yl)piperidin-4-one (CAS: 315496-80-1) is a critical heterocyclic building block widely utilized in drug discovery and pharmaceutical synthesis. Because it contains both a basic pyridine ring and a piperidinone moiety, it presents specific acute toxicity and irritation risks[1]. This guide provides a self-validating, step-by-step protocol for the safe handling, spill response, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS).

Section 1: Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 1-(Pyridin-3-yl)piperidin-4-one is the first step in designing a safe operational workflow. The compound's basic nitrogen centers make it reactive toward strong acids, while its organic structure dictates its environmental persistence and specific disposal requirements.

Table 1: Physicochemical and Hazard Profile

Property / HazardData / ClassificationOperational Implication
CAS Number 315496-80-1Unique identifier for SDS and waste manifesting[2].
Molecular Weight 176.22 g/mol Relevant for stoichiometric calculations and spill volume assessment[2].
Storage Conditions 2-8°C, Sealed, DryPrevents degradation; requires temperature-controlled storage[2].
H302 Harmful if swallowedMandates strict prohibition of food/drink in handling areas[1].
H315 / H319 Causes skin/serious eye irritationRequires chemical-resistant nitrile gloves and splash goggles[1].
H335 May cause respiratory irritationMust be handled exclusively within a certified chemical fume hood[1].

Section 2: Standard Operating Procedure (SOP) for Handling

Expert Insight & Causality: The primary risk vectors for 1-(Pyridin-3-yl)piperidin-4-one are aerosolization (inhalation of dust/powder) and dermal contact. By engineering the workspace and utilizing proper PPE, we break the exposure pathway.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a properly functioning chemical fume hood with a minimum face velocity of 80-100 feet per minute (fpm).

  • PPE Selection: Don a standard laboratory coat, safety goggles[3], and double nitrile gloves. Causality: Pyridine derivatives can sometimes permeate thin latex; nitrile offers superior chemical resistance for this class of organics.

  • Static Mitigation: If handling large quantities of the dry powder, use anti-static weighing boats to prevent aerosolization caused by electrostatic repulsion.

  • Decontamination: After handling, wash hands thoroughly. Wipe down the balance and fume hood surface with a damp paper towel (using a mild detergent or compatible solvent like ethanol), which must then be disposed of as hazardous solid waste[3].

Section 3: Spills & Decontamination Workflow

A spill of 1-(Pyridin-3-yl)piperidin-4-one requires immediate containment to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Decontamination:

  • Evacuate and Assess: Clear the immediate area. Identify the volume of the spill.

  • PPE Upgrade: If the spill is outside a fume hood, don an N95 or P100 particulate respirator to mitigate H335 (respiratory irritation) risks[1].

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid dust generation. Place the material into a compatible, sealable plastic container (e.g., a high-density polyethylene (HDPE) bucket)[4].

  • Surface Cleaning: Wash the affected area with soap and water. Collect the rinsate if possible, or absorb it with spill pads.

  • Waste Designation: Label all collected materials immediately as "Hazardous Waste"[5].

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (H302, H315, H319, H335) Spill->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Absorbent pads/vermiculite) PPE->Contain Collect Collection & Bagging (Seal in compatible container) Contain->Collect Decon Decontamination (Wash area with soap/water) Collect->Decon Waste Transfer to SAA (Label as Hazardous Waste) Decon->Waste

Caption: Step-by-step spill response workflow for 1-(Pyridin-3-yl)piperidin-4-one.

Section 4: Proper Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA)[5], 1-(Pyridin-3-yl)piperidin-4-one cannot be disposed of in regular trash or via the sanitary sewer[6]. It must be managed through a structured hazardous waste program.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and empty vials must be collected in a designated solid hazardous waste container (often a 5-gallon pail lined with a clear plastic bag)[3].

    • Liquid Waste: If the compound is dissolved in a solvent, segregate it based on the solvent type. If dissolved in methanol or ethyl acetate, place it in the "Non-Halogenated Organic Waste" carboy. If dissolved in dichloromethane (DCM) or chloroform, it must go into the "Halogenated Organic Waste" carboy. Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and can cause dangerous exothermic reactions if incompatible chemicals are present[3].

  • Container Management:

    • Use only compatible containers (e.g., HDPE plastic bottles are preferred over glass to prevent breakage)[5].

    • Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion[4].

    • Keep containers strictly closed unless actively adding waste[3].

  • Labeling Requirements:

    • Attach an EHS-approved Hazardous Waste tag the moment the first drop of waste is added[5].

    • Write the full chemical name: "1-(Pyridin-3-yl)piperidin-4-one" (Abbreviations, acronyms, and formulas are prohibited by Hazard Communication Standards)[5].

    • Check the hazard pictograms for "Toxic" (Health Hazard) and "Irritant" (Exclamation Mark)[5].

  • Storage and Transfer:

    • Store the container in a designated Satellite Accumulation Area (SAA)[7] at or near the point of generation.

    • Once full, or at the end of the permitted accumulation time (e.g., 90 days for Large Quantity Generators), transfer the waste to the Central Accumulation Area (CAA)[4] for pickup by a licensed hazardous waste vendor[7].

  • Final Disposition:

    • The standard and most environmentally sound method for disposing of this organic heterocyclic compound is high-temperature incineration at an EPA-permitted facility[7], which completely oxidizes the carbon and nitrogen into CO2, H2O, and NOx gases.

WasteLifecycle Gen Waste Generation (Solid or Liquid) Seg Segregation (By Solvent Compatibility) Gen->Seg Identify Hazards SAA Satellite Accumulation (< 55 gallons, sealed) Seg->SAA Label & Store CAA Central Accumulation (Max 90/180 days) SAA->CAA Transfer when full Disp Licensed Disposal (High-Temp Incineration) CAA->Disp EPA/RCRA Manifest

Caption: RCRA-compliant hazardous waste lifecycle for laboratory chemicals.

References

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.